Furosemide
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFCTLCJUWOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5S | |
| Record name | FUROSEMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20426 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41733-55-5 (mono-hydrochloride salt) | |
| Record name | Furosemide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6020648 | |
| Record name | Furosemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Furosemide is an odorless white to slightly yellow crystalline powder. A diuretic drug. Almost tasteless. (NTP, 1992), Solid | |
| Record name | FUROSEMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20426 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Furosemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), The sodium salt can be recrystallized from water; the solubility of the salt in water at room temperature is 6%. /Furosemide sodium salt/, In water, 73.1 mg/L at 30 °C, Slightly soluble in water, Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol., Soluble in methanol, acetone, dilute NaOH, Freely soluble in alkali hydroxide, 0.0731 mg/mL at 30 °C | |
| Record name | SID47193739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | FUROSEMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20426 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Furosemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00695 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Furosemide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Furosemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from aqueous ethanol, White to off-white crystalline powder, Fine, white to slightly yellow, crystalline powder | |
CAS No. |
54-31-9 | |
| Record name | FUROSEMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20426 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Furosemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furosemide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furosemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00695 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | furosemide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | furosemide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furosemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furosemide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FUROSEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LXU5N7ZO5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Furosemide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Furosemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
403 °F (decomposes) (NTP, 1992), 206 °C, 295 °C | |
| Record name | FUROSEMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20426 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Furosemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00695 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Furosemide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Furosemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Furosemide's Mechanism of Action on the NKCC2 Transporter: A Technical Guide
Executive Summary: Furosemide, a potent loop diuretic, exerts its primary therapeutic effect through the competitive inhibition of the Na+-K+-2Cl- cotransporter isoform 2 (NKCC2), located in the apical membrane of the thick ascending limb (TAL) of the loop of Henle. This inhibition disrupts the reabsorption of a significant portion of filtered sodium chloride, leading to a powerful diuretic and natriuretic response. This guide provides an in-depth examination of the molecular interactions, quantitative kinetics, downstream signaling effects, and key experimental methodologies used to study the this compound-NKCC2 mechanism, tailored for researchers and drug development professionals.
Introduction to the Na-K-2Cl Cotransporter (NKCC2)
The NKCC2 transporter, encoded by the SLC12A1 gene, is a kidney-specific integral membrane protein crucial for salt reabsorption.[1] It is predominantly expressed on the luminal (apical) membrane of epithelial cells in the TAL.[2][3] The TAL is responsible for reabsorbing approximately 25% of the filtered sodium load, making NKCC2 a primary target for potent diuretics.[4][5] The transporter facilitates the electroneutral movement of one sodium ion (Na+), one potassium ion (K+), and two chloride ions (Cl-) from the tubular fluid into the cell.[4][6] This action is fundamental to the generation of the corticomedullary osmotic gradient, which is essential for the kidney's ability to concentrate urine.
Core Mechanism of this compound Action on NKCC2
This compound's diuretic effect is achieved through direct, competitive inhibition of the NKCC2 transporter.[7] It acts from the luminal side of the nephron, requiring active secretion into the tubular fluid by organic anion transporters (OATs) in the proximal tubule to reach its site of action.[2][8]
Competitive Inhibition at the Chloride Binding Site
The primary mechanism involves this compound competing with chloride for its binding site on the NKCC2 protein.[8] By occupying this site, this compound prevents the conformational changes necessary for the translocation of all four ions (Na+, K+, 2Cl-), effectively halting the transport cycle. This leads to an increased concentration of these ions in the tubular fluid, which osmotically retains water, resulting in diuresis.[4][7] Recent structural studies have provided high-resolution views of this interaction, confirming that loop diuretics bind to an orthosteric site within the transmembrane domain, physically obstructing the ion translocation pathway.[9][10]
Structural Basis of Interaction
Cryo-electron microscopy studies on the related NKCC1 transporter have revealed the molecular details of how loop diuretics bind. This compound and bumetanide utilize a carboxyl group to coordinate and co-occlude a K+ ion within the binding pocket.[10][11] This K+-dependent antagonism means their inhibitory potency can be influenced by the local potassium concentration.[10] The binding site is located at the entryway of the extracellular ion translocation path, explaining why diuretics must be secreted into the tubular lumen to be effective.[9]
Quantitative Analysis of this compound-NKCC2 Interaction
The interaction between this compound and NKCC2 can be quantified through various in vitro and in vivo parameters. These values are critical for understanding the drug's potency, efficacy, and for the development of novel diuretic agents.
Table 3.1: In Vitro Inhibition of Cation-Chloride Cotransporters by this compound
| Transporter | Species/Cell Line | Assay Method | IC50 | Reference |
|---|---|---|---|---|
| NKCC2 | Rat | Unknown | ~7 µM | [12] |
| NKCC1 | Human (HEK293 cells) | 86Rb+ influx | Low µM range | [10] |
| KCC2 | Human (HEK293 cells) | 86Rb+ influx | > 30 µM (low affinity) | [13] |
| KCC2 | Human (HEK293 cells) | Tl+ influx | ~600 µM | [5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum.
Table 3.2: In Vivo Physiological Effects of this compound Administration
| Parameter | Species | Dose | Effect | Reference |
|---|---|---|---|---|
| Sodium Excretion | Healthy Volunteers | 40 mg IV | 200–250 mEq over 3-4 hours | [2] |
| Urine Volume | Healthy Volunteers | 40 mg IV | 3–4 Liters over 3-4 hours | [2] |
| Bodyweight | Healthy Volunteers | Unknown | -1.51 ± 0.36 kg | [14] |
| Extracellular Water | Healthy Volunteers | Unknown | -1.14 ± 0.23 L | [14] |
| Urinary NKCC2 | Healthy Volunteers | Unknown | Significant increase |[14] |
Cellular and Systemic Effects of NKCC2 Inhibition
Downstream Effects on Renal Ion Handling
Inhibition of NKCC2 has several consequences beyond simple natriuresis:
-
Increased Ion Excretion: By blocking reabsorption in the TAL, this compound leads to the increased urinary excretion of Na+, Cl-, K+, as well as divalent cations like calcium (Ca2+) and magnesium (Mg2+).[7][15]
-
Disruption of Osmotic Gradient: The failure to reabsorb solutes in the TAL diminishes the hypertonicity of the medullary interstitium.[8] This impairs the osmotic gradient required for water reabsorption in the collecting ducts, further contributing to the diuretic effect.[8]
-
Metabolic Alkalosis: Volume contraction from diuresis stimulates aldosterone release, which promotes Na+ reabsorption and H+ secretion in the collecting duct, potentially leading to metabolic alkalosis.[8]
Compensatory Signaling Pathways
Interestingly, this compound administration can trigger a compensatory signaling cascade. Studies in mice have shown that this compound treatment activates cGMP-dependent protein kinase I (cGKI).[16] This activation leads to the phosphorylation and subsequent translocation of NKCC2 to the cell membrane.[17] This pathway may represent a mechanism to counteract the inhibitory effect of the drug, which could have implications for diuretic resistance.
Key Experimental Protocols
The study of this compound's effect on NKCC2 utilizes a range of in vitro and in vivo techniques.
In Vitro: Thallium (Tl+) Influx Assay for NKCC2 Activity
This high-throughput, fluorescence-based assay is a common method for measuring NKCC2 activity and its inhibition. It is a safer and more convenient alternative to radioactive isotope flux assays.
Principle: Thallium (Tl+) is a surrogate for K+ and can be transported by NKCC2. When Tl+ enters the cell, it binds to a specific fluorescent indicator dye, causing a measurable increase in fluorescence intensity. The rate of this increase is proportional to NKCC2 activity.
Detailed Methodology:
-
Cell Culture: Adherent epithelial cells (e.g., LLC-PK1) stably transfected with an NKCC2 construct are cultured to confluence in multi-well plates (e.g., 384-well).[3]
-
Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2, AM) in a chloride-free buffer.
-
Pre-incubation: Cells are pre-incubated with either a vehicle control or varying concentrations of this compound (e.g., 50 µM) for a defined period (e.g., 30 minutes).[3]
-
Assay Initiation: The plate is placed in a fluorescence plate reader (e.g., FlexStation). A stimulus buffer containing Tl+ and chloride is added to initiate the influx.
-
Data Acquisition: Fluorescence intensity is measured kinetically over time (e.g., every 1.5 seconds for 2 minutes).
-
Analysis: The initial rate of fluorescence increase is calculated. The this compound-sensitive component is determined by subtracting the rate in the presence of a saturating dose of this compound from the total rate.[3] Dose-response curves are generated to calculate the IC50.
In Vitro: Western Blot for NKCC2 Phosphorylation
Principle: To investigate signaling pathways, Western blotting can be used to detect the phosphorylation state of NKCC2, which correlates with its activity.
Detailed Methodology:
-
Treatment and Lysis: Cells or dissected kidney tubules are treated with this compound or control vehicle. Tissues or cells are then lysed in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated NKCC2 (e.g., R5 antibody).[18][17] Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed for total NKCC2 and a loading control (e.g., β-actin) for normalization.
In Vivo: Murine Model for Diuretic Response
Principle: Animal models are essential to confirm the physiological effects of NKCC2 inhibition.
Detailed Methodology:
-
Animal Model: Wild-type mice (or genetically modified strains like cGKI-knockouts) are used.[18]
-
Drug Administration: this compound or a vehicle control is administered, typically via intravenous (IV) or intraperitoneal (IP) injection, at a specified dose (e.g., 100 mg/kg).[19]
-
Sample Collection: Mice are placed in metabolic cages for timed urine collection.[20] Blood samples can also be collected at specific time points.
-
Analysis:
-
Urine: Volume is measured, and concentrations of sodium, potassium, and chloride are determined using methods like flame photometry or ion-selective electrodes.[20]
-
Blood/Plasma: Electrolyte levels and kidney function markers (e.g., creatinine) are analyzed.
-
Tissue: Kidneys can be harvested at the end of the experiment for immunohistochemistry or Western blot analysis as described above.
-
Conclusion and Future Directions
This compound's mechanism of action via competitive inhibition of the NKCC2 transporter is a well-established paradigm in renal pharmacology. Its effectiveness is rooted in the critical role of the TAL in sodium reabsorption. Advanced structural and cellular biology techniques continue to refine our understanding, revealing the precise molecular interactions and complex compensatory signaling pathways that are activated in response to this inhibition. Future research will likely focus on leveraging this detailed knowledge to design novel diuretics with improved selectivity, longer duration of action, and fewer side effects, potentially by targeting the unique structural features of NKCC2 or modulating the compensatory pathways that can lead to diuretic resistance.
References
- 1. ClinPGx [clinpgx.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Fish Physiology to Human Disease: The Discovery of the NCC, NKCC2, and the Cation-Coupled Chloride Cotransporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. embopress.org [embopress.org]
- 10. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effect of this compound on body composition and urinary proteins that mediate tubular sodium and sodium transport—A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of the Na(+)-K(+)-2Cl(-) cotransporter by cGMP/cGMP-dependent protein kinase I after this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | The Acute Effects of this compound on Na-K-Cl Cotransporter-1, Fetuin-A and Pigment Epithelium-Derived Factor in the Guinea Pig Cochlea [frontiersin.org]
- 20. pharmacyfreak.com [pharmacyfreak.com]
An In-depth Technical Guide to the Cellular Uptake and Transport Pathways of Furosemide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and transport of the loop diuretic, furosemide. A thorough understanding of these pathways is critical for optimizing drug efficacy, predicting drug-drug interactions, and informing the development of novel therapeutic strategies. This compound's journey from systemic circulation to its site of action in the nephron is a highly orchestrated process mediated by a series of specialized transporter proteins.
Core Concepts: A Transporter-Mediated Journey
This compound, being an organic anion, relies on a coordinated network of uptake and efflux transporters for its absorption, distribution, and elimination. The primary sites of this active transport are the renal proximal tubules and the intestinal epithelium. In the kidney, these transporters ensure the efficient secretion of this compound into the tubular lumen, where it can exert its pharmacological effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[1][2][3] In the intestine, these transporters play a crucial role in the drug's oral absorption and bioavailability.[4][5][6]
Key Transporters in this compound Disposition
The cellular transport of this compound is a two-step process involving basolateral uptake from the blood and apical efflux into the tubular lumen or intestinal lumen.
1. Basolateral Uptake Transporters:
-
Organic Anion Transporters (OATs): OAT1 (SLC22A6) and OAT3 (SLC22A8) are the principal transporters responsible for the uptake of this compound from the blood into the renal proximal tubule cells.[7][8][9] Both transporters play a significant, non-redundant role in the renal secretion of this compound.[7][9] While OAT1 is considered a classic transporter for p-aminohippurate (PAH), both OAT1 and OAT3 contribute similarly to the secretion of this compound.[7][9] hOAT1 and hOAT3 have been shown to mediate the uptake of this compound, with hOAT3 exhibiting a high affinity for loop diuretics.[8][10]
-
Organic Anion Transporting Polypeptide 2B1 (OATP2B1): In the intestine, OATP2B1 has been identified as a key uptake transporter contributing to the oral absorption of this compound.[4][5][6][11]
2. Apical Efflux Transporters:
-
Multidrug Resistance-Associated Protein 4 (MRP4): MRP4 is a key player in the efflux of this compound from the proximal tubule cells into the urine.[4][5][7] Studies in Mrp4 knockout mice have demonstrated a significant reduction in the renal clearance of this compound.[12] MRP4 also contributes to the intestinal efflux of this compound.[4][5][6]
-
Breast Cancer Resistance Protein (BCRP): BCRP is another important efflux transporter involved in the urinary excretion of this compound and also plays a role in its intestinal efflux.[4][5][6][12]
Quantitative Data on this compound Transport
The following tables summarize the key quantitative parameters for the interaction of this compound with its primary transporters.
Table 1: Inhibition Constants (IC50) of this compound for OAT1 and OAT3
| Transporter | Species | Tracer Substrate | IC50 (µM) | Reference |
| mOat1 | Mouse | Labeled Tracer | 8 ± 1 | [7] |
| mOat3 | Mouse | Labeled Tracer | 2.8 ± 0.1 | [7] |
Table 2: Kinetic Parameters (Km and Jmax) for this compound Efflux Transporters
| Transporter | System | Km (µM) | Jmax (nmol/min/mg protein) | Reference |
| BCRP | Vesicles | 20.9 | 11.3 | [4] |
| MRP4 | Vesicles | 27.96 | 0.55 | [4] |
Signaling Pathways and Regulation
The expression and activity of this compound transporters can be modulated by various factors. Chronic administration of this compound has been shown to upregulate the protein abundance of OAT1 in the rat kidney, suggesting a substrate-inducible regulation.[13] Furthermore, cGMP-dependent protein kinase I (cGKI) appears to be involved in a compensatory mechanism following this compound administration, leading to the phosphorylation and membrane translocation of its target, NKCC2.[14]
Experimental Protocols
The characterization of this compound transporters has been achieved through a variety of in vitro and in vivo experimental models.
1. In Vitro Transporter Assays:
-
Xenopus Oocyte Expression System:
-
Synthesize cRNA for the transporter of interest (e.g., mOat1, mOat3).
-
Inject the cRNA into Xenopus laevis oocytes.
-
Culture the oocytes for several days to allow for protein expression.
-
Incubate the oocytes with a labeled tracer substrate in the presence and absence of varying concentrations of this compound.
-
Measure the uptake of the labeled tracer to determine the inhibitory effect of this compound and calculate the IC50 value.[7][9]
-
-
Transfected Cell Lines (e.g., MDCK-II, HEK293):
-
Transfect mammalian cell lines with a plasmid containing the cDNA for the transporter of interest (e.g., hOATP2B1).[4]
-
Select and establish a stable cell line overexpressing the transporter.
-
Seed the cells in multi-well plates and grow to confluence.
-
For uptake assays, incubate the cells with this compound at various concentrations for a specified time.[4]
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and quantify the intracellular this compound concentration using LC-MS/MS.[4]
-
For inhibition assays, co-incubate the cells with a known substrate of the transporter and varying concentrations of this compound to determine the IC50.[15][16]
-
-
Membrane Vesicle Assays:
-
Prepare membrane vesicles from cells overexpressing the efflux transporter of interest (e.g., BCRP, MRP4). These are typically inside-out vesicles.[4][12]
-
Incubate the vesicles with this compound and ATP.
-
In the presence of ATP, the transporter will actively pump this compound into the vesicle.
-
Separate the vesicles from the incubation medium by rapid filtration.
-
Quantify the amount of this compound trapped inside the vesicles to determine the transport rate.
-
Perform kinetic studies by varying the this compound concentration to determine Km and Jmax values.[4]
-
2. In Vivo Studies:
-
Knockout Mouse Models:
-
Utilize genetically engineered mice lacking a specific transporter (e.g., Mrp4-/-).[7][12]
-
Administer this compound to both knockout and wild-type mice.
-
Collect blood and urine samples over time.
-
Measure this compound concentrations in the samples to determine pharmacokinetic parameters such as renal clearance.
-
A significant difference in these parameters between the knockout and wild-type mice indicates the transporter's role in this compound disposition.[12]
-
Conclusion
The cellular uptake and transport of this compound are complex processes mediated by a specific set of uptake and efflux transporters, primarily in the kidney and intestine. OAT1, OAT3, and OATP2B1 are crucial for uptake, while MRP4 and BCRP are key to its efflux. A comprehensive understanding of these transporters, their kinetics, and their regulation is paramount for predicting drug disposition, managing drug-drug interactions, and guiding the development of new diuretic therapies. The experimental protocols outlined in this guide provide a robust framework for investigating these critical pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Contribution of Uptake and Efflux Transporters to Oral Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Interactions of human organic anion transporters with diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overlapping in vitro and in vivo specificities of the organic anion transporters OAT1 and OAT3 for loop and thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multidrug resistance-associated protein 4 is involved in the urinary excretion of hydrochlorothiazide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Regulation of the Na(+)-K(+)-2Cl(-) cotransporter by cGMP/cGMP-dependent protein kinase I after this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of an in vitro OAT assay in drug design and optimization of renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Furosemide's Impact on Epithelial Ion Channel Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of the loop diuretic furosemide on the activity of epithelial ion channels. Primarily known for its potent inhibition of the Na-K-Cl cotransporter (NKCC), this compound's influence extends to a network of channels and transporters, ultimately modulating epithelial ion and fluid transport. This document provides a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these interactions, serving as a critical resource for professionals in pharmacology and drug development.
Core Mechanism of Action: Targeting the Na-K-Cl Cotransporter
This compound's principal therapeutic effect stems from its inhibition of the Na-K-Cl cotransporter, with a particular affinity for the NKCC2 isoform found in the thick ascending limb of the loop of Henle in the kidney.[1] This inhibition leads to a significant increase in the urinary excretion of sodium, chloride, and water, forming the basis of its diuretic action.[1][2] this compound also effectively inhibits the more ubiquitously expressed NKCC1 isoform, which is implicated in transepithelial water transport and neuronal excitability.[3]
Structurally, this compound acts as an orthosteric inhibitor, binding to the same pocket as the substrate ions.[4][5] Cryo-electron microscopy studies have revealed that this compound, along with other loop diuretics like bumetanide, utilizes a carboxyl group to coordinate and occlude a potassium ion (K+) within the extracellular ion translocation pathway of NKCC1.[4][5] This binding is dependent on the presence of both K+ and sodium (Na+) ions, highlighting the intricate interplay between the drug and the transporter's ion-binding sites. The binding pocket is accessible from the extracellular side, which explains the rapid onset of NKCC1 inhibition observed in cell-based ion flux assays.[4]
Quantitative Effects of this compound on Ion Channel Activity
The inhibitory potency of this compound on various ion transporters has been quantified across numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its effects.
| Transporter | Species/Cell Type | IC50 / Concentration | Effect | Reference |
| NKCC1 | Human | Low micromolar range | Inhibition | [4] |
| NKCC2 | Rat | 10⁻⁶ M (IC50) | Blunting of Tubuloglomerular Feedback | [6] |
| K-Cl Cotransporter (KCC2) | Sheep Red Blood Cells | 10–50 μM (EC50) | Inhibition | [7] |
| K-Cl Cotransporter (KCC2) | HEK293 cells | 600 μM (EC50) | Inhibition | [7] |
| Na+-K+-ATPase | Toad Bladder Epithelial Cells | 1 x 10⁻³ M | Inhibition | [8] |
| Parameter | Epithelial Tissue | This compound Concentration | Observed Effect | Reference |
| Intracellular Potential Difference (PDI) | Rabbit Ciliary Epithelium | 1 mM | 10-mV depolarization | [9] |
| Intracellular Potential Difference (PDI) | Human Ciliary Epithelium | 1 mM | 9-mV hyperpolarization | [9] |
| Intracellular Cl- Activity | Human and Rabbit Ciliary Epithelial Cells | 1 mM | 25-30% decrease | [9] |
| Basolateral Membrane Voltage (Vcs) | Necturus Gallbladder Epithelium | 10⁻³ M | Increase from -71 mV to -85 mV | [10] |
| Basolateral Membrane Resistance (Rb) | Necturus Gallbladder Epithelium | 10⁻³ M | 22% increase | [10] |
| Short-Circuit Current (Isc) - Cl- Transport | Bullfrog Cornea Epithelium | 10⁻³ M | Decrease to near zero | [11] |
| Intracellular pH | Murine Medullary Thick Ascending Limb | 100 μM | Alkalization (7.27 to 7.6) | [12] |
| Extracellular Water (ECW) | Healthy Human Subjects (40 mg dose) | N/A | -1.14 L decrease | [13][14] |
| Intracellular Water (ICW) | Healthy Human Subjects (40 mg dose) | N/A | 0.47 L increase | [13][14] |
Signaling Pathways and Logical Relationships
The interaction of this compound with epithelial ion channels involves complex signaling pathways and functional relationships. The following diagrams, generated using the DOT language, illustrate these intricate connections.
Experimental Protocols
The characterization of this compound's effects on epithelial ion channels relies on a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.
Patch-Clamp Electrophysiology
Objective: To directly measure ion channel currents and membrane potential in single epithelial cells.
Methodology:
-
Cell Preparation: Epithelial cells are cultured on glass coverslips or freshly isolated from tissues.
-
Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries to a fine tip (1-5 µm) and filled with an appropriate intracellular solution.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition: The membrane potential is clamped at a holding potential, and voltage steps or ramps are applied to elicit ion channel currents. These currents are amplified, filtered, and digitized.
-
This compound Application: this compound is applied to the extracellular solution via a perfusion system at known concentrations.
-
Analysis: Changes in current amplitude, kinetics, and membrane potential in response to this compound are recorded and analyzed. This technique was used to determine the effects of this compound on the membrane voltage of macula densa cells.[15]
Ion Flux Assays
Objective: To measure the movement of specific ions across the cell membrane.
Methodology:
-
Cell Culture: Epithelial cells expressing the ion channel of interest are grown in multi-well plates.
-
Indicator Loading: Cells are incubated with a fluorescent ion indicator dye (e.g., SPQ for Cl-) or a radioactive isotope (e.g., ⁸⁶Rb⁺ as a congener for K⁺).[9][16]
-
Baseline Measurement: The baseline fluorescence or radioactivity is measured.
-
Stimulation and Inhibition: Cells are stimulated to activate the ion channel in the presence or absence of this compound.
-
Signal Detection: The change in fluorescence or the amount of isotope transported is measured over time using a plate reader or a scintillation counter.
-
Data Analysis: The rate of ion flux is calculated and compared between control and this compound-treated cells to determine the inhibitory effect.
Semiquantitative Immunoblotting (Western Blotting)
Objective: To determine the expression levels of ion channel proteins in response to this compound treatment.
Methodology:
-
Tissue/Cell Lysis: Epithelial tissues or cells are homogenized in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the ion channel of interest (e.g., anti-ENaC).[17][18] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin) to compare expression levels between different treatment groups.
Broader Effects on Epithelial Physiology
Beyond its direct action on NKCC, this compound instigates a cascade of effects on other epithelial ion transport mechanisms and cellular processes:
-
Renal Outer Medullary Potassium (ROMK) Channel: In the thick ascending limb, the function of NKCC2 is coupled to the recycling of K+ back into the lumen via ROMK channels.[19] By inhibiting K+ uptake through NKCC2, this compound indirectly affects the driving force for ROMK-mediated K+ secretion.[20]
-
Epithelial Sodium Channel (ENaC): By blocking NaCl reabsorption in the loop of Henle, this compound increases the delivery of Na+ to the distal nephron.[18] This increased luminal Na+ enhances the driving force for Na+ reabsorption through ENaC in the principal cells of the collecting duct, which in turn promotes K+ secretion and can lead to hypokalemia.[18][19]
-
Intracellular pH: In the medullary thick ascending limb, this compound has been shown to cause intracellular alkalinization.[12] This is attributed to a decrease in intracellular Na+, which increases the driving force for the Na+/H+ exchanger (NHE3), leading to enhanced H+ secretion.[12]
-
Prostaglandin Synthesis: this compound can stimulate the synthesis of prostaglandins, which are known vasodilators.[2][21] This effect may contribute to the acute hemodynamic changes observed with this compound administration, independent of its diuretic action.[21] In human endothelial and renal epithelial cells, this compound has been shown to increase the secretion of prostacyclin (PGI2).[21]
-
Cell Proliferation: In certain cancer cell lines with high NKCC1 expression, such as poorly differentiated human gastric cancer cells, this compound has been found to inhibit cell proliferation by causing a delay in the G1-S phase progression of the cell cycle.[22]
Conclusion
This compound's interaction with epithelial ion channels is a complex process with wide-ranging physiological consequences. While its primary target is the Na-K-Cl cotransporter, its effects ripple through the intricate network of ion transport systems, influencing everything from renal salt and water handling to cellular pH and proliferation. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is paramount for the continued development of novel therapeutics targeting epithelial ion transport and for optimizing the clinical use of existing drugs like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Frontiers | The Acute Effects of this compound on Na-K-Cl Cotransporter-1, Fetuin-A and Pigment Epithelium-Derived Factor in the Guinea Pig Cochlea [frontiersin.org]
- 4. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of diuretics on Na+-K+-ATPase and c-AMP levels in toad bladder epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative studies of this compound effects on membrane potential and intracellular chloride activity in human and rabbit ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound blocks basolateral membrane Cl- permeability in gallbladder epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of loop diuretics on bullfrog cornea epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced urinary acidification is caused by pronounced H+ secretion in the thick ascending limb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on body composition and urinary proteins that mediate tubular sodium and sodium transport-A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.au.dk [pure.au.dk]
- 15. Effect of various diuretics on membrane voltage of macula densa cells. Whole-cell patch-clamp experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ENaC expression correlates with the acute this compound-induced K+ excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. "Mechanisms for the Potassium Sparing Effects of this compound in Mice on " by Bangchen Wang [digitalcommons.unmc.edu]
- 21. Loop diuretics enhance the secretion of prostacyclin in vitro, in healthy persons, and in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound, a blocker of Na+/K+/2Cl- cotransporter, diminishes proliferation of poorly differentiated human gastric cancer cells by affecting G0/G1 state - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Off-Target Effects of Furosemide In Vitro: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the off-target effects of the loop diuretic furosemide, as observed in various in vitro models. While its primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, a growing body of evidence reveals that this compound interacts with a range of other cellular targets and pathways. Understanding these off-target effects is crucial for a comprehensive safety and efficacy profile of the drug and may open avenues for new therapeutic applications.
This document summarizes key quantitative data, presents detailed experimental protocols for investigating these effects, and provides visual representations of the implicated signaling pathways and experimental workflows.
Quantitative Summary of this compound's Off-Target In Vitro Effects
The following tables collate quantitative data from various in vitro studies, offering a comparative overview of this compound's activity on different molecular targets.
Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by this compound
| Target Isoform | Assay Condition | Inhibitor Constant (Kᵢ) | IC₅₀ | Reference |
| Bovine CA B | pH 7.4, 26°C | - | - | [1] |
| Human CA II | Esterase activity assay | - | Reported as a "hit" | [2] |
| Human CA II | Surface Plasmon Resonance | K_d in µM range | - | [3] |
Table 2: Modulation of Prostaglandin and Thromboxane Production by this compound
| Cell Type | This compound Conc. | Measured Analyte | Fold Increase / Effect | Reference |
| Human Endothelial Cells | Not specified | 6-Keto-PGF₁α (PGI₂ metabolite) | Significant increase | [4] |
| Human Renal Epithelial Cells | Not specified | 6-Keto-PGF₁α (PGI₂ metabolite) | Significant increase | [4] |
| Human Platelets | 1 and 2 mM | Prostaglandin E₂ (PGE₂) | Significant increase (P < 0.01) | [5] |
| Human Platelets | 3 and 4 mM | Prostaglandin E₂ (PGE₂) | Non-significant increase | [5] |
| Human Platelets | 1 - 4 mM | Prostaglandin D₂ (PGD₂) | Decrease (significant at 3 mM) | [5] |
| Human Platelets | 1 and 2 mM | Thromboxane B₂ (TxB₂) | Non-significant increase | [5] |
| Human Platelets | 3 and 4 mM | Thromboxane B₂ (TxB₂) | Non-significant decrease | [5] |
| Rabbit Thick Ascending Limb | > 1 µM | Prostaglandin E₂ (PGE₂) | Dose-dependent significant increase | [6] |
Table 3: Effects of this compound on Ion Channels and Cellular Excitability
| Cell/Tissue Type | This compound Conc. | Effect | Reference |
| Human Erythrocytes | 10 - 100 µM | Inhibition of non-selective cation channels | [7] |
| Human Erythrocytes | 10 - 100 µM | Blunting of ATP-depletion induced Ca²⁺ influx | [7] |
| Human Erythrocytes | 10 - 100 µM | Blunting of oxidative stress-induced Ca²⁺ influx | [7] |
| Hippocampal-Entorhinal Slices | Not specified | Suppression of epileptiform activity | [8] |
| Hippocampal-Entorhinal Slices | Not specified | Reduction of stimulus-induced increases in extracellular K⁺ | [8] |
Table 4: Miscellaneous In Vitro Off-Target Effects of this compound
| Cell Type | Effect | Observation | Reference |
| Human Platelets | ADP-induced aggregation | Inhibition at 1 and 2 mM | [5][9] |
| MGH-u 1R Bladder Cancer Cells | Multidrug Resistance (MDR) | Reversal of MDR status | [10] |
| Swine Left Ventricular Myocardium (In vivo model with in vitro analysis) | MAPK Signaling | Upregulation of TGF-β, p38, ERK, JNK | [11] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the off-target effects of this compound in vitro.
Carbonic Anhydrase Inhibition Assay
This protocol is based on the principle of monitoring the esterase activity of Carbonic Anhydrase II (CA II).
Objective: To determine the inhibitory potential of this compound on human CA II.
Materials:
-
Human Carbonic Anhydrase II (recombinant or purified)
-
This compound stock solution (in DMSO)
-
4-Nitrophenyl acetate (NPA) substrate
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of CA II in the assay buffer to a final concentration of ~10 nM.
-
Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired final concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., acetazolamide).
-
Assay Reaction: a. To each well of a 96-well plate, add 180 µL of the CA II working solution. b. Add 10 µL of the diluted this compound, vehicle, or positive control to the respective wells. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of a 10 mM NPA solution (in acetonitrile) to each well.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader. The absorbance change corresponds to the formation of 4-nitrophenolate.
-
Data Analysis: a. Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot for each concentration. b. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Prostaglandin E₂ (PGE₂) Production in Cultured Cells
This protocol describes a method to quantify the effect of this compound on PGE₂ secretion from cultured cells, such as human renal epithelial cells.
Objective: To measure the amount of PGE₂ released by cells in response to this compound treatment.
Materials:
-
Human renal epithelial cell line (e.g., HK-2)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
PGE₂ ELISA Kit
-
Cell culture plates (24-well)
Procedure:
-
Cell Seeding: Seed the renal epithelial cells into 24-well plates at a density that will result in a confluent monolayer after 24-48 hours of growth.
-
Serum Starvation: Once confluent, aspirate the growth medium and wash the cells twice with PBS. Replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal prostaglandin production.
-
This compound Treatment: a. Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle-only control. b. Aspirate the starvation medium and add 500 µL of the this compound-containing or control medium to the respective wells. c. Incubate the cells for a defined period (e.g., 30 minutes, 1 hour, 6 hours) at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well into microcentrifuge tubes.
-
PGE₂ Quantification: a. Centrifuge the collected supernatants at 1,000 x g for 10 minutes to pellet any detached cells or debris. b. Analyze the clarified supernatants for PGE₂ concentration using a commercial PGE₂ ELISA kit, following the manufacturer’s instructions precisely.
-
Data Normalization: a. After collecting the supernatant, lyse the cells remaining in the wells and determine the total protein content using a standard protein assay (e.g., BCA assay). b. Normalize the measured PGE₂ concentrations to the total protein content in each well (e.g., pg PGE₂ / mg protein).
-
Data Analysis: Compare the normalized PGE₂ levels in the this compound-treated groups to the vehicle control group to determine the fold-change in production.
Visualizing Off-Target Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with this compound's off-target effects.
Signaling Pathways
Caption: this compound-induced prostaglandin synthesis pathway.
Caption: Proposed MAPK signaling activation by this compound.
Experimental Workflows
Caption: Workflow for assessing MDR reversal by this compound.
Discussion and Future Directions
The in vitro evidence presented in this guide clearly demonstrates that this compound's pharmacological profile extends beyond its well-established diuretic action. Key off-target activities include the inhibition of carbonic anhydrases, modulation of prostaglandin synthesis, and effects on various ion channels.
-
Carbonic Anhydrase Inhibition: While this compound is a weaker inhibitor than classic CA inhibitors like acetazolamide, this effect could contribute to its overall renal and systemic actions.[12] Further studies are needed to determine the clinical relevance of this inhibition, especially for specific CA isoforms.
-
Prostaglandin Synthesis: The stimulation of vasodilatory prostaglandins, such as PGE₂ and PGI₂, is a significant off-target effect that may underlie some of this compound's acute hemodynamic effects.[4][6][13] This mechanism is particularly relevant in the context of cardiovascular applications and highlights a potential interaction with non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase.[13]
-
Ototoxicity: In vitro models have been instrumental in dissecting the cellular mechanisms of this compound-induced ototoxicity. The primary targets appear to be in the stria vascularis of the cochlea, leading to disruptions in ion transport and electrochemical gradients necessary for hearing.[14][15] While the primary on-target effect on the NKCC1 cotransporter in the inner ear is a major contributor, other off-target effects on enzymes like Na+, K+-ATPase and adenylate cyclase may also play a role.[14]
-
Novel Applications: The findings that this compound can reverse multidrug resistance in cancer cells and exhibit anticonvulsant properties in vitro suggest potential for drug repositioning.[8][10] These effects are likely mediated by the inhibition of cellular pumps and modulation of ion homeostasis, respectively.
References
- 1. Application of the carbonic anhydrase inhibitory effect of this compound to the study of this compound release from two of its diuretic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Loop diuretics enhance the secretion of prostacyclin in vitro, in healthy persons, and in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on the in vitro prostaglandin biosynthesis in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound directly stimulates prostaglandin E2 production in the thick ascending limb of Henle's loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of this compound on non-selective voltage-independent cation channels in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant actions of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different effects of this compound on alpha-adrenoceptors and on platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reverses multidrug resistance status in bladder cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Effect of cyclooxygenase inhibition on the pulmonary vasodilator response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ototoxic effects and mechanisms of loop diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Furosemide as a Tool for Studying Ion Transport in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of furosemide as a specific inhibitor for studying ion transport mechanisms in cell culture. This compound, a potent loop diuretic, is an invaluable tool for elucidating the roles of Na-K-2Cl cotransporters in various physiological and pathological processes.
Core Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter (NKCC)
This compound's primary mechanism of action is the inhibition of the Na-K-2Cl cotransporter (NKCC).[1] This integral membrane protein facilitates the electroneutral transport of one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions across the plasma membrane.[2] There are two main isoforms of this transporter: NKCC1, which is widely expressed in many cell types, and NKCC2, which is found primarily in the kidney.[3][4] In most cell culture models, this compound is used to target the ubiquitously expressed NKCC1.[5] By blocking this transporter, this compound prevents the influx of these ions, leading to significant alterations in intracellular ion concentrations, cell volume, and related signaling pathways.[6][7]
Caption: this compound blocks the NKCC1 transporter, inhibiting ion influx.
Applications in Cell Culture Research
This compound is a versatile tool for investigating several key cellular functions:
-
Studying Ion Flux and Intracellular Concentrations: By inhibiting a primary pathway for Na+, K+, and Cl- entry, this compound allows researchers to isolate and study other transport mechanisms. Its application can significantly decrease intracellular chloride concentration.[6][8]
-
Investigating Cell Volume Regulation: Cells respond to osmotic stress by activating ion transport mechanisms to regulate their volume. This compound is critical in studying regulatory volume decrease (RVD) and regulatory volume increase (RVI), as NKCC1 is often involved in these processes.[7] For instance, this compound can completely inhibit RVD in response to hypotonic conditions.[7]
-
Analyzing Effects on Cell Proliferation: Ion transport is closely linked to cell cycle progression. In certain cancer cell lines with high NKCC1 expression, this compound has been shown to inhibit cell growth by causing a delay in the G1-S phase progression.[3]
Quantitative Data Summary
The effective concentration of this compound and its specific impact can vary by cell type and experimental conditions. The following tables summarize quantitative data from various studies.
Table 1: Effective Concentrations of this compound in Cell Culture
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Primary Chick Heart Cells | 1 x 10⁻⁴ M (100 µM) | Inhibition of 85% of passive K+ influx | [9] |
| HeLa Cells | 5 x 10⁻⁶ M (5 µM) | Half-maximal inhibition of passive K+ influx | [9] |
| BC3H1 Cells | 1 x 10⁻⁴ M (100 µM) | Inhibition of 75% of passive K+ influx | [9] |
| MDCK Cells | 1 x 10⁻⁴ M (100 µM) | Inhibition of 40% of passive K+ influx | [9] |
| Mouse Pancreatic β-cells | 1 mM | Complete inhibition of Regulatory Volume Decrease (RVD) | [7] |
| Rat Neocortical Pyramidal Neurons | 1 mM | Lowered intracellular Cl⁻ by 1.9 mM | [8] |
| Myocardial Cell Cultures | 100 µM | Decreased ouabain-induced Ca²⁺ elevation | [10] |
| Frog Skeletal Muscle | 1 mM | Partial inhibition of rubidium and lithium influxes | [11] |
Table 2: this compound's Impact on Intracellular Ion Concentrations
| Cell Type | This compound Concentration | Ion Measured | Change in Concentration | Reference |
| Rat Neocortical Pyramidal Neurons | 1 mM | Chloride (Cl⁻) | Decrease of 1.9 mM | [8] |
| Myocardial Cells | 100 µM | Calcium (Ca²⁺) | Reduced ouabain-induced increase from 833 nM to 473 nM | [10] |
| Amphiuma Distal Tubule | Not specified | Chloride (Cl⁻) | Dramatic decrease upon inhibition | [6] |
| Rabbit Cardiac & Skeletal Muscle | 4 mg/day/kg (chronic) | Potassium (K⁺) | Slight increase | [12] |
| Rabbit Cardiac & Skeletal Muscle | 4 mg/day/kg (chronic) | Sodium (Na⁺) | Unchanged | [12] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments using this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. This compound, a blocker of Na+/K+/2Cl- cotransporter, diminishes proliferation of poorly differentiated human gastric cancer cells by affecting G0/G1 state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Mechanism of the this compound sensitive transport system in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Volume regulation in mouse pancreatic beta-cells is mediated by a this compound-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Occurrence of passive this compound-sensitive transmembrane potassium transport in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound on calcium ion concentration in myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [this compound-sensitive cation transport in frog skeletal muscle fibers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of chronic frusemide administration on intracellular potassium, sodium and pH of cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of Furosemide in Rodent Models of Edema: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of furosemide, a potent loop diuretic, in various rodent models of edema. The information is curated to be a valuable resource for researchers and scientists involved in preclinical drug development and physiological research.
Introduction to this compound and its Mechanism of Action
This compound is a sulfonamide derivative that exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.[1][2] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[1][2] The increased luminal concentration of these ions leads to a corresponding increase in water retention within the nephron, resulting in a potent diuretic and natriuretic effect.[1][2] The disruption of the counter-current multiplication mechanism, which is responsible for creating a hypertonic medullary interstitium, further contributes to the diuretic action.[1] Beyond its primary renal effects, this compound can also induce vasodilation by enhancing the production of prostaglandins.[2]
Quantitative Pharmacodynamic Data of this compound in Rodent Models
The following tables summarize the quantitative effects of this compound on key pharmacodynamic parameters in different rodent models of edema.
Table 1: Dose-Response Relationship of Intravenous this compound on Diuresis and Plasma Renin Activity in Unanesthetized Rats.[3]
| This compound Dose (mg/kg, i.v.) | Diuretic Effect (% of Maximal) | Plasma Volume Deficit (%) | Plasma Renin Activity (PRA) |
| 1 | Small diuretic effect | No significant change | No change |
| 5 | ~75% | 20-25% | Twofold increase |
| 10 | Larger diuresis | No further increase | No further increase |
| 40 | Larger diuresis | No further increase | No further increase |
Table 2: Effect of Intraperitoneal this compound on Urine Excretion in Female Sprague-Dawley Rats.[4][5][6]
| Treatment | Time Post-Administration (minutes) | Average Volume of Excreted Urine (mL) |
| This compound (20 mg/kg, i.p.) | 30 | Statistically significant increase vs. control |
| 60 | Statistically significant increase vs. control | |
| 90 | Diuretic effect begins to decrease | |
| 120 | No significant diuretic effect | |
| Saline (Control) | 30-120 | Basal urine flow |
Table 3: Effect of Chronic this compound Administration on Urinary Calcium Excretion in Growing Rats.[7]
| Treatment | Duration | Average Daily Urinary Calcium Excretion | Cumulative Calcium Balance |
| This compound (40 mg) | First 24 hours | ~2-fold increase vs. control (3.74 ± 0.44 mg vs. 1.90 ± 0.15 mg) | |
| Subsequent 6-day periods | ~3-fold higher vs. control | 7% lower than control | |
| Control | 25 days | Basal excretion | 2696.3 ± 20.8 mg |
Experimental Protocols for Rodent Models of Edema
Detailed methodologies are crucial for the reproducibility of preclinical studies. The following sections outline key experimental protocols for inducing and evaluating edema in rodent models and assessing the pharmacodynamics of this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and highly reproducible model of acute, non-immune inflammation and edema.[3]
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw.[4]
-
Drug Administration: this compound or the vehicle (control) is administered, typically intraperitoneally or orally, at a specified time before or after carrageenan injection.
-
Edema Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The peak edema is typically observed between 3 to 5 hours.[3]
-
Data Analysis: The percentage of inhibition of edema is calculated for the this compound-treated group compared to the control group.
Puromycin Aminonucleoside (PAN)-Induced Nephrotic Syndrome in Rats
This model induces key features of human nephrotic syndrome, including proteinuria, hypoalbuminemia, and edema.[5][6]
Protocol:
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Induction of Nephrotic Syndrome: A single intraperitoneal or intravenous injection of puromycin aminonucleoside (PAN) is administered.
-
Monitoring Disease Progression: The development of nephrotic syndrome is monitored by measuring urinary protein excretion and serum albumin levels. Significant proteinuria and hypoalbuminemia typically develop within a few days to a week.
-
This compound Administration: Once nephrotic syndrome is established, rats are treated with this compound.
-
Pharmacodynamic Assessment: Urine is collected using metabolic cages to measure volume, sodium, potassium, and chloride excretion.[5] Blood samples can be collected to assess electrolyte levels and renal function parameters.
Myocardial Infarction-Induced Congestive Heart Failure in Rats
This model mimics the clinical condition of heart failure, which is often associated with edema.[2]
Protocol:
-
Animal Model: Male Wistar or Lewis rats are commonly used.
-
Induction of Myocardial Infarction: The left coronary artery is ligated to induce a myocardial infarction.[2]
-
Development of Heart Failure: Animals are monitored for the development of congestive heart failure over several weeks. Echocardiography can be used to assess cardiac function.
-
This compound Treatment: this compound is administered to rats with established heart failure, often via drinking water for chronic studies.[2]
-
Evaluation of Efficacy: The effects of this compound on survival, cardiac remodeling, and fluid balance (urine output, body weight changes) are assessed.[1][7]
Visualizing Key Processes and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow.
Mechanism of Action of this compound in the Renal Tubule
Caption: this compound inhibits the NKCC2 cotransporter in the thick ascending limb.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for evaluating anti-inflammatory effects in the carrageenan paw edema model.
Signaling Pathway of this compound's Effect on the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: this compound-induced activation of the Renin-Angiotensin-Aldosterone System.
References
- 1. Comparative effects of torasemide and this compound in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces mortality in a rat model of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Tubular resistance to this compound contributes to the attenuated diuretic response in nephrotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative indexes of aminonucleoside-induced nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Molecular Interactions of Furosemide with the Na-K-2Cl Cotransporter
Executive Summary
The Na-K-2Cl cotransporter (NKCC) is a critical membrane protein responsible for the electroneutral transport of sodium (Na+), potassium (K+), and chloride (Cl−) ions across the cell membrane. It plays a vital role in cellular volume regulation and epithelial salt transport. The two main isoforms, NKCC1 and NKCC2, are targets for loop diuretics like furosemide, which are cornerstone treatments for hypertension and edema.[1][2] This document provides a comprehensive technical overview of the molecular interactions between this compound and the NKCC transporter, focusing on the structural basis of inhibition, quantitative binding data, regulatory signaling pathways, and detailed experimental protocols for studying these interactions. Recent advancements in cryo-electron microscopy (cryo-EM) have elucidated the precise binding mechanism, revealing an orthosteric inhibition model where this compound occludes the ion translocation pathway.[3][4]
Molecular Mechanism of this compound Inhibition
Recent structural studies have fundamentally advanced our understanding of how this compound antagonizes NKCC function. Cryo-EM structures of human NKCC1 in complex with this compound demonstrate that the drug binds within an orthosteric pocket located in an extracellular vestibule of the transporter's ion translocation pathway.[3][5] This binding arrests the transporter in an outward-open conformation, physically blocking ion passage.
Key Features of the this compound-NKCC1 Interaction:
-
Binding Site: this compound nestles within the translocation cavity, interacting extensively with residues in transmembrane helices (TMs) 1, 3, 6, and 8.[3][6]
-
K+-Dependent Antagonism: A key discovery is the dual mode of action. This compound, along with bumetanide, utilizes its essential carboxyl group to coordinate and co-occlude a K+ ion within the binding site.[3][4][7] This explains the K+-dependent nature of its inhibitory action.
-
Orthosteric Inhibition: this compound acts as a direct competitive inhibitor by occupying the same general space as the substrate ions, particularly clashing with one chloride binding site (Cl- site 1) while co-occluding a second chloride ion (Cl- site 2).[3][5] This is consistent with previous observations of the complex, biphasic effect of chloride concentration on diuretic binding.[3][5]
Quantitative Analysis of this compound-NKCC Interaction
The affinity of this compound for the NKCC transporter has been quantified through various functional assays. These values are crucial for understanding its potency and for the development of novel inhibitors.
Table 1: Inhibitory Potency of this compound against Wild-Type NKCC1
| Transporter | Parameter | Value (μM) | Method | Reference |
|---|---|---|---|---|
| Wild-Type hNKCC1 | Ki | 4.2 ± 0.21 | Rubidium Ion Flux | [1] |
| NKCC1 | IC50 | Low micromolar range | Chloride Ion Flux |[3] |
Site-directed mutagenesis studies have been instrumental in identifying specific amino acid residues that are critical for diuretic binding. Altering these residues can dramatically change the inhibitory constant (Ki) of this compound.
Table 2: Effects of Key hNKCC1 Mutations on this compound Affinity
| Mutation | Location | Effect on this compound Affinity | Reference |
|---|---|---|---|
| I368C | TM3 | Increased affinity (greater effect than on bumetanide) | [1] |
| M382W | TM3 | 4-fold decrease in affinity | [1] |
| F372C | TM3 | Minor change in affinity (strong effect on bumetanide) | [1] |
| V378W | TM3 | Significant change in affinity (opposite to bumetanide) |[1] |
Regulatory Signaling Pathways Influencing this compound Interaction
The activity of NKCC1 is tightly regulated by a phosphorylation cascade involving the With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK). This pathway is critical for transporter activation in response to stimuli like hypertonic stress (cell shrinkage).
-
Activation Stimulus: Cellular stress, such as hyperosmolarity, activates the upstream WNK kinases.
-
SPAK/OSR1 Phosphorylation: WNKs phosphorylate and activate SPAK (or the related OSR1) kinase.
-
NKCC1 Phosphorylation: Activated SPAK phosphorylates key threonine residues on the N-terminal domain of NKCC1.[3][8]
-
Transporter Activation: This phosphorylation event switches NKCC1 into a high-activity state, ready for ion transport.
Crucially, loop diuretics like this compound bind with significantly enhanced affinity to this phosphorylated, active conformation of NKCC1.[3] This highlights the importance of the transporter's functional state in determining drug potency.
References
- 1. Loop Diuretic and Ion-binding Residues Revealed by Scanning Mutagenesis of Transmembrane Helix 3 (TM3) of Na-K-Cl Cotransporter (NKCC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition mechanism of NKCC1 involves the carboxyl terminus and long-range conformational coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 8. researchgate.net [researchgate.net]
Furosemide's Impact on Intracellular Chloride Concentration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted impact of the loop diuretic furosemide on intracellular chloride concentration. This compound's primary mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter (NKCC), a key player in maintaining cellular ion homeostasis. By blocking this transporter, this compound initiates a cascade of events that lead to a significant reduction in intracellular chloride levels, affecting a wide range of physiological processes from cell volume regulation to neuronal signaling. This document provides a comprehensive overview of the molecular mechanisms, detailed experimental protocols for measuring these changes, quantitative data from various cell types, and a visualization of the key signaling pathways involved.
Molecular Mechanism of Action
This compound exerts its primary effect by competitively inhibiting the chloride-binding site on the electroneutral Na+-K+-2Cl- cotransporter.[1] There are two main isoforms of this transporter: NKCC1, which is widely expressed in various tissues including epithelial cells and neurons, and NKCC2, which is predominantly found in the thick ascending limb of the loop of Henle in the kidney.
By blocking NKCC, this compound prevents the influx of sodium, potassium, and chloride ions into the cell. This disruption of ion transport leads to a decrease in the intracellular chloride concentration.[2] The reduction in intracellular chloride can have several downstream consequences, including alterations in cell volume, changes in the electrochemical gradient for other ions, and modulation of various signaling pathways. Recent structural studies have revealed that this compound nestles within an orthosteric pocket in an extracellular vestibule of the NKCC1 ion translocation path, thereby occluding it.[3]
Quantitative Data on this compound's Effect
The following tables summarize the quantitative effects of this compound on intracellular chloride concentration and other related parameters across different cell types and experimental conditions.
Table 1: Effect of this compound on Intracellular Chloride Concentration
| Cell Type | This compound Concentration | Change in Intracellular Chloride | Reference |
| Human Ciliary Epithelial Cells | 1 mM | 30 ± 5% decrease in fluorescence activity | [4] |
| Rabbit Ciliary Epithelial Cells | 1 mM | 25 ± 7% decrease in fluorescence activity | [4] |
| Rat Neocortical Pyramidal Neurons | 1 mM | 1.9 mM decrease | [2] |
| Cultured Rat Midbrain Neurons | 0.1 mM | Shift in dendritic EGABA dependent on extracellular K+ | [5] |
Table 2: this compound's Impact on Ion Flux and Related Parameters
| Cell Type/Tissue | This compound Concentration | Observed Effect | Reference |
| Human Red Blood Cells | 10⁻⁴ M | Inhibition of chloride self-exchange flux | |
| Rat Hippocampus | 2.5 mM | Reduction of fEPSP slope to 82 ± 6% of control | [6] |
| Anesthetized Rat Kidney | 0.25 - 0.5 mg/kg | 15 to 30-fold increase in sodium excretion | [7] |
| Guinea Pig Cochlea | 100 mg/kg (IV) | Abolished NKCC1 staining in type II fibrocytes at 3 min | [8][9] |
Experimental Protocols
Accurate measurement of intracellular chloride concentration is crucial for understanding the effects of this compound. Two common techniques are fluorescence microscopy using chloride-sensitive dyes and electrophysiological recordings with the gramicidin-perforated patch-clamp technique.
Measurement of Intracellular Chloride Using Fluorescence Microscopy with MQAE
N-(6-methoxyquinolyl) acetoethyl ester (MQAE) is a fluorescent indicator whose fluorescence is quenched by chloride ions. A decrease in intracellular chloride concentration leads to an increase in MQAE fluorescence.
Materials:
-
MQAE (N-(6-methoxyquinolyl) acetoethyl ester)
-
Dimethyl sulfoxide (DMSO)
-
Krebs-HEPES buffer (or other appropriate physiological saline)
-
Cultured cells on coverslips
-
Fluorescence microscope with appropriate filters for MQAE (excitation ~350 nm, emission ~460 nm)
-
Image analysis software
Protocol:
-
Prepare MQAE Stock Solution: Dissolve MQAE in high-quality DMSO to a stock concentration of 10 mM. Store the stock solution at -20°C, protected from light.
-
Prepare MQAE Loading Solution: Dilute the MQAE stock solution in Krebs-HEPES buffer to a final working concentration of 2-5 mM. The optimal concentration may vary depending on the cell type.
-
Cell Loading:
-
Wash the cultured cells grown on coverslips three times with Krebs-HEPES buffer to remove any residual culture medium.
-
Incubate the cells in the MQAE loading solution for 1-2 hours at 37°C in the dark.
-
-
Washing: After incubation, wash the cells thoroughly with Krebs-HEPES buffer (at least 5 times) to remove extracellular dye.
-
Imaging:
-
Mount the coverslip in an imaging chamber on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images before applying this compound.
-
Perfuse the cells with a solution containing the desired concentration of this compound.
-
Acquire images at regular intervals to monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest using image analysis software.
-
Calculate the change in intracellular chloride concentration based on the change in fluorescence, often expressed as a relative change (ΔF/F₀) or calibrated to absolute concentrations using ionophores.
-
Gramicidin-Perforated Patch-Clamp for Intracellular Chloride Measurement
The gramicidin-perforated patch-clamp technique allows for electrical access to the cell interior without dialyzing the intracellular contents, thus preserving the native intracellular chloride concentration.[10][11] Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to chloride ions.[10][11]
Materials:
-
Gramicidin
-
Methanol or DMSO for stock solution
-
Intracellular (pipette) solution with a known cation concentration but without chloride (e.g., using gluconate as the main anion)
-
Extracellular (bath) solution
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling patch pipettes
Protocol:
-
Prepare Gramicidin Stock Solution: Dissolve gramicidin in methanol or DMSO to a concentration of 10 mg/ml. This stock solution should be prepared fresh.[12]
-
Prepare Pipette Solution: Dilute the gramicidin stock solution into the chloride-free intracellular solution to a final concentration of 50-100 µg/ml immediately before use.[12] Sonicate the solution briefly to ensure it is well-dissolved.
-
Pipette Filling:
-
Briefly dip the tip of the patch pipette into gramicidin-free intracellular solution.[12]
-
Backfill the pipette with the gramicidin-containing solution. This two-step process helps in obtaining a good seal before gramicidin starts forming pores.
-
-
Obtaining a Seal:
-
Approach a target cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
-
Perforation:
-
Monitor the access resistance. Over a period of 15-40 minutes, gramicidin will form pores in the membrane patch, and the access resistance will gradually decrease.[12]
-
-
Recording:
-
Once the access resistance is stable and sufficiently low, you can perform voltage-clamp or current-clamp recordings.
-
To determine the chloride reversal potential (ECl), apply a GABA-A or glycine receptor agonist to activate chloride channels and measure the reversal potential of the resulting current.
-
The intracellular chloride concentration can then be calculated using the Nernst equation.
-
-
Applying this compound: this compound can be applied to the bath solution, and changes in the chloride reversal potential can be monitored over time to determine the effect on intracellular chloride concentration.
Signaling Pathways and Visualizations
The effect of this compound on intracellular chloride is intricately linked to the WNK-SPAK/OSR1 signaling pathway, a master regulator of cation-chloride cotransporters.[13][14][15] A decrease in intracellular chloride activates WNK kinases, which in turn phosphorylate and activate the downstream kinases SPAK and OSR1.[16][17] Activated SPAK/OSR1 then phosphorylate and regulate the activity of various ion transporters, including NKCC1 and KCCs (K+-Cl- cotransporters).[16][17]
The diagram above illustrates how this compound's inhibition of NKCC1 leads to a decrease in intracellular chloride, which in turn relieves the inhibition of WNK kinases. This activation of the WNK-SPAK/OSR1 pathway can lead to complex feedback loops affecting both chloride influx and efflux transporters.
This workflow outlines the key steps involved in investigating the impact of this compound on intracellular chloride concentration, from initial cell preparation to final data analysis.
Conclusion
This compound's inhibition of the Na+-K+-2Cl- cotransporter profoundly impacts intracellular chloride concentration, a fundamental parameter in cellular physiology. Understanding the intricacies of this interaction, from the molecular mechanism to the downstream signaling consequences, is essential for researchers in basic science and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the diverse roles of this compound and the critical importance of intracellular chloride homeostasis. The continued exploration of these mechanisms will undoubtedly unveil new therapeutic opportunities and a deeper understanding of cellular function in both health and disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies of this compound effects on membrane potential and intracellular chloride activity in human and rabbit ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. This compound depresses the presynaptic fiber volley and modifies frequency-dependent axonal excitability in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effect of frusemide on renal medullary and cortical blood flow in the anaesthetised rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Acute Effects of this compound on Na-K-Cl Cotransporter-1, Fetuin-A and Pigment Epithelium-Derived Factor in the Guinea Pig Cochlea [frontiersin.org]
- 9. The Acute Effects of this compound on Na-K-Cl Cotransporter-1, Fetuin-A and Pigment Epithelium-Derived Factor in the Guinea Pig Cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Gramicidin perforated patch recording technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perforated-patch recording with gramicidin avoids artifactual changes in intracellular chloride concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. The WNK-SPAK/OSR1 pathway: master regulator of cation-chloride cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The WNK-SPAK/OSR1 Kinases and the Cation-Chloride Cotransporters as Therapeutic Targets for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Furosemide's Untapped Potential: A Technical Guide to its Non-Diuretic Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosemide, a potent loop diuretic, has been a cornerstone in the management of edema and hypertension for decades. Its primary mechanism of action, the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, is well-established. However, a growing body of evidence reveals that this compound's cellular influence extends far beyond its diuretic effects. This technical guide delves into the non-diuretic cellular processes modulated by this compound, offering a comprehensive overview of its interactions with various cellular targets, its impact on signaling pathways, and its potential for therapeutic applications in oncology, immunology, and neurology. This document provides researchers and drug development professionals with the essential data, experimental protocols, and pathway visualizations to explore and harness the untapped potential of this well-known pharmaceutical agent.
This compound's Interaction with Non-Renal Ion Transporters and Enzymes
This compound's molecular structure allows it to interact with a variety of ion transporters and enzymes beyond the renal NKCC2. These interactions are fundamental to many of its non-diuretic effects.
Na+-K+-2Cl- Cotransporter (NKCC) Isoforms
This compound is not exclusively selective for the renal NKCC2 isoform. It also inhibits the ubiquitously expressed NKCC1 isoform, albeit with different affinities. This inhibition of NKCC1 in various tissues is a key contributor to its non-diuretic cellular effects.
Carbonic Anhydrase
This compound is also known to inhibit carbonic anhydrase (CA), a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This inhibitory activity is independent of its diuretic action and contributes to its effects on intracellular pH.[1][2]
GABA-A Receptors
In the central nervous system, this compound acts as a subtype-selective antagonist of γ-aminobutyric acid type A (GABA-A) receptors, particularly those containing the α6 subunit.[3][4][5] This interaction is distinct from its effects on ion cotransporters and opens avenues for its investigation in neurological disorders.
Table 1: Quantitative Data on this compound's Interaction with Non-Diuretic Targets
| Target | Parameter | Value | Cell/System | Reference |
| GABA-A Receptor | IC50 | > 5 mM | Rat Purkinje Cells | [6] |
| Dissociation Constant (Kd) | 5.3 ± 0.5 mM | Rat Purkinje Cells | [6] | |
| Half-maximal Concentration (GABA current) | ~2 mM | Rat Septal Cholinergic Neurons | [7] | |
| Half-maximal Concentration (Glycine current) | ~1 mM | Rat Septal Cholinergic Neurons | [7] | |
| Carbonic Anhydrase II | Inhibition Constant (Ki) | 1.39 ± 0.18 µM | Bovine Carbonic Anhydrase B | [8] |
| Dissociation Constant (KD) | 2.5 µM | Immobilized Carbonic Anhydrase II | [9] |
Anti-Proliferative and Pro-Apoptotic Effects in Cancer Cells
Emerging evidence suggests that this compound possesses anti-cancer properties by modulating cell cycle progression and inducing apoptosis in specific cancer cell lines.
Inhibition of Cell Proliferation
This compound has been shown to inhibit the proliferation of various cancer cells, including bladder cancer.[10][11] This effect is often attributed to the inhibition of NKCC1, which is overexpressed in many tumors and plays a role in cell volume regulation and cell cycle progression.
Cell Cycle Arrest
The anti-proliferative effects of this compound are linked to its ability to induce cell cycle arrest, primarily at the G0/G1 phase. By halting the cell cycle, this compound prevents cancer cells from dividing and proliferating.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
This protocol provides a framework for analyzing the effect of this compound on the cell cycle distribution of cancer cells.[12][13][14][15]
-
Cell Treatment: Treat cancer cells with the desired concentration of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Anti-Apoptotic Effects in Ischemia-Reperfusion Injury
In contrast to its pro-apoptotic effects in some cancer cells, this compound has demonstrated anti-apoptotic properties in the context of ischemia-reperfusion (I/R) injury, particularly in the kidney.
Attenuation of Apoptosis
Studies have shown that this compound can significantly reduce I/R-induced apoptosis in renal cells. This protective effect is thought to be mediated through the activation of pro-survival signaling pathways.
Activation of the Akt Signaling Pathway
The anti-apoptotic effect of this compound is closely linked to the activation of the Akt signaling pathway. Akt, also known as protein kinase B, is a key regulator of cell survival. This compound has been shown to increase the phosphorylation and activation of Akt, which in turn inhibits downstream apoptotic effectors.
Experimental Protocol: Western Blotting for Akt Phosphorylation
This protocol describes the general steps for assessing the effect of this compound on Akt phosphorylation.
-
Protein Extraction: Treat cells or tissues with this compound and then lyse them in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Anti-Inflammatory Properties
This compound has been shown to possess significant anti-inflammatory effects by modulating the production of key inflammatory mediators.[16][17][18]
Inhibition of Pro-Inflammatory Cytokines
This compound can suppress the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), from peripheral blood mononuclear cells.[17] This effect may be beneficial in various inflammatory conditions.
Table 2: Quantitative Data on this compound's Anti-Inflammatory Effects
| Cytokine | Effect | This compound Concentration | Cell Type | Reference |
| TNF-α | Decreased Production | 25 µM | RAW264.7 cells | [19] |
| NO | Decreased Production | 25 µM | RAW264.7 cells | [19] |
Experimental Protocol: ELISA for Cytokine Quantification
This protocol provides a general method for measuring the effect of this compound on cytokine production.
-
Cell Stimulation: Culture immune cells (e.g., macrophages or PBMCs) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of this compound.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that will be converted by the enzyme to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Modulation of GABA-A Receptors in the Central Nervous System
This compound's interaction with GABA-A receptors in the brain represents a significant non-diuretic effect with potential implications for neurological and psychiatric disorders.
Subtype-Selective Antagonism
This compound acts as an antagonist at specific subtypes of GABA-A receptors, particularly those containing the α6 subunit, which are predominantly expressed in the cerebellum.[3][4][5][20]
Experimental Protocol: Whole-Cell Patch-Clamp Analysis of GABA-A Receptor Currents
This protocol outlines the general steps for studying the effect of this compound on GABA-A receptor-mediated currents.[7][21][22][23]
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing GABA-A receptors.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
GABA Application: Apply GABA to the cell to elicit an inward chloride current.
-
This compound Application: Co-apply this compound with GABA to determine its effect on the GABA-induced current.
-
Data Acquisition and Analysis: Record the currents and analyze the amplitude, kinetics, and dose-response relationship of the this compound-induced inhibition.
Conclusion and Future Directions
The non-diuretic cellular effects of this compound present a compelling case for re-evaluating this established drug in new therapeutic contexts. Its ability to modulate fundamental cellular processes such as proliferation, apoptosis, and inflammation, coupled with its interactions with key targets like NKCC1, carbonic anhydrase, and GABA-A receptors, opens up exciting possibilities for drug repurposing and development.
For researchers and drug development professionals, the data and protocols presented in this guide provide a solid foundation for further investigation. Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying this compound's non-diuretic effects in various cell types.
-
Conducting preclinical and clinical studies to evaluate the efficacy of this compound in treating cancers, inflammatory diseases, and neurological disorders.
-
Developing this compound analogs with enhanced specificity for its non-diuretic targets to minimize off-target effects.
By exploring these avenues, the scientific community can unlock the full therapeutic potential of this compound, transforming a familiar diuretic into a novel treatment for a range of challenging diseases.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. This compound interactions with brain GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound interactions with brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The main determinant of this compound inhibition on GABA(A) receptors is located close to the first transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of GABA(A) receptor blockade by millimolar concentrations of this compound in isolated rat Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of this compound on GABA- and glycine currents in rat septal cholinergic neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nicoyalife.com [nicoyalife.com]
- 10. This compound reverses multidrug resistance status in bladder cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reverses multidrug resistance status in bladder cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound: progress in understanding its diuretic, anti-inflammatory, and bronchodilating mechanism of action, and use in the treatment of respiratory tract diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Structure-activity relationship of this compound-derived compounds as antagonists of cerebellum-specific GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound reveals heterogeneous GABA(A) receptor expression at adult rat Golgi cell to granule cell synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Furosemide's Impact on Aquaporin Expression in Renal Tubules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furosemide, a potent loop diuretic, fundamentally alters renal water and solute handling by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This primary action initiates a cascade of secondary effects, including significant changes in the expression and regulation of aquaporin (AQP) water channels in the renal tubules. This technical guide provides an in-depth analysis of this compound's effects on the expression of key renal aquaporins—AQP1, AQP2, AQP3, and AQP4. It summarizes quantitative data from key studies, details common experimental protocols for assessing these changes, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in nephrology, pharmacology, and drug development investigating the molecular mechanisms of diuretic action and renal water transport.
Introduction: Aquaporins in Renal Function
The kidney's ability to regulate water balance is paramount for homeostasis and is largely mediated by a family of transmembrane water channels known as aquaporins. In the renal tubules, distinct aquaporins are strategically localized to facilitate water reabsorption.
-
Aquaporin-1 (AQP1): Highly abundant in the proximal tubule and descending thin limb, AQP1 is responsible for the bulk of constitutive water reabsorption.[1]
-
Aquaporin-2 (AQP2): Found in the apical membrane and subapical vesicles of principal cells in the collecting duct, AQP2 is the primary target of the antidiuretic hormone vasopressin (AVP), enabling regulated water reabsorption.[1]
-
Aquaporin-3 (AQP3) and Aquaporin-4 (AQP4): Located in the basolateral membrane of collecting duct principal cells, these aquaporins provide the exit pathway for water that has entered the cell via AQP2, returning it to the bloodstream.[1]
This compound's inhibition of NKCC2 disrupts the generation of the corticomedullary osmotic gradient, leading to profound diuresis. This alteration in the renal environment triggers compensatory mechanisms that directly and indirectly influence the expression of these vital water channels.
Quantitative Analysis of this compound's Effect on Aquaporin Expression
The administration of this compound leads to differential regulation of aquaporin isoforms. The following tables summarize quantitative findings from studies in both animal models and humans.
Table 1: Effect of this compound on Renal Aquaporin Protein Expression in Rats
| Aquaporin Isoform | Renal Location | Animal Model | This compound Administration | Change in Protein Expression | Measurement Technique | Reference |
| AQP1 | Cortex & Medulla | Sprague-Dawley Rats | 5-day infusion | Unchanged | Immunoblotting | [2] |
| AQP2 | Inner Medulla | Sprague-Dawley Rats | Not specified | Increased (P<0.05) | Western Blotting | [3] |
| AQP2 | Cortex & Medulla | Sprague-Dawley Rats | 5-day infusion | Increased | Immunoblotting | [2] |
| AQP3 | Cortex & Medulla | Sprague-Dawley Rats | 5-day infusion | Increased | Immunoblotting | [2] |
| AQP4 | Cortex & Medulla | Sprague-Dawley Rats | 5-day infusion | Unchanged | Immunoblotting | [2] |
Table 2: Effect of this compound on Renal Aquaporin mRNA Expression in Rats
| Aquaporin Isoform | Renal Location | Animal Model | This compound Administration | Change in mRNA Expression | Measurement Technique | Reference |
| AQP2 | Inner Medulla | Sprague-Dawley Rats | Not specified | Increased (P<0.05) | Semi-quantitative RT-PCR | [3] |
Signaling Pathways and Regulatory Mechanisms
This compound's influence on aquaporin expression, particularly AQP2, is largely indirect and involves the vasopressin signaling cascade. The diuretic-induced reduction in extracellular fluid volume is a potent stimulus for vasopressin release.
Vasopressin-cAMP-PKA Signaling Pathway for AQP2 Regulation
Vasopressin binds to the V2 receptor (V2R) on the basolateral membrane of collecting duct principal cells. This activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates AQP2, promoting its translocation from intracellular vesicles to the apical membrane. Long-term elevation of vasopressin and cAMP levels also stimulates the transcription of the AQP2 gene.
Experimental Protocols
Investigating the effects of this compound on aquaporin expression requires robust and well-defined experimental procedures. Below are detailed methodologies for key assays.
Experimental Workflow Overview
A typical preclinical study to assess the impact of this compound on renal aquaporin expression follows a structured workflow from animal treatment to molecular analysis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Long-term regulation of four renal aquaporins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of this compound, antisterone and hydrochlorothiazide on expression of kidney aquaporin-2 gene and urine aquaporin-2 excretion in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Furosemide in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic pharmacokinetic properties of furosemide, a potent loop diuretic, as observed in various preclinical animal models. The data and protocols summarized herein are intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, facilitating a deeper understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) characteristics prior to human studies.
Core Pharmacokinetic Parameters of this compound in Preclinical Species
The following tables summarize the key pharmacokinetic parameters of this compound in several commonly used preclinical species. These values have been compiled from various studies and are presented to allow for cross-species comparison. It is important to note that experimental conditions such as dose, route of administration, and analytical methodology can influence these parameters.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Dose | Route | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (min) | CL (mL/min/kg) | Vd (L/kg) | Bioavailability (%) |
| 10 mg/kg | IV | - | - | - | 29 | - | - | - |
| 40 mg/kg | IV | - | - | - | 49 | - | - | - |
Note: Pharmacokinetics of this compound in rats have been shown to be dose-dependent. The terminal half-life was observed to increase with a higher dose, which may be attributed to decreased protein binding at higher plasma concentrations[1]. Metabolic clearance was also found to decrease with an increasing dose, suggesting a saturable metabolism of this compound in rats[1].
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Dose | Route | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | CL (L/h/kg) | Vd (L/kg) | Bioavailability (%) |
| 5 mg/kg | IV | - | - | - | 0.931 ± 0.187 | 0.435 ± 0.031 | 0.25 ± 0.043 | - |
| 5 mg/kg | Oral | ~1 | - | - | ~7 (slow elimination phase) | - | - | - |
Note: In dogs, the disposition of this compound following oral administration follows a biexponential curve, with a major disposition phase having a half-life of approximately 30 minutes, followed by a slower elimination phase with a half-life of about 7 hours[2].
Table 3: Pharmacokinetic Parameters of this compound in Cats
| Dose | Route | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | CL (mL/kg/h) | Vd (mL/kg) | Bioavailability (%) |
| 2 mg/kg | IV | - | - | - | 2.25 | 149 | 227 | - |
| 2 mg/kg | Oral | - | 3.4 | - | 1.2 | - | - | 48.4 |
Note: this compound is rapidly eliminated in cats after both intravenous and oral administration[3].
Table 4: Pharmacokinetic Parameters of this compound in Piglets
| Age | Dose | Route | Vdss (mL/kg) | Unbound Secretory Clearance (mL/min/kg) |
| 3-day-old | 6 mg/kg | IV Bolus | 618 ± 320 | 49.2 ± 23 |
| 18-day-old | 6 mg/kg | IV Bolus | 201 ± 71 | 107 ± 55 |
Note: The steady-state volume of distribution (Vdss) and unbound fraction of this compound in plasma were considerably higher in younger piglets, while the unbound secretory clearance was several-fold lower in this age group.
Experimental Protocols
Detailed and consistent experimental design is crucial for the accurate assessment of pharmacokinetic parameters. Below are representative methodologies compiled from preclinical studies of this compound.
Animal Models
-
Rats: Male Albino Wistar rats (140-200 g) are commonly used. Animals are typically housed in metabolic cages to allow for the separate collection of urine and feces[4]. For diuretic activity studies, rats may be hydrated with saline (e.g., 15 mL/kg) prior to drug administration[4].
-
Dogs: Beagle dogs are a frequently used breed in pharmacokinetic studies of this compound[2].
-
Cats: Healthy adult domestic cats have been used in studies evaluating different routes of administration.
Drug Administration and Sample Collection
-
Dosing: this compound is often administered as a solution, either orally via gavage or intravenously via a cannulated vein. The vehicle for administration is typically a saline solution.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing. For rats, this can be from the tail vein or via cardiac puncture at the termination of the experiment. For larger animals like dogs, blood is typically drawn from a peripheral vein (e.g., cephalic vein). Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to obtain plasma.
-
Urine Sampling: When housed in metabolic cages, urine is collected over specified intervals to determine the urinary excretion of the drug and its metabolites.
Bioanalytical Methodology: HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the quantification of this compound in biological matrices.
-
Sample Preparation:
-
To a plasma sample (e.g., 1 mL), an internal standard is added.
-
The sample is acidified (e.g., with perchloric acid).
-
Extraction is performed using an organic solvent mixture, such as ethyl ether and dichloromethane (3:2, v/v)[5].
-
The mixture is vortexed and centrifuged.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase, and an aliquot is injected into the HPLC system[5].
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A common mobile phase consists of a buffered aqueous solution and an organic modifier, such as acetonitrile[6]. For example, a gradient of acetonitrile in 0.25% acetic acid can be employed[7].
-
Detection: this compound can be detected by UV absorbance or fluorescence. Fluorescence detection (e.g., excitation at 230 nm and emission at 410 nm) offers high sensitivity[7].
-
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate important concepts related to the pharmacology of this compound and the experimental workflow for its study.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study of this compound.
Caption: Mechanism of action of this compound on the Na+/K+/2Cl- cotransporter in the thick ascending limb.
Caption: Primary metabolic pathway of this compound via glucuronidation.
Conclusion
The preclinical pharmacokinetic data for this compound reveal species-specific differences in its ADME properties. Rats exhibit dose-dependent kinetics, while dogs show a biphasic elimination pattern. Cats, on the other hand, demonstrate rapid elimination. These findings underscore the importance of selecting appropriate animal models in preclinical drug development. The provided experimental protocols and bioanalytical methods offer a foundational framework for conducting further research on this compound and other loop diuretics. Understanding the interplay between the pharmacokinetic profile and the pharmacodynamic effects, such as the inhibition of the Na+/K+/2Cl- cotransporter, is essential for predicting the clinical efficacy and safety of this important therapeutic agent.
References
- 1. Dose-dependent pharmacokinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma and tissue levels of this compound in dogs and monkeys following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Determination of this compound in rat plasma using HPLC and liquid scintillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Untapped Potential of Furosemide: A Technical Guide to Novel Cellular Targets
For Immediate Release
This technical guide provides an in-depth exploration of the novel cellular targets of furosemide, a widely used loop diuretic. While its primary mechanism of action on the Na-K-Cl cotransporter 2 (NKCC2) in the nephron is well-established, emerging research has begun to uncover a broader range of molecular interactions with significant therapeutic implications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of these new targets, the experimental protocols used to identify and characterize them, and the signaling pathways involved.
Introduction: Beyond Diuresis
This compound has been a cornerstone in the management of edema and hypertension for decades. Its efficacy is attributed to the potent inhibition of NKCC2 in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water. However, a growing body of evidence suggests that this compound's pharmacological profile is more complex than previously understood. The repurposing of existing drugs is a cost-effective strategy for novel therapeutic development, and understanding the off-target effects of established medications like this compound is paramount to this endeavor. This guide delves into the latest discoveries of this compound's interactions with a variety of cellular targets, opening new avenues for research and therapeutic applications.
Summary of Novel Cellular Targets and Quantitative Data
Recent investigations have identified several novel cellular targets of this compound, ranging from enzymes involved in hormone metabolism to G protein-coupled receptors and antimicrobial targets. The following table summarizes the quantitative data associated with these interactions, providing a clear comparison of this compound's potency at these off-target sites.
| Target | Target Type | This compound Action | Quantitative Measure (Value) | Source |
| 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) | Enzyme | Competitive Inhibitor | Ki = 30 µM (in transfected COS-1 cells) | [1][2] |
| Ki = 19.5 µM (in kidney microsomes) | [3] | |||
| G Protein-Coupled Receptor 35 (GPR35) | Receptor | Agonist | EC50 (Not explicitly found in searches) | [4][5][6] |
| K-Cl Cotransporter 2 (KCC2) | Transporter | Inhibitor | EC50 = 0.6 mM | [7] |
| Penicillin-Binding Protein 2a (PBP2a) | Enzyme (Bacterial) | Decreased Expression | 21.5% reduction in MRSA | [1] |
| Macrophage Migration Inhibitory Factor (MIF) | Cytokine/Enzyme | Inhibitor | IC50 (Not explicitly found in searches) | [8] |
| B1 vacuolar H(+)-ATPase subunit (ATP6V1B1) | Ion Pump | Implicated in this compound-induced urinary acidification | (Qualitative) | [9] |
Detailed Experimental Protocols
The identification and validation of these novel targets have been achieved through a variety of experimental techniques. This section provides detailed methodologies for key experiments cited in the discovery of this compound's off-target effects.
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on 11β-HSD2 activity using transfected cells.
-
Cell Culture and Transfection:
-
Culture COS-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 atmosphere.
-
Transfect the cells with a plasmid encoding human 11β-HSD2 using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the protein for 48 hours post-transfection.
-
-
Enzyme Activity Assay:
-
Harvest the transfected cells and prepare cell extracts by sonication in a suitable buffer.
-
Set up reaction mixtures containing the cell extract, the substrate cortisol (e.g., 100 nM), and varying concentrations of this compound (or vehicle control).
-
Initiate the enzymatic reaction by adding the cofactor NAD+.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold methanol).
-
Separate the substrate (cortisol) and the product (cortisone) using high-performance liquid chromatography (HPLC).
-
Quantify the amounts of cortisol and cortisone by UV detection.
-
Calculate the rate of conversion of cortisol to cortisone for each this compound concentration.
-
-
Data Analysis:
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
To determine the inhibition constant (Ki) and the type of inhibition, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk or Dixon plots.
-
GPR35 Activation Assay (Calcium Flux)
This protocol outlines a method to assess the agonist activity of this compound on human GPR35 expressed in a host cell line.
-
Cell Culture and Dye Loading:
-
Culture HEK293 cells stably expressing human GPR35 in a suitable medium.
-
Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.
-
-
Calcium Flux Measurement:
-
Wash the cells with a buffer (e.g., Krebs-Ringer-HEPES) to remove excess dye.
-
Use a fluorescence plate reader equipped with an automated injection system to measure intracellular calcium changes.
-
Record a baseline fluorescence reading for a short period.
-
Inject varying concentrations of this compound into the wells while continuously recording the fluorescence signal.
-
As a positive control, use a known GPR35 agonist (e.g., zaprinast).
-
As a negative control, use untransfected cells or vehicle-treated cells.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each this compound concentration.
-
Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Western Blot for PBP2a Expression in MRSA
This protocol describes how to assess the effect of this compound on the expression of Penicillin-Binding Protein 2a (PBP2a) in Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Bacterial Culture and Treatment:
-
Grow an MRSA strain in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.
-
Divide the culture into aliquots and treat with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 4-6 hours).
-
-
Protein Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellets with phosphate-buffered saline (PBS).
-
Lyse the cells using a combination of enzymatic digestion (e.g., lysostaphin) and mechanical disruption (e.g., sonication) in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PBP2a overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., σA).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the PBP2a band intensity to the intensity of the housekeeping protein for each sample.
-
Compare the normalized PBP2a expression levels in the this compound-treated samples to the control to determine the percentage change in expression.
-
Signaling Pathways and Visualizations
This compound's interaction with its primary and novel targets can modulate complex cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and the experimental workflows used to study them.
WNK/SPAK/OSR1 Pathway and this compound's Primary Target
This compound's primary diuretic effect stems from its direct inhibition of the Na-K-Cl cotransporter (NKCC2). The activity of NKCC2 is regulated by the WNK/SPAK/OSR1 signaling cascade. This pathway is a key determinant of renal salt handling.
Caption: WNK/SPAK/OSR1 pathway regulating NKCC2 and its inhibition by this compound.
This compound-Induced TGF-β Signaling in Myocardial Fibrosis
Studies in animal models suggest that this compound may promote myocardial fibrosis through the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Caption: Proposed pathway of this compound-induced TGF-β signaling leading to myocardial fibrosis.
Experimental Workflow for Novel Target Identification
The discovery of novel drug targets often follows a systematic workflow, starting from high-throughput screening and progressing to detailed characterization.
Caption: A generalized workflow for the discovery and validation of novel drug targets.
Conclusion and Future Directions
The research highlighted in this guide demonstrates that this compound's pharmacological actions extend beyond its well-characterized effects on renal ion transport. The identification of novel cellular targets such as 11β-HSD2, GPR35, and its potential roles in modulating TGF-β signaling and bacterial protein expression, underscores the importance of continued investigation into the molecular mechanisms of established drugs.
For drug development professionals, these findings present exciting opportunities for repurposing this compound or developing new molecules that selectively target these pathways for a range of therapeutic areas, including metabolic disorders, inflammatory diseases, and infectious diseases. Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and its novel targets through structural biology studies.
-
Conducting further preclinical and clinical studies to validate the therapeutic relevance of these off-target effects.
-
Developing selective analogs of this compound that can either enhance or minimize these off-target activities to create drugs with improved efficacy and safety profiles.
This technical guide serves as a valuable resource for the scientific community, providing a foundation for future research into the multifaceted pharmacology of this compound and its potential for new therapeutic applications.
References
- 1. This compound inhibits 11beta-hydroxysteroid dehydrogenase type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits 11 beta-hydroxysteroid dehydrogenase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound and 11beta-hydroxysteroid dehydrogenase activity, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dysregulation of the WNK4-SPAK/OSR1 pathway has a minor effect on baseline NKCC2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. ClinPGx [clinpgx.org]
A Technical Guide to the Preliminary Screening of Furosemide Analogs for Diuretic Activity
Introduction
Furosemide is a potent loop diuretic widely employed in the clinical management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as for treating hypertension.[1][2][3] Its therapeutic effect stems from the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, potassium, and water.[2][3][4][5] The development of this compound analogs is driven by the pursuit of compounds with improved pharmacokinetic profiles, enhanced diuretic efficacy, reduced side effects such as electrolyte imbalance, or novel therapeutic applications.[6][7][8] This guide provides a comprehensive overview of the core methodologies for the preliminary screening of these analogs, focusing on data-driven evaluation and detailed experimental protocols for researchers and drug development professionals.
Mechanism of Action: Targeting the NKCC2 Cotransporter
The primary target for this compound and its analogs is the NKCC2, a membrane protein located on the apical surface of epithelial cells in the thick ascending limb of the nephron.[2][5] Inhibition of this transporter disrupts the reabsorption of approximately 25% of filtered sodium, leading to potent diuresis.[2] This mechanism is the foundational principle upon which in vitro screening assays are based.
Caption: this compound's mechanism of action via NKCC2 inhibition.
Experimental Protocols
A robust screening cascade for this compound analogs involves a combination of in vitro assays to determine direct target engagement and in vivo models to assess physiological diuretic effects.
In Vitro Screening: NKCC2 Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the function of the NKCC2 cotransporter. A common method involves using HEK293 cells engineered to express NKCC2 and measuring the uptake of a radioactive tracer, such as ⁸⁶Rb⁺ (as a surrogate for K⁺).
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human NKCC2 in appropriate culture media.
-
Cell Plating: Seed the cells into 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with a chloride-free medium to stimulate NKCC2 activity. Pre-incubate the cells for 15-20 minutes with varying concentrations of the this compound analogs.[9] Include this compound as a positive control.
-
Ion Uptake: Initiate ion uptake by adding a flux medium containing ⁸⁶Rb⁺, Na⁺, K⁺, and Cl⁻, along with the corresponding analog concentrations.[5]
-
Termination and Lysis: After a short incubation period (e.g., 2-5 minutes), stop the uptake by washing the cells rapidly with ice-cold stop solution. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of ⁸⁶Rb⁺ taken up by the cells using a liquid scintillation counter.[5]
-
Data Analysis: Calculate the percentage of inhibition for each analog concentration relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve. This compound typically inhibits NKCC1 and NKCC2 in the low micromolar range.[9][10]
In Vivo Screening: Rat Diuretic Activity (Lipschitz Test)
The Lipschitz test is a standard and widely used in vivo method for evaluating the diuretic, natriuretic (Na⁺ excretion), and kaliuretic (K⁺ excretion) activity of new compounds.[11][12][13]
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).[1][11] Divide animals into groups (e.g., n=6 per group): Vehicle Control (e.g., normal saline), Positive Control (this compound, e.g., 20-25 mg/kg), and Test Groups (this compound Analogs at various doses).[14][15]
-
Acclimatization and Fasting: Acclimatize the rats for several days. Fast the animals for 15-18 hours before the experiment, with free access to water, to ensure uniform hydration and gastrointestinal state.[11][15]
-
Hydration: Administer a hydration load of normal saline (0.9% NaCl) orally (e.g., 5 mL/100 g body weight) to all animals to promote a baseline urine flow.[11][14]
-
Drug Administration: Immediately after hydration, administer the vehicle, this compound, or this compound analog to the respective groups, typically via oral gavage or intraperitoneal injection.[14][15]
-
Urine Collection: Place the animals individually in metabolic cages designed to separate urine and feces.[11][13][15] Collect urine at specified time intervals over a period of 5 to 24 hours.[11][12] A 5-hour collection period is common for initial screening.[12][15]
-
Measurement and Analysis:
-
Data Evaluation: Calculate the total urine output and the total excretion of each electrolyte (concentration × volume). Compare the results from the analog-treated groups to both the vehicle control and the this compound control group.
Data Presentation
Quantitative data should be summarized in clear, comparative tables.
Table 1: In Vitro NKCC2 Inhibitory Activity of this compound Analogs
| Compound | IC₅₀ (µM) on NKCC2 |
| This compound | 4.2 ± 0.2 |
| Analog A | 2.5 ± 0.1 |
| Analog B | 15.8 ± 1.3 |
| Analog C | 0.9 ± 0.05 |
Note: Data are hypothetical and for illustrative purposes. IC₅₀ values represent the mean ± standard error.
Table 2: In Vivo Diuretic and Saluretic Effects in Rats (5-Hour Study)
| Treatment Group (Dose) | Urine Volume (mL/5h) | Na⁺ Excretion (mEq/5h) | K⁺ Excretion (mEq/5h) | Cl⁻ Excretion (mEq/5h) |
| Vehicle Control | 1.1 ± 0.2 | 0.15 ± 0.03 | 0.20 ± 0.04 | 0.18 ± 0.03 |
| This compound (25 mg/kg) | 8.5 ± 0.6 | 1.20 ± 0.09 | 0.65 ± 0.05 | 1.35 ± 0.11 |
| Analog A (25 mg/kg) | 7.9 ± 0.5 | 1.15 ± 0.08 | 0.61 ± 0.04 | 1.28 ± 0.10 |
| Analog B (25 mg/kg) | 3.2 ± 0.3 | 0.45 ± 0.04 | 0.30 ± 0.03 | 0.50 ± 0.05 |
| Analog C (25 mg/kg) | 10.2 ± 0.8 | 1.45 ± 0.11 | 0.70 ± 0.06 | 1.60 ± 0.13 |
Note: Data are hypothetical and for illustrative purposes. Values represent the mean ± standard error.
Screening Workflow Visualization
The preliminary screening process follows a logical progression from synthesis to the identification of promising lead candidates.
References
- 1. Diuretic bioactivity optimization of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Review on analytical methods for determination of this compound [rpbs.journals.ekb.eg]
- 4. Evaluation of diuretic activity | DOC [slideshare.net]
- 5. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure activity correlation for diuretic this compound congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of this compound analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Loop Diuretic and Ion-binding Residues Revealed by Scanning Mutagenesis of Transmembrane Helix 3 (TM3) of Na-K-Cl Cotransporter (NKCC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. scribd.com [scribd.com]
- 14. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 15. Screening of Diuretics M.PHARM PHARMACOLOGY. | PPTX [slideshare.net]
- 16. ijcap.in [ijcap.in]
Methodological & Application
Application Note: HPLC-UV Method for Furosemide Quantification in Aqueous Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the quantification of furosemide in aqueous solutions using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This compound is a potent loop diuretic whose accurate quantification is crucial in pharmaceutical development and quality control. The described methods are robust, accurate, and suitable for routine analysis. This document outlines the necessary instrumentation, reagents, experimental procedures for sample and standard preparation, and a summary of validation parameters based on published data.
Principle
The method utilizes RP-HPLC to separate this compound from potential impurities in the sample matrix. The separation is typically achieved on a C8 or C18 stationary phase with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer or acidified water. An isocratic elution is commonly employed for this analysis. Following separation, the this compound is detected and quantified by a UV detector at a wavelength where it exhibits maximum absorbance, typically around 233 nm or 272 nm.[1][2] The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance.
-
Sonicator.
-
pH meter.
-
-
Chemicals and Reagents:
-
This compound reference standard (≥99% purity).
-
HPLC grade acetonitrile and/or methanol.
-
HPLC grade water (ultrapure).
-
Acids (e.g., phosphoric acid, acetic acid) or buffers (e.g., phosphate, acetate) for mobile phase preparation.
-
-
Consumables:
-
Analytical column (e.g., Zorbax Eclipse XDB-C8, 4.6x150 mm, 5 µm; or equivalent C18 column).[1]
-
Syringe filters (0.45 µm or 0.22 µm). Note: PVDF (polyvinylidene fluoride) filters are highly recommended as they show better recovery for this compound compared to other materials like Nylon.[1][3]
-
HPLC vials with caps.
-
Volumetric flasks and pipettes.
-
Experimental Protocols
Protocol 1: Preparation of Solutions
A. Standard Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Add a small volume of methanol (e.g., 5-10 mL) and sonicate for a few minutes to ensure complete dissolution, as this compound has low aqueous solubility.[1][4]
-
Dilute to the mark with the mobile phase or ultrapure water.
-
Critical Step: Protect the solution from light by using an amber volumetric flask or by wrapping it in aluminum foil, as this compound is known to be photosensitive and degrades upon exposure to natural light.[1][3][5]
B. Calibration Standard Solutions
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase.
-
A typical concentration range for linearity could be 0.1 - 40 µg/mL.[1][4] For example, to prepare a 10 µg/mL standard, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
C. Aqueous Sample Preparation
-
If the sample contains suspended particles, it must be filtered.
-
Draw the aqueous sample into a syringe.
-
Attach a 0.45 µm PVDF syringe filter to the syringe.[1]
-
Filter the sample directly into an HPLC vial.
-
If the expected concentration is outside the calibration range, dilute the sample accordingly with the mobile phase.
Protocol 2: Chromatographic Analysis & System Suitability
-
System Setup: Configure the HPLC system with the chosen analytical column and mobile phase (see Table 1 for examples).
-
Equilibration: Purge the system and allow the mobile phase to flow through the column until a stable baseline is achieved (typically 30-60 minutes).
-
Sequence Setup: Create an analysis sequence in the software. Start with a blank injection (mobile phase), followed by the calibration standards in increasing order of concentration, and then the unknown samples.
-
Injection: Inject a consistent volume (e.g., 10 or 20 µL) for all standards and samples.[1][6]
-
Data Acquisition: Record the chromatograms and integrate the peak area for this compound. The retention time will vary depending on the exact method used.[1][4]
Data and Results
Quantitative Data Summary
The performance of an HPLC-UV method for this compound quantification is defined by its chromatographic conditions and validation parameters. Below are tables summarizing typical values reported in the literature.
Table 1: Example HPLC-UV Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Zorbax Eclipse XDB-C8 (4.6x150 mm, 5 µm)[1] | Waters Spherisorb ODS2 C18 (4.6x250 mm, 5 µm)[4] | Inertsil ODS-3V C18 (4.6x150 mm, 5 µm) | Spherisorb C18 ODS 2[7] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid[1] | Methanol : 0.01M KH₂PO₄ buffer (30:70, v/v), pH 5.5 | Acetonitrile : 1% Glacial Acetic Acid (50:50, v/v) | Acetonitrile : 10mM KH₂PO₄ buffer (70:30, v/v), pH 3.85[7] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[4] | 1.0 mL/min | 1.0 mL/min[7] |
| Detection λ | 233 nm[1] | 235 nm[4] | 272 nm | 233 nm[7] |
| Injection Vol. | 20 µL[1] | Not Specified | Not Specified | Not Specified |
| Retention Time | < 4 min[1] | ~7.0 min[4] | ~7.0 min[2] | Not Specified |
Table 2: Summary of Reported Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 0.1 - 4 mg/L[1] | 0.5 - 50 µg/mL[4] | 10 - 120 µg/mL | 5.2 - 25,000 ng/mL[7] |
| Correlation (r²) | >0.999[3] | >0.999[4] | 0.9998 | 0.9997[7] |
| LOD | 0.048 mg/L[3] | Not Specified | Not Specified | 5.2 ng/mL[7][8] |
| LOQ | 0.144 mg/L[3] | 320 ng/mL[4] | Not Specified | 15.8 ng/mL[7][8] |
| Accuracy (% Rec) | 93.7 - 101.8%[3] | Bias < 15%[4] | 100.1 - 101.0% | RSD < 2%[7] |
| Precision (% RSD) | Intra-day < 2%[3] | Intra- & Inter-day < 2%[4] | < 2% | Intra-day: 1.2-1.5%Inter-day: 1.6-2.0%[7] |
Visualizations
Experimental Workflow Diagram
The logical flow of the entire quantification process, from solution preparation to final reporting, is illustrated below.
Conclusion
The HPLC-UV methods described provide a reliable and accurate means for the quantification of this compound in aqueous solutions. Key considerations for a successful analysis include the selection of an appropriate column and mobile phase, the use of PVDF filters to prevent analyte loss, and the protection of all solutions from light to prevent photodegradation.[1][3] The validation data demonstrates that these methods are sensitive, precise, and accurate, making them suitable for routine use in a laboratory setting.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. turkjps.org [turkjps.org]
- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 6. bjbs.com.br [bjbs.com.br]
- 7. Validated reverse-phase high-performance liquid chromatography for quantification of this compound in tablets and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Stable Furosemide Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosemide, a potent loop diuretic, is widely used in clinical practice and preclinical research to treat edema and hypertension. However, its formulation for in vivo studies presents significant challenges due to its poor aqueous solubility, pH-dependent stability, and sensitivity to light. This document provides detailed application notes and protocols to guide researchers in developing stable this compound formulations suitable for parenteral administration in in vivo studies. The focus is on achieving adequate solubility and ensuring stability to obtain reliable and reproducible experimental results.
Core Challenges in this compound Formulation
This compound is a weak acid with a pKa of 3.8. Its solubility is highly dependent on pH, being practically insoluble in acidic conditions and showing increased solubility in alkaline solutions. Furthermore, this compound is susceptible to degradation, primarily through hydrolysis and photodegradation.
Degradation Pathway: Under acidic conditions or upon exposure to light, this compound can hydrolyze, breaking the bond between the secondary amine and the methylene group. This results in the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol.[1][2] This degradation not only reduces the active pharmaceutical ingredient (API) concentration but can also lead to the formation of potentially toxic byproducts.
Data Presentation: Solubility and Stability of this compound
A thorough understanding of this compound's solubility and stability under various conditions is critical for developing a successful formulation. The following tables summarize key quantitative data from the literature.
Table 1: pH-Dependent Aqueous Solubility of this compound
| pH | Temperature (°C) | Solubility (mg/mL) |
| 2.0 | 30 | 0.010 |
| 2.3 | Room Temperature | 0.18 |
| 4.6 | 37 | 0.008 |
| 5.0 | 37 | 0.33 |
| 6.5 | 37 | 1.5 |
| 7.0 | 30 | 0.0731 |
| 7.4 | 37 | 1.9 |
| 8.0 | 30 | 21.9 |
| 10.0 | Room Temperature | 13.36 |
Data sourced from multiple studies, slight variations may exist.[3][4][5]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Conditions |
| Water | Practically insoluble | - |
| Acetone | 50 | Clear to slightly hazy yellow solution |
| Methanol | 50 | Heat may be required |
| Dimethyl sulfoxide (DMSO) | Soluble | - |
| Alkali Hydroxides | Soluble | e.g., Sodium Hydroxide solution |
| Ethanol | Slightly soluble | - |
Data from product information sheet.[6]
Table 3: Impact of Hydrotropic Agents on this compound Solubility in Water
| Hydrotropic Agent (Concentration) | Solubility Enhancement |
| Urea (10-40%) | Increased |
| Sodium Acetate (10-40%) | Increased |
| Sodium Benzoate (10-40%) | Increased |
| Sodium Citrate (10-40%) | Increased |
Qualitative data indicating increased solubility.[7]
Experimental Protocols
Protocol 1: Preparation of a Stable Parenteral this compound Formulation
This protocol describes the preparation of a sterile this compound solution suitable for intravenous or intramuscular administration in in vivo studies. The key to a stable formulation is the adjustment of pH to the alkaline range.
Materials:
-
This compound, USP grade
-
Sodium Chloride, USP grade
-
Sodium Hydroxide (NaOH) 10% solution
-
Sterile Water for Injection, USP
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
pH meter
Procedure:
-
Equipment Sterilization: All glassware and equipment should be sterilized and depyrogenated. Dry heat sterilization at 250°C for 2 hours is recommended for heat-stable materials.[8]
-
Vehicle Preparation: In a sterile beaker, dissolve the required amount of Sodium Chloride in approximately 80% of the final volume of Sterile Water for Injection to create an isotonic solution (0.9% NaCl).
-
This compound Dissolution:
-
Slowly add the accurately weighed this compound powder to the saline solution while stirring continuously.
-
A suspension will form as this compound is poorly soluble at neutral pH.
-
-
pH Adjustment:
-
Carefully add the 10% NaOH solution dropwise to the suspension while continuously monitoring the pH.
-
Continue adding NaOH until the this compound completely dissolves and the pH of the solution is between 8.0 and 9.3.[6][9] A clear, homogeneous solution should be obtained.
-
Caution: Do not exceed a pH of 9.3.
-
-
Final Volume Adjustment: Add Sterile Water for Injection to reach the final desired volume.
-
Sterile Filtration: Aseptically filter the solution through a 0.22 µm sterile syringe filter into a sterile final container (e.g., amber vial to protect from light).
-
Quality Control:
-
Perform a final pH check.
-
Visually inspect for any particulate matter.
-
Conduct sterility and endotoxin testing on a representative sample of the batch.
-
Example Formulation for a 10 mg/mL solution:
-
This compound: 1.0 g
-
Sodium Chloride: 0.72 g
-
10% Sodium Hydroxide Solution: As required to adjust pH to 8.0-9.3
-
Sterile Water for Injection: q.s. to 100 mL
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound and detect its primary degradation product, CSA, thus indicating the stability of the formulation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., Symmetry® C18, 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.1% acetic acid in water and acetonitrile (60:40, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 272 nm.[1]
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions of known concentrations by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dilute the this compound formulation with the mobile phase to a concentration within the linear range of the assay.
-
-
Chromatographic Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Monitor the chromatogram for the retention times of this compound and any degradation products. The retention time for this compound is expected to be around 11 minutes under these conditions.[10]
-
-
Data Analysis:
-
Quantify the concentration of this compound in the samples using the calibration curve.
-
Calculate the percentage of remaining this compound to assess stability.
-
Identify and, if necessary, quantify the degradation products.
-
Visualizations
Caption: this compound degradation pathway.
Caption: Experimental workflow for formulation and stability testing.
Concluding Remarks
The successful development of a stable this compound formulation for in vivo studies hinges on overcoming its inherent solubility and stability challenges. By carefully controlling the pH of the formulation to the alkaline range (8.0-9.3), a sufficiently concentrated and stable solution can be prepared for parenteral administration. It is imperative to protect the formulation from light at all stages of preparation and storage. The use of a validated stability-indicating HPLC method is essential to ensure the integrity of the formulation throughout the duration of the in vivo study, thereby guaranteeing the accuracy and reliability of the experimental outcomes. The protocols and data presented herein provide a comprehensive guide for researchers to confidently prepare and utilize this compound in their preclinical investigations.
References
- 1. Simultaneous Development and Validation of an HPLC Method for the Determination of this compound and Its Degraded Compound in Pediatric Extemporaneous this compound Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014165660A1 - Pharmaceutical formulations for subcutaneous administration of this compound - Google Patents [patents.google.com]
- 3. fip.org [fip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Solubility, pH and Temperature are Critical Parameters of this compound in Elastomeric Pump Infusion: Solving a Problem for Clinical Employment [gavinpublishers.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. medisca.net [medisca.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application of Furosemide in Primary Neuronal Culture to Inhibit NKCC1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Na-K-2Cl cotransporter 1 (NKCC1) is a crucial ion transporter that mediates the coupled, electroneutral influx of Na+, K+, and 2Cl- ions across the plasma membrane of various cell types, including neurons.[1] In the central nervous system, NKCC1 plays a significant role in maintaining intracellular chloride homeostasis, which is fundamental for determining the polarity and magnitude of GABAergic neurotransmission.[1] In mature neurons, NKCC1 is the primary chloride importer, and its upregulation can lead to an accumulation of intracellular chloride, resulting in depolarizing and even excitatory responses to the typically inhibitory neurotransmitter GABA.[2] This altered GABAergic signaling is implicated in various neurological disorders, including epilepsy and neuropathic pain.[2][3]
Furosemide, a loop diuretic, is a widely used pharmacological tool to investigate the function of cation-chloride cotransporters. While it is a non-selective inhibitor of both NKCC1 and the neuron-specific K-Cl cotransporter KCC2, it serves as a valuable agent for studying the roles of these transporters in neuronal physiology and pathophysiology.[4][5] Bumetanide is another loop diuretic that is often used and is considered more selective for NKCC1 at lower concentrations.[4] This document provides detailed application notes and protocols for the use of this compound to inhibit NKCC1 in primary neuronal cultures.
Data Presentation
The following table summarizes the quantitative data on the application of this compound in primary neuronal cultures to inhibit NKCC1, as reported in various studies.
| This compound Concentration | Neuronal Culture Type | Duration of Treatment | Key Findings | Reference |
| 10 µM | Cultured Rat Midbrain Neurons | Not specified | Observed effects on GABA-A currents. | [6] |
| 100 µM (0.1 mM) | Cultured Rat Midbrain Neurons | Not specified | Maximal concentration used to avoid unspecific effects; shifted dendritic EGABA. | [7][8] |
| 100 µM | Cultured Hippocampal Neurons | 48 hours | Caused a depolarization shift of EGABA, suggesting inhibition of KCC2 and NKCC1. | [5] |
| 200 µM | Organotypic Hippocampal Cultures | Acute and 1 to 8 days | Acute application depolarized EGABA; sustained treatment hyperpolarized EGABA. | [9][10] |
| 300 µM | Neonatal Neocortical Slices | During oxygen-glucose deprivation | Prevented neuronal swelling and Cl- accumulation. | [11] |
| 1 mM | Not specified | 10 minutes | Hyperpolarized the reversal potential and lowered intracellular Cl- by 1.9 mM. | [12] |
| 2.5 mM | Rat Hippocampal Slices | 30 minutes | Reduced the presynaptic fiber volley amplitude. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 100 mM).
-
Dissolve the this compound powder in a small volume of DMSO. This compound has limited solubility in aqueous solutions, so DMSO is used as a solvent.
-
Once fully dissolved, add sterile, nuclease-free water to reach the final desired stock concentration. The final DMSO concentration in the stock solution should be kept as low as possible.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
Materials:
-
Primary neuronal culture (e.g., hippocampal, cortical, or dorsal root ganglion neurons)
-
Complete neuronal culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture primary neurons on appropriate substrates (e.g., poly-L-lysine coated coverslips or plates) until the desired developmental stage is reached.
-
Prepare the final working concentration of this compound by diluting the stock solution in pre-warmed complete neuronal culture medium. The final DMSO concentration in the culture medium should be minimal (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Remove the existing culture medium from the neuronal cultures.
-
Gently wash the cells once with pre-warmed sterile PBS.
-
Add the this compound-containing culture medium to the neuronal cultures.
-
Incubate the cultures for the desired duration (e.g., acute treatment for 30 minutes to 1 hour, or chronic treatment for several days) in a humidified incubator at 37°C with 5% CO2.
-
Following the treatment period, the cells can be processed for downstream analysis, such as electrophysiology, immunocytochemistry, or biochemical assays.
Visualizations
NKCC1 Signaling Pathway
The activity of NKCC1 is regulated by a signaling pathway involving the WNK (With-No-Lysine) kinases and SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive 1) kinases.[2] GABAergic activity can modulate this pathway, thereby influencing NKCC1 function and intracellular chloride levels.[2]
Caption: Regulatory pathway of NKCC1 activity and its inhibition by this compound.
Experimental Workflow for this compound Application and Analysis
This workflow outlines a typical experiment to investigate the effect of this compound on NKCC1 function in primary neuronal cultures.
Caption: A generalized experimental workflow for studying this compound's effects.
References
- 1. NKCC1, an Elusive Molecular Target in Brain Development: Making Sense of the Existing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lateral Diffusion of NKCC1 Contributes to Chloride Homeostasis in Neurons and Is Rapidly Regulated by the WNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lateral diffusion of NKCC1 contributes to neuronal chloride homeostasis and is rapidly regulated by the WNK signaling pathway | bioRxiv [biorxiv.org]
- 4. Cation-chloride cotransporters NKCC1 and KCC2 as potential targets for novel antiepileptic and antiepileptogenic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents membrane KCC2 downregulation during convulsant stimulation in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A this compound-Sensitive K+–Cl−Cotransporter Counteracts Intracellular Cl− Accumulation and Depletion in Cultured Rat Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. A this compound-Sensitive K+–Cl−Cotransporter Counteracts Intracellular Cl− Accumulation and Depletion in Cultured Rat Midbrain Neurons | Journal of Neuroscience [jneurosci.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound depresses the presynaptic fiber volley and modifies frequency-dependent axonal excitability in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Furosemide Nanoparticle Synthesis
Introduction
Furosemide (FSM) is a potent loop diuretic widely used in the treatment of edema associated with cardiac, renal, and hepatic failure, as well as hypertension.[1][2][3][4][5] Despite its therapeutic efficacy, this compound's clinical application can be limited by its poor aqueous solubility and low permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug.[6][7] These characteristics lead to low and variable oral bioavailability.[2][3][8] Nanotechnology offers a promising strategy to overcome these limitations by enhancing the drug's solubility, dissolution rate, and bioavailability.[6][8][9] This document provides an overview of various methods for synthesizing this compound nanoparticles and detailed protocols for their preparation and characterization.
Application Notes: Synthesis Strategies
The formulation of this compound into nanoparticles can be broadly achieved through two main approaches: "top-down" and "bottom-up" methods.[8][9]
-
Top-Down Methods: These techniques involve the size reduction of larger drug particles to the nanometer scale using mechanical forces. They are favored in the pharmaceutical industry for their scalability and reliability.[9] Examples include:
-
High-Pressure Homogenization (HPH): This method uses high pressure to force a drug suspension through a narrow gap, causing particle size reduction due to cavitation and shear forces.[10]
-
Media Milling (e.g., Planetary Ball Mill, Bead Mill): This process involves grinding the drug in the presence of milling media (beads) and a stabilizer solution.[6][7] The collision between the beads, drug particles, and the mill walls results in particle size reduction.
-
High-Speed Homogenization: Utilizes a high-speed rotor-stator to mechanically break down coarse drug particles in a liquid medium.[9]
-
-
Bottom-Up Methods: These methods involve the precipitation or condensation of drug molecules from a solution to form nanoparticles.
-
Antisolvent Precipitation (Nanoprecipitation): This is a common technique where a solution of the drug in a solvent is rapidly mixed with an antisolvent (in which the drug is insoluble), causing the drug to precipitate as nanoparticles.[8][11] A stabilizer is required to prevent particle aggregation.
-
Ionic Gelation: This method is used for encapsulating drugs in polymeric nanoparticles, such as chitosan. It involves the interaction between a positively charged polymer (chitosan) and a negatively charged cross-linking agent (like tripolyphosphate) to form nanoparticles.[12]
-
Phase Inversion Method: Specifically used for preparing lipid nanocapsules (LNCs), this technique involves inducing a phase inversion of an oil-in-water emulsion through temperature changes, leading to the formation of nanocapsules.[2][3]
-
Emulsion Solvent Evaporation: In this method, a drug and polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase. The subsequent evaporation of the organic solvent leads to the formation of solid nanoparticles.[5]
-
The choice of method depends on the desired particle characteristics, the physicochemical properties of the drug, and the intended application. For instance, polymeric nanoparticles like those made from PLGA can be used for sustained drug release.[5]
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize quantitative data from various studies on this compound nanoparticles, providing a comparative overview of different formulation strategies.
Table 1: Comparison of Physicochemical Properties of this compound Nanoparticles
| Nanoparticle Type | Synthesis Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| FSM Nanoparticles | Ultrasonic Method | 7 - 44 | - | - | - | [4] |
| FSM-loaded LNCs | Phase Inversion | 32.19 ± 0.72 | - | - | - | [2][3] |
| FSM-loaded PNCs | Nanoprecipitation | 230.7 ± 5.13 | - | - | 63.56 ± 1.40 | [2][3] |
| FSM Nanoparticles | Planetary Ball Mill | 354.07 ± 6.44 | - | -25.3 ± 5.65 | - | [6] |
| Ag-FSE CSNPs | Ionic Gelation | 197.1 ± 3.88 | 0.234 ± 0.018 | +36.7 ± 1.78 | 66.72 ± 4.14 | [12] |
| FSM Nanosuspension | Antisolvent Precipitation | 120 - 360 | < 0.5 | - | - | [8] |
| CS/Alginate NPs | - | 253.8 ± 4.6 | 0.25 ± 0.03 | -35 ± 1 | 96 ± 1 | [1] |
| Chitosan-coated PLGA NPs | Emulsion Solvent Evap. | 243.2 ± 4.51 | 0.210 ± 0.04 | -15.4 ± 1.02 | 72.1 ± 1.54 | [5] |
| FSM Nanoparticles | Bead-milling | ~188 | - | - | - | [7] |
LNCs: Lipid Nanocapsules; PNCs: Polymeric Nanocapsules; CSNPs: Chitosan Nanoparticles; PDI: Polydispersity Index.
Table 2: Comparison of In Vivo Pharmacokinetic Parameters of this compound Nanoparticles
| Nanoparticle Formulation | Animal Model | Cmax | AUC | Relative Bioavailability | Reference |
| Nanosuspension vs. Pure Drug | Mice | ~233% Increase | ~266% Increase | ~2.3-fold higher | [8] |
| Solid Lipid NPs (FSLN) vs. Suspension (FSP) | - | 3604.7 ng/mL (FSLN) vs. 2261.7 ng/mL (FSP) | 17077 ng·h/mL (FSLN) vs. 10130 ng·h/mL (FSP) | ~1.69-fold higher | [13] |
| LNCs & PNCs vs. Marketed Solution | - | Enhanced | Enhanced | - | [2][3] |
| Orally Disintegrating Tablet with NPs vs. Microparticles | Rats | Significantly Improved | Significantly Improved | Markedly Enhanced | [7] |
Cmax: Maximum plasma concentration; AUC: Area under the curve.
Visualization of Experimental Workflows
The following diagrams illustrate the general and specific workflows for the synthesis and characterization of this compound nanoparticles.
Caption: General workflow for this compound nanoparticle synthesis and characterization.
Caption: Workflow for the Antisolvent Precipitation (Bottom-Up) method.
Caption: Workflow for the High-Speed Homogenization (Top-Down) method.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of this compound nanoparticles, synthesized from methodologies reported in the literature.
Protocol 1: Synthesis by Antisolvent Precipitation
This protocol is based on the methods described for preparing this compound nanosuspensions via a bottom-up approach.[8][11]
1. Materials and Equipment:
-
This compound powder
-
Stabilizer (e.g., Polyvinylpyrrolidone K30, Poloxamer 407)
-
Solvent (e.g., Methanol)
-
Antisolvent (e.g., Deionized water)
-
Magnetic stirrer and stir bars
-
Injection syringe or pump
-
Rotary evaporator or vacuum oven
2. Procedure:
-
Prepare the Antisolvent Phase: Dissolve the selected stabilizer (e.g., 1:5 stabilizer-to-drug ratio) in a defined volume of deionized water (e.g., 20 mL) in a beaker. Place the beaker on a magnetic stirrer and stir at a controlled speed (e.g., 500-1500 rpm).
-
Prepare the Solvent Phase: Dissolve a specific amount of this compound in a minimal volume of the organic solvent (e.g., 1 mL).
-
Precipitation: Draw the solvent phase into a syringe. Inject the this compound solution at a constant rate (e.g., 1 mL/min) into the stirring antisolvent phase.[11] A milky suspension should form immediately.
-
Stirring: Continue stirring for a defined period (e.g., 1-3 hours) to allow for nanoparticle stabilization and solvent evaporation.[11]
-
Solvent Removal: Remove the remaining organic solvent using a rotary evaporator under reduced pressure.
-
Collection: The resulting aqueous nanosuspension can be used directly or lyophilized to obtain a dry powder for long-term storage or incorporation into solid dosage forms.
Protocol 2: Synthesis by Planetary Ball Milling
This protocol outlines a top-down approach for producing this compound nanoparticles.[6]
1. Materials and Equipment:
-
This compound powder
-
Stabilizer (e.g., Pluronic F-127, PVP K30)
-
Deionized water
-
Planetary ball mill
-
Zirconium milling balls (e.g., 0.5 mm diameter)
-
Freeze-dryer
2. Procedure:
-
Prepare Stabilizer Solution: Prepare an aqueous solution of the stabilizer (e.g., 3% w/v Pluronic F-127).[6]
-
Prepare the Slurry: In the milling jar, add the this compound powder, the stabilizer solution, and the zirconium balls (e.g., ~100 g).
-
Milling Process:
-
Place the jar in the planetary ball mill.
-
Set the milling speed (e.g., 500 rpm).
-
Mill in cycles. For example, run for three cycles, with each cycle consisting of 10 minutes of milling followed by a 5-minute pause to prevent overheating.[6]
-
-
Collection: After milling, separate the nanoparticle suspension from the milling balls.
-
Lyophilization: Freeze the collected suspension at -60°C for at least 2 days under vacuum (< 1 mbar) to obtain a dry nanoparticle powder.[6]
-
Storage: Store the dried powder in a tightly sealed, light-protected container at low temperatures.
Protocol 3: Characterization of Nanoparticles
1. Particle Size, PDI, and Zeta Potential Analysis:
-
Sample Preparation: Dilute the nanosuspension with deionized water to an appropriate concentration to avoid multiple scattering effects. If using a dry powder, redisperse a small amount in deionized water by vortexing or sonication.
-
Measurement: Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Analysis: Record the Z-average diameter for particle size, the Polydispersity Index (PDI) for the width of the size distribution, and the Zeta Potential to assess surface charge and colloidal stability.[6] A PDI value below 0.5 suggests a uniform dispersion.[10]
2. Morphological Analysis (Scanning Electron Microscopy - SEM):
-
Sample Preparation: Place a drop of the diluted nanosuspension on a clean sample stub and allow it to air-dry completely. For lyophilized powder, place a small amount onto the stub.
-
Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold-palladium) under vacuum to make it conductive.[6]
-
Imaging: Scan the sample using an SEM. Capture photomicrographs at various magnifications to observe the surface morphology and shape of the nanoparticles.[1][6]
3. Drug Content and Encapsulation Efficiency (%EE):
-
Separation of Free Drug: Centrifuge the nanosuspension at high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 40 minutes) to pellet the nanoparticles.[9]
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated (free) drug. Measure the concentration of this compound in the supernatant using a validated method, such as UV-Vis spectrophotometry (at ~272-274 nm after appropriate dilution in methanol or buffer).[6][9]
-
Calculation: Calculate the %EE using the following formula:
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
4. In Vitro Dissolution/Release Study:
-
Apparatus: Use a standard dissolution apparatus (e.g., USP Type II - Paddle).
-
Dissolution Medium: Use a relevant medium, such as 0.1 N HCl (to simulate gastric fluid) or phosphate buffer (pH 6.8).[1]
-
Procedure:
-
Place a known amount of the this compound nanoparticle formulation into the dissolution vessel containing the pre-warmed medium.
-
Stir at a constant speed (e.g., 50-100 rpm).
-
At predetermined time intervals, withdraw aliquots of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using UV-Vis spectrophotometry or HPLC. Compare the dissolution profile to that of the raw this compound powder.[8][11]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Intravenous delivery of this compound using lipid-based versus polymer-based nanocapsules: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced sustained release of this compound in long circulating chitosan-conjugated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro dissolution and bioavailability study of this compound nanosuspension prepared using design of experiment (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. smsjournals.com [smsjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Characterization of Stable Nanosuspension for Dissolution Rate Enhancement of this compound: A Quality by Design (QbD) Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro–in vivo and pharmacokinetic evaluation of solid lipid nanoparticles of this compound using Gastroplus™ - RSC Advances (RSC Publishing) [pubs.rsc.org]
Protocol for Assessing Furosemide-Induced Ototoxicity in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Furosemide, a potent loop diuretic, is known to induce ototoxicity, particularly at high doses or when co-administered with other ototoxic agents. Its primary mechanism of action in the inner ear involves the inhibition of the Na-K-2Cl cotransporter (NKCC1) in the stria vascularis, leading to a reduction of the endocochlear potential (EP), which is crucial for normal hearing function.[1][2] This can result in temporary or permanent hearing loss. Animal models are indispensable for studying the mechanisms of this compound ototoxicity and for screening potential otoprotective compounds. This document provides a detailed protocol for assessing this compound-induced ototoxicity in various animal models, focusing on functional and histological endpoints.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from studies on this compound-induced ototoxicity in different animal models.
Table 1: Effects of this compound on Auditory Brainstem Response (ABR)
| Animal Model | This compound Dose | Route of Administration | ABR Threshold Shift (dB) | Time Course of Effect | Reference(s) |
| Gerbil | 50-75 mg/kg | Not Specified | 30-50 dB increase | Peak at 10-20 min, recovery by 60-90 min | [3] |
| Rat (F344) | 53.3 +/- 8.2 mg/kg | Intravenous (IV) | Disappearance of ABR peaks | Not Specified | |
| Rat (Wistar) | 70.0 +/- 8.9 mg/kg | Intravenous (IV) | Disappearance of ABR peaks | Not Specified | |
| Rat (Normal Albumin) | >40 mg/kg | Intravenous (IV) | Significant threshold elevation | Dose-dependent | [4] |
| Rat (Albumin-Deficient) | ~20 mg/kg | Intravenous (IV) | Significant threshold elevation | Higher sensitivity than normal rats | [4] |
| Mouse (with Cisplatin) | Not Specified | Not Specified | 40-50 dB (permanent) | Not Applicable | [3] |
Table 2: Effects of this compound on Distortion Product Otoacoustic Emissions (DPOAEs)
| Animal Model | This compound Dose | Route of Administration | DPOAE Amplitude Reduction (dB) | Time Course of Effect | Reference(s) |
| Gerbil | 50-75 mg/kg | Not Specified | Up to 40 dB at low stimulus levels | Recovery by 60-90 min | [3] |
| Guinea Pig | 30 mg/kg | Intravenous (IV) | Decrease to minimum at 5-10 min | Recovery within 60 min | |
| Guinea Pig | 50 mg/kg | Intravenous (IV) | Complete disappearance at 5-10 min | Slower recovery than 30 mg/kg dose | |
| Rat (with Amikacin) | 0.1 mg/g | Intraperitoneal (IP) | Significant decrease at 2-8 kHz | Measured at 72 hours | [5] |
Table 3: Histopathological Findings in this compound-Induced Ototoxicity
| Animal Model | This compound Dose | Route of Administration | Key Histopathological Findings | Time Point of Analysis | Reference(s) |
| Mouse (with Kanamycin) | 0.08-0.40 mg/g | Intraperitoneal (IP) | Dose-dependent loss of OHCs, IHCs, and supporting cells; Atrophy of stria vascularis | 10 days | [6] |
| Guinea Pig | Not Specified | Intraperitoneal (IP) | Edema of the stria vascularis, enlargement of extracellular spaces | Not Specified | [7] |
| Human | Not Specified | Not Specified | Marked dilatation of intercellular fluid spaces in the stria vascularis | Post-mortem | [8][9] |
Experimental Protocols
Animal Model and this compound Administration
1.1. Animal Models: Commonly used animal models include mice (C57BL/6), rats (Sprague-Dawley, Wistar), gerbils, and guinea pigs. The choice of animal will depend on the specific research question.
1.2. This compound Preparation and Administration:
-
This compound solution is typically prepared in a vehicle such as saline.
-
Administration can be via intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection. IV administration generally produces a more rapid and potent effect.
-
Dosages vary widely depending on the animal species and the desired severity of ototoxicity. For standalone this compound-induced ototoxicity, higher doses are often required. When used in combination with aminoglycosides (e.g., kanamycin), a lower dose of this compound is sufficient to potentiate the ototoxic effects.[7]
Auditory Function Assessment
2.1. Auditory Brainstem Response (ABR)
ABR is an electrophysiological measure of the auditory pathway's response to sound, providing an objective assessment of hearing thresholds.
-
Anesthesia: Anesthetize the animal with a suitable agent (e.g., ketamine/xylazine cocktail).
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the test ear on the mastoid (reference), and on the back or contralateral mastoid (ground).
-
Acoustic Stimuli: Present click stimuli and tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz) through a calibrated sound delivery system.
-
Recording: Record the evoked potentials. The ABR waveform consists of a series of peaks (I-V) representing synchronous neural activity at different points along the auditory pathway.
-
Threshold Determination: Determine the hearing threshold for each stimulus, defined as the lowest intensity at which a discernible ABR waveform is present.
-
Procedure: Measure ABR thresholds at baseline (before this compound administration) and at various time points after administration (e.g., 15 min, 30 min, 1 hr, 24 hrs, and weekly for chronic studies) to assess the onset, severity, and recovery of hearing loss.
2.2. Distortion Product Otoacoustic Emissions (DPOAEs)
DPOAEs are sounds generated by the outer hair cells (OHCs) of the cochlea in response to two simultaneous pure tones, providing a non-invasive assessment of OHC function.
-
Anesthesia: Anesthetize the animal as for ABR.
-
Probe Placement: Place a probe containing a microphone and two speakers into the external ear canal.
-
Stimuli: Present two primary tones (f1 and f2, with f2/f1 ratio typically ~1.22) at specific intensity levels (e.g., L1 = 65 dB SPL, L2 = 55 dB SPL).
-
Recording: The microphone records the DPOAE, which occurs at the 2f1-f2 frequency.
-
DP-gram: Measure DPOAE amplitudes across a range of f2 frequencies (e.g., 4-32 kHz).
-
Procedure: Record DPOAEs at baseline and at multiple time points post-furosemide administration to evaluate OHC function. A significant reduction in DPOAE amplitude indicates OHC damage or dysfunction.
Histological Assessment of the Cochlea
Histological analysis is performed at the end of the study to correlate functional deficits with structural damage in the cochlea.
-
Tissue Collection: At the designated endpoint, euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Cochlear Dissection: Dissect the temporal bones and post-fix the cochleae.
-
Decalcification: Decalcify the cochleae using a solution like EDTA.
-
Processing and Sectioning: Dehydrate the tissue, embed in paraffin or resin, and section the cochleae.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) to visualize the general morphology of the organ of Corti, stria vascularis, and spiral ganglion neurons.
-
Immunohistochemistry: Use specific antibodies to label hair cells (e.g., Myosin VIIa), spiral ganglion neurons (e.g., Tuj1), and to investigate markers of apoptosis (e.g., cleaved caspase-3) or other cellular processes.
-
Quantification: Count the number of surviving inner and outer hair cells at different locations along the cochlear spiral to create a cochleogram. Assess the morphology of the stria vascularis for signs of edema or atrophy.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound-induced ototoxicity.
Caption: Signaling pathway of this compound-induced ototoxicity.
References
- 1. Ototoxic effects and mechanisms of loop diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-administration of Cisplatin and this compound Causes Rapid and Massive Loss of Cochlear Hair Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response relationships for this compound ototoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. criver.com [criver.com]
- 7. Experimental animal models of drug-induced sensorineural hearing loss: a narrative review - Lin - Annals of Translational Medicine [atm.amegroups.org]
- 8. Application of loop diuretics for treatment of sensorineural hearing impairment. Experimental and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Determination of Furosemide in Pharmaceutical Preparations
Introduction
Furosemide is a potent loop diuretic used to treat edema and hypertension. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. Spectrophotometry, a widely used analytical technique, offers a simple, cost-effective, and rapid means for this determination. This document provides detailed application notes and protocols for two distinct spectrophotometric methods for the analysis of this compound: a direct Ultraviolet (UV) spectrophotometric method and a visible spectrophotometric method based on a charge-transfer complexation reaction.
These methods are suitable for routine quality control analysis in pharmaceutical laboratories. The provided protocols are based on established and validated analytical procedures, ensuring accuracy and precision.
Method 1: UV Spectrophotometric Determination of this compound
This method relies on the inherent UV absorbance of the this compound molecule. The maximum absorbance is typically observed around 277 nm in an aqueous solution, which allows for direct quantification.
Quantitative Data Summary
| Parameter | Result |
| Wavelength (λmax) | 277 nm[1][2] |
| Linearity Range | 5 - 25 µg/mL[1][2] |
| Correlation Coefficient (R²) | 0.999[1][2] |
| Accuracy (% Recovery) | 98 - 101%[1] |
| Precision (%RSD) | 0.123%[1] |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantitation (LOQ) | 6.84 µg/mL[1] |
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
1 cm matched quartz cells
-
Analytical balance
-
Volumetric flasks
-
Pipettes
2. Reagents and Materials:
-
This compound reference standard
-
This compound tablets (e.g., 40 mg)
-
Distilled water
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with distilled water.
-
Sonicate for 5 minutes to ensure complete dissolution.[3]
4. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations of 5, 10, 15, 20, and 25 µg/mL with distilled water.[1][2]
5. Preparation of Sample Solution:
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.[3]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add about 70 mL of distilled water and sonicate for 15 minutes to dissolve the drug.
-
Dilute to the mark with distilled water and mix well.
-
Filter the solution through a suitable filter paper.
-
From the filtrate, pipette 5 mL into a 50 mL volumetric flask and dilute to the mark with distilled water to obtain a final theoretical concentration of 10 µg/mL.
6. Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 277 nm.
-
Use distilled water as the blank.
-
Measure the absorbance of the working standard solutions and the sample solution.
7. Calibration Curve and Calculation:
-
Plot a calibration curve of absorbance versus concentration for the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the linear regression equation (Y = mx + c).
-
Calculate the percentage assay of this compound in the tablets using the following formula: % Assay = (Concentration from curve / Theoretical concentration) x 100
Experimental Workflow
References
Application Notes and Protocols: Electrophysiological Recording of Furosemide's Effect on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosemide, a potent loop diuretic, is widely used in the clinical management of edema and hypertension. Its primary mechanism of action involves the inhibition of the Na-K-Cl cotransporter 2 (NKCC2) in the thick ascending limb of the loop of Henle, leading to increased natriuresis and diuresis.[1][2][3] However, the pharmacological activity of this compound extends beyond NKCC2, impacting a variety of other ion channels and transporters. Understanding these off-target effects is crucial for a comprehensive assessment of its therapeutic and adverse profiles.
These application notes provide detailed protocols for investigating the electrophysiological effects of this compound on key ion channels, including the Na-K-Cl cotransporter (NKCC), the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, and renal potassium channels. The provided methodologies are intended to guide researchers in accurately characterizing the interactions of this compound with these important physiological targets.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various ion channels as determined by electrophysiological and other functional assays.
| Ion Channel/Transporter | Cell Type | Method | This compound Concentration | Observed Effect | IC50/Kd | Reference(s) |
| Na-K-Cl Cotransporter (NKCC1/NKCC2) | Guinea Pig Cochlea | Immunohistochemistry | 100 mg/kg (in vivo) | Abolished NKCC1 staining in type II fibrocytes | - | [4] |
| Rat Peritoneal Mast Cells | Patch-clamp (cell-attached) | 10⁻⁸ to 10⁻³ M | Reduced open probability (Po) of Cl- channels, suggesting indirect inhibition via NKCC | 4.3 x 10⁻⁷ M | [5] | |
| CFTR Cl⁻ Channel | C127 cells expressing human CFTR | Patch-clamp (inside-out) | 100 µM | Flickery block, decreased open probability (Po) and single-channel current amplitude | Kd at 0 mV: 332 ± 29 µM | [6] |
| C127 cells expressing human CFTR | Patch-clamp (inside-out) | 100 µM | Voltage-dependent block, strong inhibition at negative voltages | - | [6] | |
| Potassium (K⁺) Channels | Frog Diluting Segment | Patch-clamp (cell-attached) | Not specified | Increased channel activity by increasing the number of active channels (N) | - | [7] |
| Non-selective Cation Channels | Human Erythrocytes | Patch-clamp (whole-cell) | 10 - 100 µM | Inhibition of channel activity | - | [8] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of this compound's Effect on CFTR Cl⁻ Channels
This protocol is designed to measure the effect of this compound on cAMP-activated CFTR chloride currents in a heterologous expression system.
A. Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human wild-type CFTR.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
B. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl₂, 2 CaCl₂, 10 TES, pH 7.4 with NMDG.
-
Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 EGTA, 10 TES, 5 MgATP, pH 7.4 with NMDG.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Dilute to the final desired concentrations in the extracellular solution on the day of the experiment.
-
CFTR Activators: Prepare stock solutions of Forskolin (10 mM in DMSO) and IBMX (100 mM in DMSO) to activate CFTR through the cAMP pathway.
C. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) on a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) every 10 seconds to elicit currents.
-
Perfuse the cell with the extracellular solution containing CFTR activators (e.g., 10 µM Forskolin and 100 µM IBMX) to activate CFTR currents.
-
Once a stable baseline of activated CFTR current is established, perfuse with the extracellular solution containing the desired concentration of this compound.
-
Record the changes in current amplitude and kinetics.
-
To determine the IC50, apply a range of this compound concentrations and measure the percentage of current inhibition at each concentration.
Inside-Out Patch-Clamp Recording for Single-Channel Analysis of this compound on CFTR
This protocol allows for the detailed study of this compound's interaction with the CFTR channel at the single-molecule level.
A. Cell and Pipette Preparation:
-
Follow the same cell preparation steps as for the whole-cell recording.
-
Pull and fire-polish patch pipettes to a resistance of 5-10 MΩ.
B. Solutions:
-
Pipette (External) Solution (in mM): 147 NMDG-Cl, 2 MgCl₂, 2 CaCl₂, 10 TES, pH 7.3.
-
Bath (Internal) Solution (in mM): 147 NMDG-Cl, 2 MgCl₂, 1 EGTA, 10 TES, 1 ATP, 75 nM PKA catalytic subunit, pH 7.3.
-
This compound Solution: Add this compound to the internal solution at the desired concentrations.
C. Electrophysiological Recording:
-
Establish a cell-attached patch on a CFTR-expressing cell.
-
Excise the patch to achieve the inside-out configuration, with the intracellular face of the membrane exposed to the bath solution.
-
Hold the patch at a constant potential (e.g., -50 mV).
-
Observe single-channel openings activated by ATP and PKA in the bath solution.
-
Perfuse the patch with the internal solution containing this compound.
-
Record the changes in single-channel current amplitude, open probability (Po), and open/closed times. A "flickery block" is indicative of an open-channel blocking mechanism.[6]
Electrophysiological Recording of this compound's Effect on Renal Outer Medullary Potassium (ROMK) Channels
This protocol outlines a method to study the effect of this compound on ROMK channels, which are crucial for potassium secretion in the kidney.
A. Cell Preparation:
-
Use a cell line stably expressing ROMK channels (e.g., HEK293 cells).
-
Alternatively, primary cultures of renal tubular cells from the thick ascending limb or collecting duct can be used.
B. Solutions:
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 150 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2 with KOH.
-
This compound Stock Solution: Prepare as described previously.
C. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration as described in Protocol 1.
-
Hold the cell at a potential of -80 mV and apply depolarizing voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to record potassium currents.
-
Establish a stable baseline current.
-
Perfuse the cell with the extracellular solution containing this compound at various concentrations.
-
Record the changes in the current-voltage relationship and current kinetics. Note that this compound's effect on potassium channels may be indirect, potentially through changes in intracellular pH or other signaling molecules.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for its electrophysiological characterization.
Caption: this compound's primary mechanism of action in the thick ascending limb.
Caption: General experimental workflow for electrophysiological analysis.
Caption: this compound's direct blocking effect on the CFTR chloride channel.
Conclusion
The provided application notes and protocols offer a framework for the detailed electrophysiological investigation of this compound's effects on various ion channels. By employing these methodologies, researchers can gain a deeper understanding of the molecular pharmacology of this compound, contributing to a more complete picture of its therapeutic actions and potential side effects. The versatility of the patch-clamp technique allows for a multi-faceted analysis, from macroscopic whole-cell currents to the intricacies of single-channel kinetics, providing invaluable data for both basic research and drug development.
References
- 1. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cystic fibrosis transmembrane conductance regulator is a dual ATP and chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apical membrane potassium channels in frog diluting segment: stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. personal.utdallas.edu [personal.utdallas.edu]
Application Notes and Protocols for High-Throughput Screening of Furosemide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosemide, a potent loop diuretic, exerts its therapeutic effect by inhibiting the Na-K-Cl cotransporter (NKCC), primarily the NKCC2 isoform in the thick ascending limb of the loop of Henle.[1][2] This inhibition leads to a significant increase in the excretion of water, sodium, chloride, and other electrolytes.[3] The broader family of NKCC cotransporters, including the more ubiquitously expressed NKCC1, are implicated in various physiological processes and have emerged as attractive targets for drug discovery in diverse therapeutic areas beyond diuresis.[4] this compound and its derivatives have also been shown to interact with other targets, such as GABA-A receptors.[5] The development of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles necessitates robust and efficient high-throughput screening (HTS) assays.
This document provides detailed application notes and protocols for two established HTS assays suitable for the screening and characterization of this compound derivatives targeting the NKCC1 cotransporter: a non-radioactive rubidium flux assay and a fluorescence-based thallium influx assay.
Mechanism of Action and Signaling Pathway
This compound and its derivatives competitively inhibit the chloride-binding site on the NKCC protein, thereby blocking the cotransport of Na+, K+, and Cl- ions across the cell membrane.[6] The activity of NKCC1 is regulated by a complex signaling pathway involving with-no-lysine (WNK) kinases and Ste20-related proline-alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1). Phosphorylation of NKCC1 by the WNK-SPAK/OSR1 cascade is a key mechanism for its activation. Therefore, compounds can be screened for their ability to directly inhibit the cotransporter or to modulate its regulatory signaling pathway.
References
- 1. A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. aurorabiomed.com [aurorabiomed.com]
- 4. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Furosemide and its Glucuronide Metabolite in Human Urine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosemide is a potent loop diuretic used in the treatment of edema associated with heart failure, liver cirrhosis, and renal disease.[1][2] It functions by inhibiting the reabsorption of electrolytes in the ascending limb of the loop of Henle.[1] Monitoring the urinary concentrations of this compound and its primary metabolite, this compound acylglucuronide, is crucial for pharmacokinetic studies, clinical monitoring, and in the context of anti-doping analyses.[3] This document provides a detailed protocol for the simultaneous quantification of this compound and its glucuronide metabolite in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5][6]
Mechanism of Action
This compound exerts its diuretic effect by blocking the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle in the kidneys. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and consequently water.
Caption: this compound's mechanism of action in the kidney.
Experimental Protocols
This section details the necessary materials, reagents, and procedures for the quantification of this compound and this compound glucuronide in urine.
Materials and Reagents
-
This compound certified reference standard
-
This compound-d5 (internal standard)
-
This compound Glucuronide certified reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ammonium carbonate
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
96-well collection plates
-
Autosampler vials
Sample Preparation: Solid-Phase Extraction (SPE)
This method is suitable for cleaning up complex urine matrices.
-
Sample Pre-treatment : To 10 µL of urine sample, add the internal standard (this compound-d5) solution.[4]
-
SPE Plate Conditioning : Condition the SPE plate with 200 µL of methanol followed by 200 µL of water.[4]
-
Equilibration : Equilibrate the SPE plate with 200 µL of 1% formic acid.[4]
-
Sample Loading : Load the pre-treated urine sample onto the SPE plate.[4]
-
Washing : Wash the SPE plate with 200 µL of 10 mM ammonium carbonate.[4]
-
Elution : Elute the analytes with two aliquots of 100 µL of methanol into a clean 96-well collection plate.[4]
-
Dilution : Dilute the eluent with 600 µL of water.[4]
-
Analysis : Vortex the final solution and inject an aliquot into the LC-MS/MS system.[4]
Sample Preparation: Direct Dilution
For a simpler and faster approach, direct dilution can be employed.
-
Dilution : Dilute 50 µL of the urine sample with the mobile phase.[7]
-
Centrifugation : Centrifuge the diluted sample to pellet any particulates.
-
Transfer : Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
Mass Spectrometer : A triple quadrupole mass spectrometer.[4][7]
-
Ionization Source : Electrospray Ionization (ESI), typically in negative mode.[4]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in water[8] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[8] |
| Gradient | Optimized for separation of this compound and its glucuronide |
| Flow Rate | 0.4 mL/min[8] |
| Injection Volume | 2 µL[4] |
| Column Temperature | 40 °C[8] |
Mass Spectrometric Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 329.0 | 77.9 (Quantitation), 125.8 (Qualification)[4] |
| This compound Glucuronide | 505.1 | 329.1 |
| This compound-d5 (IS) | 334.0 | 206.0[4] |
Experimental Workflow
Caption: Workflow for urinary this compound analysis.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the described method.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 50 - 20,000[7] | 50[7] |
| This compound Glucuronide | 50 - 20,000[7] | 50[7] |
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 1.86 - 10.2[4] | 3.38 - 7.41[4] | 94.5 - 106[4] |
| This compound Glucuronide | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | ~23.8[4] | ~101[4] |
| This compound Glucuronide | Not explicitly stated, but expected to be consistent | Not explicitly stated, but should be evaluated |
Conclusion
The presented LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of this compound and its primary metabolite, this compound glucuronide, in human urine. The method offers high sensitivity, specificity, and throughput, making it suitable for a wide range of applications in clinical and research settings. The choice between solid-phase extraction and direct dilution for sample preparation allows for flexibility depending on the laboratory's needs and the complexity of the urine samples.
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. Recent developments in analytical determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in urine samples by direct injection in a micellar liquid chromatographic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of this compound in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Determination of this compound and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
Application Notes and Protocols for Studying Furosemide's Diuretic Effect in Rodents Using Metabolic Cages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic cages are indispensable tools in preclinical pharmacology for non-invasively studying the metabolic functions of rodents.[1][2] They are designed to securely house a single animal, allowing for the separate and uncontaminated collection of urine and feces while monitoring food and water intake.[3][4] This makes them ideal for evaluating the efficacy of diuretic agents like furosemide. This compound is a potent loop diuretic used clinically to treat edema and hypertension.[5][6] In a research setting, it serves as a standard positive control for screening and characterizing new chemical entities for diuretic activity.[7] These application notes provide a detailed protocol for utilizing metabolic cages to assess the diuretic effects of this compound in a rodent model.
Mechanism of Action: this compound
This compound exerts its diuretic effect by inhibiting the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle within the kidney's nephrons.[6][8][9] This transporter is responsible for reabsorbing approximately 20-25% of filtered sodium chloride.[8] By blocking this channel, this compound prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood.[5] The resulting higher concentration of solutes in the tubular lumen creates an osmotic gradient that draws water into the tubule, leading to a significant increase in urine output (diuresis).[6][9]
Experimental Protocols
This section details the methodology for a typical acute diuretic study in rats using metabolic cages.
Protocol 1: Acute Diuretic Activity Assessment
Objective: To quantify the diuretic effect of this compound by measuring urine volume and electrolyte excretion over a defined period.
Materials:
-
Male Albino Wistar or Sprague-Dawley rats (150-250g)[10][11]
-
Metabolic cages, complete with collection tubes[3]
-
This compound solution (prepared in appropriate vehicle)
-
Vehicle (e.g., 0.9% Normal Saline)[12]
-
Oral gavage needles or intraperitoneal (i.p.) injection supplies
-
Graduated cylinders for volume measurement
-
Flame photometer or ion-selective electrodes for electrolyte analysis[7]
Procedure:
-
Animal Acclimatization and Preparation:
-
House animals in standard conditions for at least one week prior to the experiment.
-
Fast the rats for 18 hours before the experiment, ensuring free access to water to promote a baseline hydrated state.[12]
-
Acclimatize the animals to the metabolic cages for a few hours a day for 2-3 days before the study to reduce stress.[2][12]
-
-
Grouping and Dosing:
-
Weigh each rat and divide them into at least two groups (n=6 per group is common):[12]
-
Administer a hydration load of normal saline (e.g., 15-25 ml/kg) orally to all animals to ensure a measurable urine output.[10][15]
-
Immediately after hydration, administer the vehicle or this compound solution according to the assigned groups.
-
-
Urine Collection:
-
Place each rat into an individual metabolic cage immediately after dosing.[12]
-
Position a pre-weighed or graduated collection tube under the funnel of each cage.
-
Collect urine for a specified period, typically 5 to 24 hours for overall effect, or at shorter intervals (e.g., every 30-60 minutes for the first 2-4 hours) to determine the onset and peak of action.[12][14]
-
-
Sample Analysis:
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison between control and treated groups.
Table 1: Effect of this compound on Cumulative Urine Output (mL) in Rats
This table illustrates a typical dose-dependent increase in urine volume following this compound administration over a 5-hour period. Higher doses generally produce a greater diuretic effect.[13][17]
| Treatment Group | N | Dose (mg/kg, i.p.) | Mean Urine Output (mL) ± SEM | % Increase vs. Control |
| Control | 6 | Vehicle (Saline) | 3.5 ± 0.4 | - |
| This compound | 6 | 5 | 9.8 ± 0.9 | 180% |
| This compound | 6 | 10 | 12.5 ± 1.1 | 257% |
| This compound | 6 | 20 | 14.2 ± 1.3 | 306% |
| Data are representative and compiled for illustrative purposes based on typical experimental outcomes.[12][13][14] *p < 0.05 compared to control. |
Table 2: Effect of this compound on Urinary Electrolyte Excretion and pH
This table shows the characteristic changes in urinary electrolytes and pH after treatment with a standard dose of this compound. The drug significantly increases the excretion of sodium, potassium, and chloride, and typically raises the urinary pH.[16]
| Parameter | Control Group (Vehicle) | This compound Group (10 mg/kg) |
| Urine pH | 5.79 ± 0.07 | 8.17 ± 0.35 |
| Na+ Excretion (mEq/L) | 85 ± 10 | 150 ± 15 |
| K+ Excretion (mEq/L) | 40 ± 5 | 75 ± 8 |
| Cl- Excretion (mEq/L) | 120 ± 12 | 210 ± 20 |
| *Values are representative based on published findings.[16] *p < 0.05 compared to control. |
The use of metabolic cages provides a reliable and effective method for studying the diuretic properties of substances like this compound in rodents.[12] This model allows for the precise collection of urine and subsequent analysis of critical parameters, including volume, electrolyte content, and pH. The protocols and data presented here serve as a comprehensive guide for researchers aiming to screen and characterize diuretic compounds, with this compound acting as an essential benchmark for diuretic efficacy.
References
- 1. Refining urine collection in mice: Development of an innovative urine collection device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. This compound - Oxford Medical Education [oxfordmedicaleducation.com]
- 9. Frusemide | PPTX [slideshare.net]
- 10. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Diuretic and cardiovascular effects of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Diuretic Activity Evaluation in Female Sprague-Dawley Rats [kerwa.ucr.ac.cr]
- 15. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 16. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Enhancing Furosemide Solubility via Solid Dispersion Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing solid dispersion techniques to enhance the solubility and dissolution rate of furosemide, a loop diuretic classified as a Biopharmaceutical Classification System (BCS) Class II drug with low solubility and high permeability.[1][2] Enhancing its dissolution is crucial for improving its oral bioavailability and therapeutic efficacy.[1][3]
Introduction to Solid Dispersion for this compound
Solid dispersion is a well-established technique for improving the dissolution of poorly water-soluble drugs like this compound.[4] The core principle involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[4] This enhances dissolution through several mechanisms, including:
-
Particle Size Reduction: Dispersing the drug at a molecular or amorphous level within the carrier significantly increases the surface area available for dissolution.[4]
-
Increased Wettability: The hydrophilic carrier improves the wetting of the hydrophobic this compound particles.[4]
-
Conversion to Amorphous State: The crystalline structure of this compound can be converted to a more soluble amorphous form, which requires less energy for dissolution.[4][5]
Various hydrophilic polymers have been successfully used as carriers for this compound solid dispersions, including Polyethylene Glycols (PEGs), Poloxamers, Hydroxypropyl Methylcellulose (HPMC), and Polyvinylpyrrolidone (PVP).[6][7][8]
Common Solid Dispersion Techniques for this compound
Several methods can be employed to prepare this compound solid dispersions, each with its own advantages. The choice of technique often depends on the physicochemical properties of the drug and carrier.
Solvent Evaporation Method
This technique involves dissolving both the drug and the carrier in a common solvent, followed by the evaporation of the solvent to obtain the solid dispersion.[6][7]
Fusion (Melting) Method
In the fusion method, the drug and a thermally stable, low-melting point carrier are heated together until a homogenous melt is formed. This melt is then rapidly cooled and solidified.[6][9]
Kneading Method
The kneading method involves wetting the physical mixture of the drug and carrier with a hydroalcoholic solvent to form a paste, which is then kneaded for a specific time and dried.[5][10]
Co-grinding Method
This method involves grinding the drug and carrier together to create a solid dispersion. This process can lead to a reduction in drug crystallinity and an intimate mixture of the components.[4][11]
Quantitative Data on this compound Solubility Enhancement
The following tables summarize the dissolution enhancement of this compound achieved through various solid dispersion formulations as reported in the literature.
Table 1: Dissolution Enhancement of this compound by Solvent Evaporation Method
| Carrier | Drug:Carrier Ratio | Dissolution Medium | % Drug Release (Time) | Reference |
| HPMC (6cps) | 7:10 (this compound:HPMC) | Not Specified | 99% (1 hour) | [6] |
| Poloxamer 407 | 7:3 (this compound:Poloxamer) | Not Specified | 93.86% (1 hour) | [6] |
| Poloxamer 407 | 1:3 | Distilled Water & Acidic Conditions | >97% | [7] |
| PVP K30 | 1:2 | Water with 0.1% Tween 80 | >87.18% (120 minutes) | [2][8] |
| Soluplus® | 1:2 | Water with 0.1% Tween 80 | - | [8] |
| HPMC-E6 | 1:2 | Water with 0.1% Tween 80 | - | [8] |
Table 2: Dissolution Enhancement of this compound by Fusion Method
| Carrier | Drug:Carrier Ratio | Dissolution Medium | % Drug Release (Time) | Reference |
| Poloxamer 188 | 1:1 | Not Specified | 86.67% (1 hour) | [6] |
| PEG 6000 | 1:1 | Not Specified | 70.85% (1 hour) | [6] |
| PEG 6000 & MCC | Optimized | 0.1 N HCl (pH 1.2) | 100% (< 30 minutes) | [9] |
Table 3: Dissolution Enhancement of this compound by Kneading Method
| Carrier | Drug:Carrier Ratio | Dissolution Medium | % Drug Release (Time) | Reference |
| Sodium Starch Glycolate | 1:2 | Simulated Gastric Fluid (pH 1.2) | 79% (60 minutes) | [5] |
| Crospovidone | Not Specified | Not Specified | 76.5% (30 minutes) | [10] |
Table 4: Dissolution Enhancement of this compound by Co-grinding Method
| Carrier | Drug:Carrier Ratio | Dissolution Medium | % Drug Release | Reference |
| Crospovidone | 1:2 | pH 1.2 & 5.8 | Higher than pure drug and physical mixture | [4][11] |
| Microcrystalline Cellulose | 1:2 | pH 1.2 & 5.8 | Higher than pure drug and physical mixture | [4][11] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound solid dispersions.
Preparation of Solid Dispersions
Caption: Workflow for the Solvent Evaporation Method.
-
Dissolution: Accurately weigh the calculated amounts of this compound and the selected hydrophilic carrier (e.g., PVP K30, HPMC). Dissolve both components in a suitable common solvent (e.g., methanol).[8]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The temperature and pressure should be controlled to ensure efficient and gentle removal of the solvent (e.g., 50°C at 150 mbar).[8]
-
Drying and Pulverization: The resulting solid mass is further dried to remove any residual solvent. The dried mass is then pulverized using a mortar and pestle to obtain a fine powder.
-
Sieving and Storage: The powdered solid dispersion is passed through a sieve (e.g., #80 mesh) to ensure a uniform particle size. The final product should be stored in a desiccator to protect it from moisture.[8]
Caption: Workflow for the Fusion (Melting) Method.
-
Melting: The hydrophilic carrier (e.g., PEG 6000) is accurately weighed and melted in a porcelain dish at a temperature just above its melting point.[9]
-
Dispersion: this compound is then added to the molten carrier and dispersed uniformly with constant stirring.[9]
-
Solidification: The molten mixture is rapidly cooled and solidified on an ice bath to prevent drug recrystallization.
-
Pulverization and Sieving: The solidified mass is pulverized and sieved to obtain a uniform powder.
-
Storage: The prepared solid dispersion is stored in a desiccator.
Characterization of Solid Dispersions
To evaluate the prepared solid dispersions, several analytical techniques are employed.
-
Purpose: To identify any potential chemical interactions between this compound and the carrier.[4][5]
-
Protocol:
-
Prepare pellets by mixing a small amount of the solid dispersion powder with potassium bromide (KBr).[5]
-
Compress the mixture using a hydraulic press to form a transparent pellet.
-
Scan the pellet over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra of the pure drug, the carrier, and the solid dispersion to detect any shifts or disappearance of characteristic peaks. The absence of significant changes in the drug's characteristic peaks suggests the absence of chemical interaction.[1][5]
-
-
Purpose: To investigate the thermal properties and the physical state (crystalline or amorphous) of this compound in the solid dispersion.[1][5]
-
Protocol:
-
Accurately weigh a small sample (typically 2-5 mg) of the solid dispersion into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The disappearance or a significant shift to a lower temperature of the this compound melting peak in the thermogram of the solid dispersion indicates its conversion to an amorphous or molecularly dispersed state.[1]
-
-
Purpose: To confirm the crystalline or amorphous nature of this compound in the solid dispersion.[4][5]
-
Protocol:
-
Place the powdered sample of the solid dispersion on a sample holder.
-
Expose the sample to an X-ray beam at a specific angle.
-
Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
Sharp, distinct peaks in the diffractogram indicate a crystalline structure, while a halo pattern with the absence of sharp peaks suggests an amorphous state. The reduction or absence of this compound's characteristic crystalline peaks in the solid dispersion confirms its amorphization.[4][8]
-
-
Purpose: To evaluate the dissolution rate of this compound from the solid dispersion compared to the pure drug.[6][9]
-
Protocol:
-
Use a USP Type II (paddle) dissolution apparatus.[9]
-
The dissolution medium can be varied (e.g., 900 mL of 0.1 N HCl, simulated gastric fluid pH 1.2, or phosphate buffer).[5][9] Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 50 rpm).[5][9]
-
Add a quantity of the solid dispersion equivalent to a specific dose of this compound (e.g., 40 mg) to the dissolution medium.[9]
-
Withdraw samples at predetermined time intervals and replace with an equal volume of fresh medium to maintain sink conditions.[9]
-
Filter the samples and analyze the concentration of dissolved this compound using a suitable analytical method, such as UV-Visible spectrophotometry at the drug's λmax.[9]
-
Plot the cumulative percentage of drug released against time to obtain the dissolution profile.
-
Caption: Logical workflow for the characterization of this compound solid dispersions.
Conclusion
Solid dispersion techniques are highly effective for enhancing the solubility and dissolution rate of this compound. The choice of the preparation method and the carrier are critical factors that influence the extent of this enhancement. Proper characterization of the solid dispersions is essential to understand the underlying mechanisms and to ensure the quality and performance of the final product. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working on the formulation of this compound and other poorly soluble drugs.
References
- 1. Enhancement of this compound dissolution via solid dispersion techniques. [wisdomlib.org]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Preparation and Characterization of this compound Solid Dispersion with Enhanced Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Characterization of Solid Dispersion for Dissolution Improvement of this compound by Cogrinding Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. setpublisher.com [setpublisher.com]
- 7. Preparation and characterization of solid dispersion of this compound [wisdomlib.org]
- 8. Development and characterization of this compound-loaded binary amorphous solid dispersion to enhance solubility and dissolution for pediatric oral administration [pharmacia.pensoft.net]
- 9. FORMULATION OF this compound SOLID DISPERSION WITH MICRO CRYSTALLINE CELLULOSE FOR ACHIEVE RAPID DISSOLUTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Development and Characterization of Solid Dispersion for Dissolution Improvement of this compound by Cogrinding Method [apb.tbzmed.ac.ir]
Troubleshooting & Optimization
Overcoming furosemide insolubility in physiological buffers
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with furosemide, focusing on overcoming its inherent insolubility in common physiological buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound powder not dissolving in Phosphate-Buffered Saline (PBS) at pH 7.4?
A1: this compound is a weak acid with a pKa of approximately 3.8.[1][2][3] This means that at a physiological pH of 7.4, it exists predominantly in its anionic, more soluble form. However, its intrinsic aqueous solubility is very low (about 0.018 mg/mL in pure water).[1][2] While solubility increases with pH, it may not be sufficient to dissolve higher concentrations in standard PBS without assistance. For maximum aqueous solubility, a higher pH or the use of a co-solvent is often necessary.[4]
Q2: What is the most effective way to dissolve this compound for in vitro experiments?
A2: There are two primary methods for effectively dissolving this compound:
-
pH Adjustment: Since this compound's solubility dramatically increases in alkaline conditions, raising the pH of your aqueous solution is a highly effective method.[1][5] Commercial injectable formulations use this principle, adjusting the pH to between 8.0 and 9.3 with sodium hydroxide.[6]
-
Co-Solvent Use: this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[4] A concentrated stock solution can be prepared in a solvent like DMSO and then diluted to the final working concentration in your aqueous experimental buffer.[4]
Detailed protocols for both methods are provided below.
Q3: What is the maximum solubility of this compound in an aqueous buffer?
A3: The solubility of this compound is highly dependent on pH. It reaches a minimum at approximately pH 2.0 and a maximum of about 21.9 mg/mL at pH 8.0.[1][5] Further increasing the pH above 8.0 results in a marginal decrease in solubility.[5]
Q4: I used DMSO to make a stock solution, but a precipitate formed when I diluted it in my cell culture media. What happened?
A4: This is a common issue when using co-solvents. While this compound is very soluble in 100% DMSO, its solubility in a mixed aqueous/DMSO solution is much lower.[4] When you add the DMSO stock to your aqueous media, the final DMSO concentration may be too low to keep the this compound dissolved, causing it to precipitate. For instance, in a 1:1 mixture of DMSO and PBS (pH 7.2), the solubility is only about 0.5 mg/mL.[4] To avoid this, ensure your final DMSO concentration is sufficient to maintain solubility or that your final this compound concentration does not exceed its solubility limit in that specific mixed-solvent system. It is always recommended to add the DMSO stock to the buffer slowly while vortexing.
Q5: How should I store my this compound solutions?
A5: this compound is sensitive to light and can undergo photodegradation; therefore, all solutions should be stored in light-resistant containers.[6]
-
DMSO Stock Solutions: For long-term storage, aliquots of stock solutions in DMSO can be stored at -20°C for up to several months.[4]
-
Aqueous Solutions: this compound is unstable in acidic media due to hydrolysis but is highly stable in alkaline solutions.[7] However, it is generally recommended not to store diluted aqueous solutions for more than one day.[4] A solution in 0.9% NaCl (1 mg/mL) was found to be stable for up to 48 hours at room temperature when protected from direct sunlight.
Data Presentation: this compound Solubility
The following tables summarize the solubility of this compound in various solvents and conditions.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Water (Room Temp) | ~0.018 mg/mL | [1][2] |
| DMSO | ~30 mg/mL | [4] |
| Ethanol | ~10 mg/mL | [4] |
| Methanol | Soluble (50 mg/mL with heat) | |
| Acetone | Soluble (50 mg/mL) |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |[4] |
Table 2: pH-Dependent Aqueous Solubility
| pH | Temperature | Solubility | Reference(s) |
|---|---|---|---|
| 2.0 | 30°C | ~0.010 mg/mL | [5] |
| 2.3 | Room Temp | 0.18 mg/mL | [1][2] |
| 5.0 | 37°C | 0.33 mg/mL (in Krebs Ringer buffer) | [2] |
| 6.5 | 37°C | 1.5 mg/mL (in Krebs Ringer buffer) | [2] |
| 7.4 | 37°C | 1.9 mg/mL (in Krebs Ringer buffer) | [2] |
| 8.0 | 30°C | 21.9 mg/mL | [1][5] |
| 10.0 | Room Temp | ~13.36 mg/mL |[2] |
Experimental Protocols
Caution: Always handle this compound powder and solutions with appropriate personal protective equipment (PPE). This compound is light-sensitive; conduct procedures in subdued light or use low-actinic glassware.[8]
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution (e.g., 10 mg/mL)
This method avoids the use of organic co-solvents.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL solution, this would be 10 mg for every 1 mL of final volume.
-
Add Water: Add approximately 80% of the final desired volume of high-purity water (e.g., Milli-Q®) to a sterile, light-resistant container.
-
Add this compound: Add the this compound powder to the water. The powder will not dissolve at this stage and will form a suspension.
-
Adjust pH: While stirring the suspension, slowly add 1N NaOH dropwise. Monitor the pH of the solution using a calibrated pH meter. Continue adding NaOH until the this compound powder completely dissolves. The pH will typically be in the range of 8.0-9.3.[6]
-
Final Volume: Once the solid is fully dissolved, add high-purity water to reach the final desired volume and mix thoroughly.
-
Sterilization & Storage: If required for your application, sterile-filter the solution through a 0.22 µm filter. Store in a light-protected container. As a best practice, use freshly prepared aqueous solutions.[4]
Protocol 2: Preparation of a Co-Solvent Stock Solution (e.g., 30 mg/mL in DMSO)
This method is useful for achieving high concentration stock solutions.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder into a sterile, light-resistant vial.
-
Add Co-Solvent: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for 30 mg of this compound, add 1 mL of DMSO).[4]
-
Dissolve: Cap the vial and vortex or sonicate at room temperature until the this compound is completely dissolved. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C in desiccated, light-resistant containers to prevent moisture absorption and degradation.[4]
-
Preparation of Working Solution: To prepare a working solution, dilute the DMSO stock into the final aqueous buffer. Crucially, add the DMSO stock dropwise into the vortexing buffer to minimize local high concentrations that can cause precipitation. Do not exceed the solubility limit of this compound in the final buffer/DMSO mixture.
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound dissolution.
Signaling Pathway
This diagram illustrates the mechanism of action of this compound on the Na-K-2Cl Cotransporter (NKCC2) in the kidney.
References
- 1. genspark.ai [genspark.ai]
- 2. fip.org [fip.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound 10 mg/mL Oral Suspension [uspharmacist.com]
- 7. Stability Assessment of this compound Oral Suspension in Hospital Extemporaneous Preparations [mdpi.com]
- 8. This compound Oral Solution [drugfuture.com]
Preventing photodegradation of furosemide in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of furosemide in experimental solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions and provides step-by-step solutions to mitigate photodegradation.
Problem: My this compound solution turned yellow.
-
Cause: Yellowing is a primary indicator of this compound degradation. Exposure to light, particularly UV light, catalyzes the hydrolysis of this compound into its main degradation products, 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol.[1][2] This process is accelerated in acidic conditions.[3][4]
-
Solution:
-
Immediate Action: Discard the discolored solution as its chemical integrity is compromised. Do not use it for experiments.
-
Preventative Measures:
-
Light Protection: Prepare and store all this compound solutions in amber glass vials or wrap transparent vials completely in aluminum foil to block light exposure.[5]
-
pH Control: Ensure the pH of your solution is at or near 7.0, as this compound is most stable at this pH.[5] If appropriate for your experimental design, preparing solutions in a mildly alkaline medium can also help prevent degradation.[3]
-
Review your Protocol: Verify that your experimental setup does not expose the solution to direct light from windows, fluorescent lab lighting, or equipment with UV lamps for extended periods.
-
-
Problem: I am observing inconsistent results in my this compound experiments.
-
Cause: Inconsistent results can be a symptom of ongoing, undetected photodegradation. Even without visible color change, significant degradation can occur, leading to a lower effective concentration of this compound and the presence of interfering degradation products.
-
Solution:
-
Assess Stability: If possible, analyze the concentration of your this compound solution at different time points using a stability-indicating method like HPLC-UV to quantify the extent of degradation.
-
Implement Strict Light Protection: From the moment the stock solution is prepared to the final experimental measurement, ensure the solution is protected from light at all stages. This includes during weighing, dissolution, dilution, and while in instrument autosamplers.
-
Control Temperature: While light is the primary catalyst, store stock solutions at a controlled room temperature or as specified in stability studies (e.g., refrigeration at 4-5°C for some formulations), always in light-protected containers.[6][7] Note that refrigeration of some this compound injections can cause precipitation, which may require warming to redissolve.[8]
-
Fresh Preparation: Prepare this compound solutions as fresh as possible before use. Avoid long-term storage unless stability under your specific conditions has been validated.
-
Problem: My solution's pH is drifting, or I need to work in an acidic medium.
-
Cause: this compound is unstable in acidic media, with degradation being faster at lower pH values.[3][4] If your experimental conditions require an acidic pH, you must take extra precautions.
-
Solution:
-
Minimize Exposure Time: If an acidic pH is unavoidable, minimize the time the this compound solution is in that environment. Prepare the acidic solution immediately before use.
-
Use Co-solvents: For some applications, a vehicle containing 50% (v/v) propylene glycol in a phosphate buffer has been shown to offer some protection against photodegradation.[5]
-
Strict Light Exclusion: It is critical to completely exclude light when working with acidic this compound solutions, as the combination of low pH and light exposure will significantly accelerate degradation.
-
Consider Alternative Experimental Designs: If feasible, explore if the experimental goals can be achieved at a neutral or alkaline pH.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photodegradation?
A1: The primary mechanism is photo-induced hydrolysis. When exposed to light, particularly UV radiation, the this compound molecule is cleaved, primarily at the bond between the furan ring and the amine group. This hydrolysis results in the formation of two main degradation products: 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol.[1][9] Under aerobic conditions, singlet oxygen may also be involved in the photodegradation process.[10]
Q2: How quickly does this compound degrade under light?
A2: The rate of degradation is highly dependent on the light source, its intensity, and the solution's composition. Studies have shown:
-
Complete degradation of a 2 mg/L this compound solution after 48 hours of exposure to natural light at room temperature.[11]
-
Under UV light, degradation rates of 11% and 18% were observed after just 5 and 10 minutes, respectively.[3]
-
Long-wave UV light causes the fastest rate of degradation.[5] The decomposition of this compound solutions generally follows first-order kinetics.[5]
Q3: Can I use antioxidants to prevent the photodegradation of this compound?
A3: The use of external antioxidants to prevent this compound photodegradation in solutions has shown to be largely ineffective. One study investigated several common antioxidants, including glutathione, thiourea, EDTA, sodium thiosulfate, sodium metabisulfite, glycine, sodium benzoate, and uric acid, and found them to be ineffective as photoprotective agents.[5] While this compound itself has been shown to possess antioxidant properties, this does not prevent its own molecular degradation from light exposure.[12][13] Therefore, relying on antioxidants is not a recommended primary strategy for preventing photodegradation.
Q4: What are the best practices for preparing and handling this compound solutions?
A4: To ensure the stability and integrity of your this compound solutions, follow these best practices:
-
Weighing and Dissolution: Perform these steps under subdued lighting. Use a solvent in which this compound is stable; for stock solutions, methanol is often used before dilution in an aqueous medium.[11]
-
pH Adjustment: Adjust the pH of the final aqueous solution to 7.0 using an appropriate buffer system.
-
Filtration: If filtration is necessary, use a filter material that minimizes drug adsorption. Studies have shown that PVDF (polyvinylidene fluoride) filters are suitable for this compound solutions and show better recovery than nylon filters.[11]
-
Storage: Always store solutions in amber glass containers or foil-wrapped transparent containers in the dark.[5][11]
-
Labeling: Clearly label containers with the preparation date and storage conditions.
Q5: Are there any excipients or solvents I should avoid?
A5: Avoid strongly acidic solutions (pH below 5.5) as they accelerate hydrolysis.[4][8] In solid formulations, hygroscopic (water-absorbing) excipients like starch can promote hydrolysis in the presence of light and moisture.[2] While a 50% propylene glycol mixture in phosphate buffer can offer slight protection, the most critical factor remains the exclusion of light.[5]
Quantitative Data on this compound Degradation
The following table summarizes quantitative data from various studies on the degradation of this compound under different experimental conditions.
| Light Source | This compound Concentration | Vehicle/Solvent | pH | Temperature | Duration | Degradation (%) | Reference |
| Natural Light | 2 mg/L | Ultrapure Water | Not Specified | Room Temp | 48 hours | 100% | [11] |
| UV Light | Not Specified | Not Specified | Not Specified | Not Specified | 5 minutes | 11% | [3] |
| UV Light | Not Specified | Not Specified | Not Specified | Not Specified | 10 minutes | 18% | [3] |
| UV Light (254 nm) | 500 ppm | Water | Not Specified | Not Specified | > 4 days | ~100% | [14] |
| Fluorescent Light | Not Specified | Aqueous Solution | 7.0 | Not Specified | Not Specified | Stable (in Amber Vials) | [5] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution for HPLC Analysis
This protocol is adapted from methodologies used in stability studies to ensure minimal degradation during preparation.[6][11]
-
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Ultrapure water
-
Amber volumetric flasks (e.g., 100 mL)
-
Analytical balance
-
Ultrasonic bath
-
-
Procedure:
-
Under subdued laboratory lighting, accurately weigh the required amount of this compound reference standard.
-
Transfer the powder to a 100 mL amber volumetric flask.
-
Add a small volume of HPLC-grade methanol (e.g., 1-2 mL) to dissolve the this compound. Use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Once dissolved, dilute the solution to the final volume with ultrapure water or the desired buffer.
-
Mix the solution thoroughly.
-
Wrap the flask's stopper/cap area with parafilm and store it protected from light at the recommended temperature (e.g., room temperature or 4°C).
-
Protocol 2: General Workflow for Handling this compound in Experiments
This protocol outlines a workflow designed to protect this compound from degradation throughout an experimental process.
-
Solution Preparation: Prepare this compound solutions according to Protocol 1, ensuring the use of amber glassware and a pH-controlled aqueous medium (ideally pH 7.0).
-
Sample Aliquoting: If preparing aliquots for multiple experiments, use amber microcentrifuge tubes or cryovials.
-
Experimental Setup:
-
If using equipment with internal lighting (e.g., plate readers), ensure the duration of light exposure is minimized.
-
For cell culture or other incubation experiments, keep plates or flasks wrapped in aluminum foil if they must be moved outside of a dark incubator.
-
If using an HPLC autosampler, use amber vials or a cooled autosampler tray if stability at room temperature is a concern for the run duration.
-
-
Analysis: Perform analytical measurements as quickly as possible after the solution is prepared or the experiment is concluded.
Visualizations
Caption: Photodegradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An Insight into the Degradation Processes of the Anti-Hypertensive Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Photodegradation of this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability study of an extemporaneous this compound oral suspension prepared using commercially available tablets with X-Temp® Oral Suspension System - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]
- 7. Stability Assessment of this compound Oral Suspension in Hospital Extemporaneous Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation and phototoxicity studies of this compound. Involvement of singlet oxygen in the photoinduced hemolysis and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. In vivo and in vitro antioxidant properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Cannabidiol, Antioxidants, and Diuretics in Reversing Binge Ethanol-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation of this compound through the use of ultraviolet photocatalysis | Poster Board #839 - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
Identifying and characterizing furosemide degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of furosemide degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is known to be unstable in aqueous and organic solutions and is particularly susceptible to degradation under light exposure and at acidic pH.[1] The two primary degradation pathways are:
-
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form 4-chloro-5-sulfamoylanthranilic acid (CSA), also known as saluamine, and furfuryl alcohol (FA).[1][2] This reaction involves the cleavage of the bond between the secondary amine and the methylene group.[2]
-
Photodegradation: this compound is a photosensitive drug.[1] Exposure to light, particularly UV radiation, can lead to photo-hydrolysis, yielding CSA and FA.[2][3] Other photodegradation reactions can include dechlorination and decarboxylation.[2][4] In the presence of certain solvents like acetonitrile, more complex degradation products can be formed.[5]
Q2: What is the main degradation product of this compound, and what is its significance?
A2: The most commonly reported and significant degradation product of this compound is 4-chloro-5-sulfamoylanthranilic acid (CSA).[1][6] The presence and quantity of CSA are often monitored in stability studies of this compound formulations.[6] Regulatory bodies may have specific limits for this impurity in the final drug product.
Q3: How does pH affect the stability of this compound?
A3: this compound's stability is highly pH-dependent. It degrades rapidly in acidic conditions (below pH 3) through hydrolysis.[1][7] Conversely, it is relatively stable in neutral to alkaline solutions (pH 7 and above).[1][8] For analytical purposes and formulation development, maintaining a neutral or slightly alkaline pH is crucial to prevent degradation.
Q4: What analytical techniques are most commonly used to identify and quantify this compound and its degradation products?
A4: A variety of analytical techniques are employed, with chromatography-based methods being the most prevalent:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for separating and quantifying this compound and its degradation products.[9][10] Stability-indicating HPLC methods are specifically developed to resolve the parent drug from all potential degradation products.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation data.[5][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for the definitive structural confirmation of isolated degradation products.[1][6]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in my chromatogram during this compound analysis.
-
Possible Cause 1: Sample Degradation. this compound is light-sensitive and unstable in acidic conditions.
-
Troubleshooting Step: Ensure that samples and standard solutions are protected from light by using amber vials or covering them with aluminum foil.[13] Prepare solutions in a neutral or slightly alkaline buffer if compatible with your analytical method. Prepare samples fresh and analyze them promptly.
-
-
Possible Cause 2: Contamination from Solvents or Glassware. Impurities in solvents or residues on glassware can introduce extraneous peaks.
-
Troubleshooting Step: Use high-purity, HPLC-grade solvents.[10] Ensure all glassware is thoroughly cleaned and rinsed with a final solvent similar to your mobile phase.
-
-
Possible Cause 3: Interaction with Mobile Phase Components. this compound may react with certain components of the mobile phase, especially if it is acidic.
-
Troubleshooting Step: Review the pH and composition of your mobile phase. This compound is more stable at a neutral pH.[8] If using an acidic mobile phase, consider the potential for on-column degradation.
-
Issue 2: Poor resolution between this compound and its degradation products.
-
Possible Cause 1: Suboptimal Chromatographic Conditions. The mobile phase composition, column type, or gradient profile may not be suitable for separating structurally similar compounds.
-
Possible Cause 2: Peak Tailing. this compound, being an acidic compound, can exhibit peak tailing, which can affect resolution.
Issue 3: Difficulty in identifying an unknown degradation product.
-
Possible Cause: Insufficient data for structural elucidation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stressors to generate its degradation products, which is a crucial step in developing a stability-indicating analytical method.
1. Acid Hydrolysis:
- Accurately weigh 20 mg of this compound and transfer it to a 50 mL volumetric flask.
- Add 20 mL of mobile phase (or a suitable solvent) to dissolve the drug.
- Add 2 mL of 2N HCl.[15]
- Heat the solution at 70°C for a specified period (e.g., 2 hours).[15]
- Cool the solution to room temperature and neutralize it with 2N NaOH to pH 7.[15]
- Dilute to the final volume with the mobile phase.[15]
2. Alkaline Hydrolysis:
- Accurately weigh 20 mg of this compound and transfer it to a 50 mL volumetric flask.
- Add 20 mL of mobile phase to dissolve the drug.
- Add 2 mL of 2N NaOH.[15]
- Heat the solution at 70°C for a specified period (e.g., 2 hours).[15]
- Cool the solution to room temperature and neutralize it with 2N HCl to pH 7.[15]
- Dilute to the final volume with the mobile phase.[15]
3. Oxidative Degradation:
- Accurately weigh 20 mg of this compound and transfer it to a 50 mL volumetric flask.
- Add 20 mL of mobile phase to dissolve the drug.
- Add 5 mL of 15% (v/v) H₂O₂ solution.[15]
- Heat the solution at 70°C for a specified period (e.g., 10 minutes).[15]
- Cool the solution and dilute to the final volume with the mobile phase.[15]
4. Photodegradation:
- Prepare a solution of this compound in a suitable solvent (e.g., water-acetonitrile, 1:1).[5]
- Expose the solution to a light source, such as a D65 fluorescent lamp or a UV lamp, for a defined duration.[2][5]
- Keep a control sample protected from light to compare the results.
5. Thermal Degradation:
- Place solid this compound powder in a thermostatically controlled oven at a high temperature (e.g., 60°C) for a specified period.[16]
- Alternatively, prepare a solution of this compound, seal it in a vial, and heat it.[16]
Protocol 2: Stability-Indicating HPLC Method
This is a general protocol for the analysis of this compound and its degradation products. Specific parameters may need to be optimized for your particular instrumentation and separation goals.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile or methanol).[10][17] A common mobile phase is a mixture of water, tetrahydrofuran, and acetic acid (70:30:1).[1]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 20 µL.[1]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent mixture to achieve the desired concentration.[15]
Data Presentation
Table 1: Summary of Identified this compound Degradation Products
| Degradation Condition | Degradation Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Analytical Method of Identification | Reference(s) |
| Photodegradation (in water-acetonitrile) | 4-chloro-5-sulfamoylanthranilic acid (CSA) | C₇H₇ClN₂O₄S | 249.0 | LC/MS, NMR | [5][19] |
| Photodegradation (in water-acetonitrile) | 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid | C₁₂H₁₂N₂O₆S | 312.3 | LC/MS, NMR | [5][19] |
| Photodegradation (in water-acetonitrile) | methyl 2-((furan-2-ylmethyl)amino)-4-hydroxy-3-(methyleneamino)-5-sulfamoylbenzoate | C₁₅H₁₆N₃O₆S | 352.4 | LC/MS, NMR | [5][19] |
| Hydrolysis | 4-chloro-5-sulfamoylanthranilic acid (CSA) | C₇H₇ClN₂O₄S | 249.0 | NMR, HPLC | [2][6] |
| Hydrolysis | Furfuryl alcohol (FA) | C₅H₆O₂ | 98.1 | HPLC | [2] |
Table 2: Purity of this compound Photodegradation Products Isolated by Preparative HPLC
| Photodegradation Product | Retention Time (min) | Relative Retention Time | Purity (%) |
| Product 1 (CSA) | 5.94 | 0.32 | 94.9 |
| Product 2 | 12.54 | 0.68 | 13.0 |
| Product 3 | 9.13 | 0.49 | 99.5 |
| Product 4 | 13.79 | 0.74 | 98.5 |
| Data from a study on photodegradation in a water-acetonitrile mixture.[19] |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. Identification of this compound Photodegradation Products in Water–Acetonitrile Mixture [jstage.jst.go.jp]
- 2. An Insight into the Degradation Processes of the Anti-Hypertensive Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound Photodegradation Products in Water-Acetonitrile Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-indicating proton nuclear magnetic resonance spectroscopic assay method for this compound in tablets and injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the Photolysis and Hydrolysis of this compound in Aqueous Solution [jstage.jst.go.jp]
- 8. Photodegradation of this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of this compound in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrj.org [chemrj.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Stress degradation of this compound and RP-HPLC method validation [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Furosemide Dosage for Consistent Diuresis in Rats
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing furosemide dosage to achieve consistent and reproducible diuresis in rat models. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent loop diuretic that works by inhibiting the Na+-K+-2Cl− symporter (NKCC2) in the thick ascending limb of the Loop of Henle within the nephron.[1][2] By blocking this transporter, this compound prevents the reabsorption of sodium, potassium, and chloride from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the tubular fluid, which in turn increases osmotic pressure and reduces the reabsorption of water, resulting in a significant increase in urine output (diuresis).[2]
Q2: What is a typical starting dose for a this compound study in rats?
A2: A typical starting dose for this compound in rats can range from 5 mg/kg to 20 mg/kg. A dose of 5 mg/kg has been shown to produce a clear diuretic effect, achieving about 75% of the maximal effect.[3] Doses of 10 mg/kg and 20 mg/kg are also commonly used in experimental settings to ensure a robust diuretic response.[2][3][4][5] The dose-response curve for this compound's diuretic action is steep, meaning that small increases in dose can lead to significant changes in urine output.[3] However, doses higher than 10-40 mg/kg may not produce a significantly larger diuresis.[3]
Q3: Which route of administration is most effective?
A3: The most effective route of administration depends on the desired onset and duration of action.
-
Intravenous (IV) administration provides the most rapid onset of action, with diuretic effects observed within minutes.[2][6] This route is ideal for acute studies or when precise timing of the diuretic effect is critical.
-
Intraperitoneal (IP) administration also offers a rapid onset, with maximal urinary excretion observed as early as 30 minutes post-administration.[2]
-
Oral (PO) administration has a slower onset, with effects typically seen within 20 to 60 minutes.[7] This route is often used for studies mimicking clinical use in humans.
Q4: How long does the diuretic effect of this compound last in rats?
A4: this compound has a relatively short duration of action in rats. The peak diuretic effect is often observed within 30 to 60 minutes after IV or IP administration.[2] The effect then begins to decrease markedly, often returning to near-baseline levels by 90 to 120 minutes, due to compensatory mechanisms and the drug's pharmacokinetics.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected diuretic response.
-
Possible Cause: Dehydration or Insufficient Hydration.
-
Possible Cause: Diuretic Resistance or Tolerance.
-
Solution: Acute tolerance to this compound can develop, especially with continuous infusion or repeated high doses.[6] This may be due to intrarenal feedback mechanisms.[6] In chronic studies, hypertrophy of the distal convoluted tubule can lead to increased sodium reabsorption, blunting the diuretic effect.[9] Consider a washout period between doses or using combination therapy with a thiazide diuretic to block distal reabsorption if resistance is suspected.[9]
-
-
Possible Cause: Animal Strain, Age, or Sex.
-
Solution: Different rat strains (e.g., Sprague-Dawley, Wistar) may exhibit variability in drug response.[2][10] Younger rats (5 to 33 days old) have been shown to have a greater diuretic response to this compound than adults.[11] Be consistent with the strain, age, and sex of the animals used in your experimental groups.
-
-
Possible Cause: Concurrent Medication.
-
Solution: Nonsteroidal anti-inflammatory drugs (NSAIDs) can inhibit the diuretic response to this compound.[7] Review any other compounds being administered to ensure there are no known drug interactions.
-
Issue 2: Signs of toxicity or adverse effects are observed.
-
Possible Cause: Overdose or Excessive Diuresis.
-
Solution: The primary signs of overdose are extensions of the diuretic action, including dehydration, electrolyte imbalance (especially hypokalemia), and hypotension.[12] If you observe weakness, collapse, or a racing heart rate, discontinue the drug and consult with a veterinarian.[13] Ensure animals have free access to water.[13] The dose may need to be lowered for future experiments.
-
-
Possible Cause: Ototoxicity.
Data Presentation
Table 1: this compound Dose-Response in Rats (Intravenous Administration)
| Dose (mg/kg) | Diuretic Effect | Plasma Volume Deficit | Plasma Renin Activity (PRA) | Reference |
| 1 | Small diuretic effect | No significant change | No change | [3] |
| 5 | Clear diuretic effect (~75% of max) | 20-25% | Twofold increase | [3] |
| 10 | Slightly larger diuresis than 5 mg/kg | No further increase | No further increase | [3] |
| 40 | Similar diuresis to 10 mg/kg | No further increase | No further increase | [3] |
Table 2: Urine Output Following this compound Administration in Hydrated Rats
| Treatment | Administration Route | Dose (mg/kg) | Urine Output (mL) at 120 min | Reference |
| Control (Saline) | Oral | N/A | 0.93 ± 0.081 | [1] |
| This compound | Oral | Not Specified | 4.55 ± 0.28 | [1] |
| Control (Saline) | Intraperitoneal | 20 | ~5.0 (Cumulative) | [2] |
| This compound | Intraperitoneal | 20 | ~12.0 (Cumulative) | [2] |
Experimental Protocols
Protocol: Evaluation of this compound-Induced Diuresis in Rats
This protocol outlines a standard procedure for assessing the diuretic activity of this compound in rats using metabolic cages.
1. Animals and Acclimatization:
-
Use male or female Wistar or Sprague-Dawley rats (150-250 g).[2][8]
-
House the animals in standard conditions with a 12-hour light/dark cycle.[2]
-
Allow at least one week for acclimatization to the facility.
-
Acclimatize the rats to the metabolic cages for a period before the experiment to minimize stress.[5]
-
Fast the animals overnight (approx. 18 hours) before the experiment but allow free access to water.[5][8]
2. Experimental Groups:
-
Group I: Control (Vehicle): Receives normal saline solution.
-
Group II: Test (this compound): Receives this compound at the desired dose (e.g., 10 mg/kg).
3. Procedure:
-
Hydration: Administer a hydration load of normal saline (0.9% NaCl) orally at a volume of 15-25 ml/kg to all rats.[4][8]
-
Dosing: Immediately after hydration, administer the vehicle or this compound solution to the respective groups. Administration can be oral (p.o.), intraperitoneal (i.p.), or intravenous (i.v.).
-
Urine Collection: Place each rat in an individual metabolic cage designed to separate urine and feces.[4]
-
Measurement: Record the total volume of urine excreted by each rat at predetermined time points (e.g., 30, 60, 90, 120, and 300 minutes) after dosing.[2][4]
4. Data Analysis:
-
Calculate the cumulative urine output for each animal at each time point.
-
Compare the mean urine output of the this compound-treated group with the control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
The results can be expressed as total urine volume (mL) or as a percentage of the administered fluid load.
Visualizations
References
- 1. Evaluation of diuretic activity | DOC [slideshare.net]
- 2. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 3. Diuretic and cardiovascular effects of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Acute tolerance development to the diuretic effect of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound – Rat Guide [ratguide.com]
- 8. scribd.com [scribd.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Diuretic bioactivity optimization of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Age related effects of this compound in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. baxterpi.com [baxterpi.com]
- 13. This compound | VCA Animal Hospitals [vcahospitals.com]
- 14. Dose-response relationships for this compound ototoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Furosemide-Induced Electrolyte Imbalance in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing furosemide in animal studies. The following information is designed to help mitigate and manage the common issue of electrolyte imbalance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes electrolyte imbalance?
A1: this compound is a loop diuretic that inhibits the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[1][2][3] This inhibition leads to increased urinary excretion of sodium, potassium, chloride, and water.[2][3] The loss of these electrolytes, particularly potassium and magnesium, is the primary cause of the imbalance.[4][5][6]
Q2: What are the most common electrolyte disturbances observed with this compound administration in animal models?
A2: The most frequently reported electrolyte imbalances are hypokalemia (low potassium), hyponatremia (low sodium), and hypomagnesemia (low magnesium).[3][5] Hypochloremia (low chloride) and metabolic alkalosis can also occur.[6]
Q3: Are there species-specific differences in the response to this compound?
A3: Yes, there can be species-specific differences. For example, one study noted that in cats, the excretion of potassium ions remained unaffected by this compound, whereas in dogs, there was a dose-dependent increase in potassium ion excretion.[7] It is crucial to consult literature specific to the animal model being used.
Q4: How can I monitor for electrolyte imbalances during my study?
A4: Regular monitoring of serum electrolytes is essential. Blood samples should be collected at baseline and at regular intervals following this compound administration. The frequency of monitoring will depend on the dose of this compound, the duration of the study, and the animal model. Urine electrolyte concentrations can also be measured to assess the extent of electrolyte loss.[8][9]
Troubleshooting Guide
Issue 1: Significant weight loss and signs of dehydration are observed in my animals after this compound administration.
-
Cause: this compound's diuretic effect can lead to excessive fluid loss, resulting in dehydration and weight loss.[3]
-
Solution:
-
Ensure adequate hydration: Provide animals with free access to fresh, clean water at all times.[10]
-
Monitor fluid intake: Quantify daily water consumption to ensure it is sufficient to counteract diuretic-induced losses.
-
Adjust dosage: If dehydration persists, consider reducing the this compound dose, if experimentally permissible.
-
Saline supplementation: In some cases, subcutaneous or intravenous administration of isotonic saline may be necessary to restore fluid balance.
-
Issue 2: My animals are exhibiting signs of weakness, muscle cramps, or cardiac arrhythmias.
-
Cause: These are clinical signs of severe hypokalemia and/or hypomagnesemia.[10][11]
-
Solution:
-
Immediate electrolyte assessment: Collect a blood sample for emergency serum electrolyte analysis.
-
Electrolyte supplementation:
-
Potassium: Oral or parenteral potassium supplementation may be required. One study in rats showed that potassium supplementation (1 mEq/kg for 7 days) helped restore potassium levels in some tissues.[12]
-
Magnesium: If hypomagnesemia is present, magnesium supplementation is necessary. In some cases, restoring potassium levels is not possible without also correcting magnesium deficiency.[12]
-
-
Dietary modification: For long-term studies, consider using a diet fortified with potassium and magnesium.
-
Issue 3: I am not observing the expected diuretic or natriuretic response to this compound.
-
Cause: This phenomenon, known as diuretic resistance, can occur with chronic this compound administration.[13] It can be due to various factors, including activation of the renin-angiotensin-aldosterone system (RAAS).[2]
-
Solution:
-
Dose escalation: A gradual increase in the this compound dose may be necessary to achieve the desired effect.[3]
-
Combination therapy: Combining this compound with a diuretic from a different class, such as a thiazide or a potassium-sparing diuretic, can produce a synergistic effect.[11]
-
Investigate underlying causes: In some cases, underlying conditions like renal impairment can contribute to a poor response.
-
Experimental Protocols
Protocol 1: this compound-Induced Sodium Depletion in Mice
This protocol is designed to induce a state of sodium appetite for research purposes.[14]
-
Animal Model: Adult mice.
-
This compound Preparation:
-
Dissolve this compound in sterile 0.9% saline to a final concentration of 10 mg/mL. The solution's pH should be adjusted to 8.2-8.5 with HCl to ensure this compound dissolves.[14]
-
-
Administration:
-
Inject mice subcutaneously with a single dose of 50 mg/kg this compound.[14]
-
-
Post-Injection Care:
-
Provide access to water and a sodium-deficient diet for 24 hours to induce sodium appetite.[14]
-
-
Monitoring:
-
Monitor for signs of dehydration and distress.
-
Measure sodium intake following the deprivation period.[14]
-
Protocol 2: Mitigation of this compound-Induced Hypokalemia in Rats with Dietary Supplementation
This protocol investigates the effect of potassium and magnesium supplementation on this compound-induced potassium depletion.[12][15]
-
Animal Model: Male rats.
-
Diet Groups:
-
Group 1: Magnesium-deficient diet (100 ppm Mg2+).
-
Group 2: Magnesium-sufficient diet (400 ppm Mg2+).
-
-
This compound Administration:
-
Administer this compound at a dose of 20 mg/kg intraperitoneally (i.p.) daily.[12]
-
-
Supplementation Groups (within each diet group):
-
Control (no supplementation).
-
Potassium (K+) supplementation (1 mEq/kg for 7 days).[12]
-
Potassium (K+) and Magnesium (Mg2+) supplementation.
-
-
Monitoring and Analysis:
-
Measure potassium and magnesium levels in serum and various tissues (e.g., sartorius muscle, aorta, ventricle) at the end of the study period.[12]
-
Quantitative Data Summary
Table 1: Effect of this compound on Tissue Potassium Levels in Rats on a Magnesium-Deficient Diet [12]
| Tissue | Control (No this compound) | This compound (20 mg/kg i.p.) |
| Sartorius Muscle K+ (µEq/g) | Normal | Decreased by 5.5 |
| Aorta K+ (µEq/g) | Normal | Decreased by 4.3 |
| Ventricle K+ (µEq/g) | Normal | Decreased by 19.9 |
Table 2: Urinary Electrolyte Excretion in Dogs Following Oral this compound Administration [16]
| Parameter | Morning (1-6h post-furosemide) | Evening (>6h post-furosemide) | p-value |
| Urine Sodium Excretion | Higher | Lower | 0.021 |
| Urine Chloride Excretion | Higher | Lower | 0.038 |
| Urine Sodium:Potassium Ratio | Higher | Lower | 0.016 |
Visualizations
Caption: Mechanism of action of this compound on the Na-K-2Cl cotransporter in the thick ascending limb.
Caption: General experimental workflow for mitigating this compound-induced electrolyte imbalance.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetics and diuretic effect of this compound after single intravenous, oral tablet, and newly developed oral disintegrating film administration in healthy beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diuretics Used to Treat Urinary Disease in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. droracle.ai [droracle.ai]
- 5. Hypomagnesemia: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Toward quantification of loop diuretic responsiveness for congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | VCA Animal Hospitals [vcahospitals.com]
- 11. droracle.ai [droracle.ai]
- 12. Effects of potassium or potassium/magnesium supplementation on potassium content of body tissues and fluids in this compound-treated rats on magnesium-deficient or magnesium-sufficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for sodium depletion and measurement of sodium appetite in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of potassium or potassium/magnesium supplementation on potassium content of body tissues and fluids in this compound-treated rats on magnesium-deficient or magnesium-sufficient diet (Journal Article) | OSTI.GOV [osti.gov]
- 16. Effect of sampling time on urinary electrolytes following oral this compound administration in dogs with myxomatous mitral valve disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low bioavailability of oral furosemide formulations
Welcome to the Technical Support Center for troubleshooting low bioavailability of oral furosemide formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing low and highly variable oral bioavailability of our this compound formulation in preclinical studies. What are the potential causes?
A1: Low and erratic oral bioavailability of this compound is a well-documented challenge, with reported bioavailability ranging from 10% to almost 100%.[1][2][3] This variability is multifactorial and can be attributed to several key factors:
-
Poor and pH-Dependent Solubility: this compound is a weakly acidic drug (pKa ≈ 3.8) and is practically insoluble in acidic environments like the stomach (< 0.1 mg/mL).[4][5][6] Its solubility significantly increases in the more neutral pH of the intestine.[4][5] This pH-dependent solubility can lead to incomplete dissolution and variable absorption.
-
Low Permeability: this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[2][5][7] Its low permeability across the intestinal epithelium is a major rate-limiting factor for absorption.[1][2][4]
-
Site-Specific Absorption: this compound appears to have a narrow absorption window, with the majority of absorption occurring in the stomach and upper small intestine.[6][8] Any delay in dissolution or transit past this region can significantly reduce bioavailability.
-
Food Effects: The presence of food can significantly impact this compound bioavailability. Studies have shown that food can decrease the peak plasma concentration and reduce bioavailability by approximately 30%.[9][10] However, the effect of food can also depend on the specific formulation.[11]
-
Role of Intestinal Transporters: this compound absorption is influenced by a complex interplay of uptake and efflux transporters. It is a substrate for the uptake transporter OATP2B1 and the efflux transporters BCRP and MRP4.[1][2][3][4] The activity of these transporters can vary between individuals and be influenced by other drugs or dietary components, contributing to pharmacokinetic variability.
-
Gastrointestinal First-Pass Metabolism: Some studies suggest that this compound may undergo metabolism in the gastrointestinal wall, which could contribute to its incomplete bioavailability.[12]
Q2: How can we improve the solubility and dissolution rate of our this compound formulation?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution of this compound:
-
Particle Size Reduction (Nanosuspensions): Creating nanosuspensions of this compound can significantly increase the surface area available for dissolution, leading to a faster dissolution rate and improved bioavailability.[6][13][14]
-
Solid Dispersions: Formulating this compound as a solid dispersion with hydrophilic polymers (e.g., PEG 6000, Poloxamer 407, PVP K30) can enhance its dissolution by converting the drug to an amorphous state and improving its wettability.[7]
-
Complexation: The use of complexing agents like cyclodextrins can increase the solubility of this compound.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS formulations can improve the solubility and absorption of poorly water-soluble drugs like this compound by forming fine oil-in-water emulsions in the gastrointestinal tract.[15]
Q3: What in vitro experiments are crucial for troubleshooting low this compound bioavailability?
A3: A systematic in vitro characterization is essential. Key experiments include:
-
pH-Solubility Profile: Determining the solubility of your this compound active pharmaceutical ingredient (API) and formulation across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) is fundamental to understanding its dissolution potential in different segments of the GI tract.
-
Dissolution Testing: Comparative dissolution studies of your test formulation against a reference product under various conditions (e.g., different pH, agitation rates, apparatus) can provide insights into formulation performance.[16][17]
-
In Vitro Permeability Assays: Using cell-based models like Caco-2 or artificial membrane assays like PAMPA can help assess the intestinal permeability of your formulation and identify potential permeability-related issues.[18] These models can also be used to investigate the involvement of efflux transporters.
-
Excipient Compatibility Studies: Ensuring that the excipients in your formulation are not negatively impacting the stability or solubility of this compound is crucial.
Troubleshooting Guides
Issue: Inconsistent dissolution results for our this compound tablets.
This guide will help you systematically troubleshoot inconsistent dissolution data.
Caption: Troubleshooting workflow for inconsistent this compound dissolution.
Issue: Low permeability observed in Caco-2 cell assays.
This guide outlines steps to investigate and address low this compound permeability.
Caption: Investigating low in vitro permeability of this compound.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| BCS Class | IV | [2][5][7] |
| pKa | ~3.8 | [6][19] |
| Aqueous Solubility (acidic pH) | < 0.1 mg/mL | [4][5] |
| Oral Bioavailability | 10% - 100% | [1][2][3] |
| Protein Binding | 91% - 99% | [20][21] |
| Elimination Half-life | ~2 hours | [21] |
| Primary Excretion Route | Renal (unchanged) | [4][5][22] |
Table 2: Impact of Food on this compound Pharmacokinetics (40 mg oral dose)
| Parameter | Fasting | Fed | % Change | Reference |
| Cmax (mg/L) | 2.35 ± 0.49 | 0.51 ± 0.19 | -78.3% | [10] |
| Tmax (h) | 0.69 ± 0.21 | 1.91 ± 0.93 | +176.8% | [10] |
| Bioavailability | 75.6% ± 10.6% | 43.2% ± 16.8% | -42.8% | [10] |
Experimental Protocols
Protocol 1: USP Dissolution Test for this compound Tablets
This protocol is based on the official USP monograph for this compound tablets.[16][17]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of phosphate buffer, pH 5.8.
-
Temperature: 37 ± 0.5°C.
-
Agitation Speed: 50 rpm.
-
Procedure:
-
Place one this compound tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry at ~274 nm or HPLC).[16][17]
-
-
Acceptance Criteria: Not less than 80% of the labeled amount of this compound is dissolved in 60 minutes.
Protocol 2: Caco-2 Permeability Assay for this compound
This protocol provides a general framework for assessing the intestinal permeability of this compound.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Experiment (Apical to Basolateral):
-
Rinse the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Add the this compound test solution (dissolved in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, collect samples from the basolateral compartment and replace with fresh buffer.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of this compound in the donor compartment.
-
-
Signaling Pathways and Workflows
This compound Absorption Pathway in the Intestine
The following diagram illustrates the key transporters involved in the intestinal absorption of this compound.
Caption: Key intestinal transporters in this compound absorption.
References
- 1. Contribution of Uptake and Efflux Transporters to Oral Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Contribution of Uptake and Efflux Transporters to Oral Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro dissolution and bioavailability study of this compound nanosuspension prepared using design of experiment (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. fip.org [fip.org]
- 9. Reduced bioavailability and effect of this compound given with food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of food on the absorption of frusemide and bumetanide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of food intake on the effect of two controlled release formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of potential causes for the incomplete bioavailability of this compound: gastric first-pass metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. smsjournals.com [smsjournals.com]
- 15. tpcj.org [tpcj.org]
- 16. In vitro release studies of this compound reference tablets: influence of agitation rate, USP apparatus, and dissolution media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 19. Influence of intestinal efflux pumps on the absorption and transport of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Use of green fluorescent nano-sensors for the determination of this compound in biological samples and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound – Pharmacokinetics [sepia2.unil.ch]
Technical Support Center: Mitigating Furosemide Ototoxicity in Research
This technical support center provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting guides, and frequently asked questions (FAQs) to minimize the ototoxic effects of furosemide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced ototoxicity?
A1: this compound induces ototoxicity through a multi-factorial process primarily affecting the cochlea. The main mechanisms include:
-
Inhibition of the Na-K-2Cl Cotransporter (NKCC1): this compound blocks NKCC1 in the stria vascularis, disrupting the ionic gradient necessary for generating the endocochlear potential (EP), a crucial element for hearing.[1]
-
Strial Ischemia: this compound can cause vasoconstriction of the strial capillaries, leading to reduced cochlear blood flow, ischemia, and subsequent anoxia of the strial tissues.[2][3] This can be a secondary effect of enzyme inhibition.[4]
-
Oxidative Stress: The ischemic environment and direct drug effects can lead to the formation of reactive oxygen species (ROS), causing cellular damage to the outer hair cells and stria vascularis.[4][5]
-
Disruption of the Blood-Labyrinth Barrier: this compound can temporarily disrupt the tight junctions of the blood-cochlear barrier, increasing its permeability and allowing for the entry of other ototoxic substances.[2]
Q2: Are the ototoxic effects of this compound reversible?
A2: In many experimental settings and clinical scenarios, the ototoxic effects of this compound, such as a decrease in the endocochlear potential, are transient and reversible.[6][7] However, high doses, rapid administration, or co-administration with other ototoxic agents like aminoglycoside antibiotics can lead to permanent hearing loss due to irreversible damage to cochlear hair cells.[2]
Q3: What are the key risk factors for this compound-induced ototoxicity in research animals?
A3: Several factors can potentiate the ototoxic effects of this compound in animal models:
-
High Doses and Rapid Infusion: Higher concentrations and rapid intravenous administration increase the risk and severity of ototoxicity.
-
Co-administration with other Ototoxic Drugs: The concurrent use of agents like aminoglycosides (e.g., gentamicin, amikacin) or cisplatin significantly enhances this compound's ototoxic potential.[5][8]
-
Renal Impairment: Reduced kidney function can lead to higher and more prolonged serum concentrations of this compound, increasing the risk of ototoxicity.
-
Hypoalbuminemia: Since this compound is highly bound to albumin, lower levels of this protein in the blood result in a higher concentration of the free, active drug, making animals more susceptible to its ototoxic effects.[9]
Troubleshooting Guides
Issue 1: Unexpectedly high variability in Auditory Brainstem Response (ABR) threshold shifts after this compound administration.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Troubleshooting Tip: Ensure precise and consistent intravenous (IV) or intraperitoneal (IP) injection techniques. For IV administration, use a syringe pump to maintain a slow and steady infusion rate, as bolus injections can cause rapid changes in cochlear blood flow.
-
-
Possible Cause 2: Animal Stress.
-
Troubleshooting Tip: Acclimatize animals to the experimental setup to minimize stress, which can influence physiological parameters. Ensure a quiet and controlled environment during ABR recordings.
-
-
Possible Cause 3: Anesthesia Effects.
-
Troubleshooting Tip: Use a consistent and well-documented anesthesia protocol. Be aware that some anesthetics can affect body temperature and cardiovascular function, which can, in turn, influence cochlear blood flow and drug metabolism. Monitor and maintain the animal's body temperature throughout the experiment.
-
-
Possible Cause 4: Background Noise.
Issue 2: Difficulty in detecting a protective effect of an experimental otoprotective agent.
-
Possible Cause 1: Inappropriate Timing of Administration.
-
Troubleshooting Tip: The timing of the otoprotective agent relative to this compound administration is critical. For antioxidants like N-acetylcysteine (NAC), pre-treatment is often necessary to counteract the initial burst of oxidative stress.[12]
-
-
Possible Cause 2: Insufficient Dosage of the Protective Agent.
-
Troubleshooting Tip: Conduct a dose-response study for the otoprotective agent to determine the optimal concentration that provides protection without causing its own adverse effects.
-
-
Possible Cause 3: this compound dose is too high.
-
Troubleshooting Tip: The dose of this compound might be causing overwhelming damage that the protective agent cannot mitigate. Consider reducing the this compound dose to a level that still induces a measurable ototoxic effect but allows for a potential protective window.
-
Protective Strategies & Experimental Data
Several strategies can be employed to reduce the ototoxic effects of this compound in a research setting. The following tables summarize quantitative data from preclinical studies on some of these protective agents.
Table 1: Otoprotective Effects of N-acetylcysteine (NAC) against Amikacin and this compound Combination
| Animal Model | Ototoxic Challenge | NAC Dose | Outcome Measure | Protective Effect | Reference |
| Mouse | Amikacin (500 mg/kg, i.p.) + this compound (30 mg/kg, i.p.) | 500 mg/kg, i.p. | ABR Threshold Shift | NAC reversed the hearing threshold decrease induced by amikacin but not by this compound alone. It is considered a potential otoprotectant when this compound is used in combination with aminoglycosides. | [12][13] |
Table 2: Otoprotective Effects of Sodium Salicylate against this compound
| Animal Model | This compound Dose | Sodium Salicylate Dose | Outcome Measure | Protective Effect | Reference |
| Chinchilla | 25 mg/kg, IV | 50 mg/kg, IV (30 min prior) | Endocochlear Potential (EP) Decrease | The mean decrease in EP was significantly reduced from 61.1 +/- 7.0 mV in the control group to 18.7 +/- 3.9 mV in the salicylate-treated group. | [14] |
Key Experimental Protocols
Auditory Brainstem Response (ABR) for Ototoxicity Monitoring in Rodents
This protocol provides a general framework for assessing hearing thresholds in rats or mice before and after this compound administration.
-
Animal Preparation:
-
Anesthetize the animal with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).
-
-
Stimuli and Recording:
-
Present acoustic stimuli (clicks or tone bursts at various frequencies, e.g., 4, 8, 16, 32 kHz) via a calibrated speaker placed in the ear canal.
-
Record the evoked neural responses using a preamplifier and an ABR recording system.
-
Average a sufficient number of sweeps (e.g., 512-1024) for each stimulus intensity to obtain a clear waveform.[10]
-
-
Threshold Determination:
-
Start at a high intensity (e.g., 90 dB SPL) and decrease in 10 dB steps until the characteristic ABR waveform is no longer identifiable.
-
Use 5 dB steps around the estimated threshold to determine it more precisely. The threshold is defined as the lowest intensity at which a reproducible wave V can be identified.[11]
-
-
Ototoxicity Assessment:
-
Establish a baseline ABR threshold before administering this compound.
-
Administer this compound and the potential otoprotective agent according to the experimental design.
-
Measure ABR thresholds at specific time points post-administration (e.g., 1, 4, 24 hours) to assess temporary and permanent threshold shifts.
-
Measurement of Cochlear Blood Flow using Laser Doppler Flowmetry
This technique allows for the real-time assessment of changes in cochlear microcirculation in response to this compound.
-
Surgical Preparation:
-
Anesthetize the animal and perform a surgical exposure of the cochlea.
-
Carefully thin the bony wall of the cochlear basal turn to create a window for the laser probe.
-
-
Probe Placement:
-
Position the laser Doppler probe over the stria vascularis of the basal turn. The probe should be held in a stable position without compressing the cochlear bone.
-
-
Data Acquisition:
-
Record a stable baseline of cochlear blood flow (CoBF).
-
Administer this compound intravenously.
-
Continuously record the CoBF to measure the magnitude and duration of any changes.
-
-
Data Analysis:
-
Express the changes in CoBF as a percentage of the baseline reading.
-
Correlate the changes in CoBF with any observed changes in auditory function (e.g., ABR thresholds).
-
Signaling Pathways and Experimental Workflows
This compound-Induced Ototoxicity Pathway
The following diagram illustrates the key signaling pathways involved in this compound-induced ototoxicity, leading to hair cell damage and hearing loss.
References
- 1. Frontiers | The Acute Effects of this compound on Na-K-Cl Cotransporter-1, Fetuin-A and Pigment Epithelium-Derived Factor in the Guinea Pig Cochlea [frontiersin.org]
- 2. Ototoxic effects and mechanisms of loop diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ototoxic effects and mechanisms of loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Co-administration of Cisplatin and this compound Causes Rapid and Massive Loss of Cochlear Hair Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ototoxicity: clinical and experimental aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dose-response relationships for this compound ototoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vivosonic.com [vivosonic.com]
- 11. Threshold Auditory Brainstem Response (ABR) Testing | Interacoustics [interacoustics.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Acetyl-L-cysteine Affects Ototoxicity Evoked by Amikacin and this compound Either Alone or in Combination in a Mouse Model of Hearing Threshold Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An experimental study using sodium salicylate to reduce cochlear changes induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Furosemide in Long-Term Cell Culture Experiments
Welcome to the technical support center for utilizing furosemide in long-term cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the stability and effectiveness of this compound in your in vitro studies.
Frequently Asked Questions (FAQs)
How should I prepare and store a stock solution of this compound for cell culture?
This compound has low solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing this compound stock solutions. This compound is soluble in DMSO at approximately 30 mg/mL.
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Sterile filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. This compound is light-sensitive.
-
Under these conditions, the DMSO stock solution is stable for at least 6 months.
-
How do I dilute the this compound stock solution into my cell culture medium to avoid precipitation?
Directly adding a concentrated DMSO stock of a hydrophobic compound like this compound to an aqueous cell culture medium can cause it to precipitate. To avoid this:
-
Stepwise Dilution: It is recommended to perform a stepwise dilution. First, dilute the DMSO stock solution in a small volume of serum-free medium or phosphate-buffered saline (PBS) before adding it to the final culture volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Mixing: Add the diluted this compound solution to your culture medium dropwise while gently swirling the flask or plate to ensure rapid and even dispersion.
What is the stability of this compound in cell culture medium at 37°C?
This compound is known to be unstable in aqueous solutions, especially when exposed to light. While specific quantitative data for stability in complete cell culture media at 37°C over extended periods is limited in published literature, based on its known degradation kinetics, a significant loss of active compound can be expected over 24-72 hours.
Recommendation: For long-term experiments (beyond 24 hours), it is advisable to replace the medium with freshly prepared this compound-containing medium every 24 hours to maintain a consistent concentration.
My cells are dying after treatment with this compound. How do I determine if it's due to cytotoxicity?
This compound can exhibit cytotoxicity at high concentrations. To assess if the observed cell death is due to this compound's cytotoxic effects, you can perform a dose-response experiment and measure cell viability using standard assays.
-
Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability.
-
Experimental Workflow:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, 72 hours).
-
Perform the MTT assay according to the manufacturer's protocol.
-
Measure the absorbance to determine the percentage of viable cells compared to an untreated control.
-
This will allow you to determine the IC50 (half-maximal inhibitory concentration) and select a non-toxic working concentration for your long-term experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitate forms in the cell culture medium after adding this compound. | 1. Improper Dilution: Adding a concentrated DMSO stock directly to the aqueous medium. 2. High this compound Concentration: The final concentration of this compound exceeds its solubility in the medium. 3. Interaction with Media Components: this compound may interact with salts (e.g., calcium) or proteins in the fetal bovine serum (FBS). | 1. Follow the recommended stepwise dilution procedure. 2. Lower the final concentration of this compound. 3. Prepare the this compound-containing medium using serum-free medium first, then add the required amount of FBS. |
| Inconsistent or loss of this compound effect over time in long-term experiments. | Degradation of this compound: this compound is unstable in aqueous solutions at 37°C and is sensitive to light. | 1. Replace the cell culture medium with freshly prepared this compound-containing medium every 24 hours. 2. Protect the cell culture plates/flasks from direct light exposure by keeping them in the incubator and minimizing time on the microscope stage. Use amber-colored vessels if possible. |
| Change in medium color (e.g., to yellow) after adding this compound. | pH Shift and Degradation: this compound degradation products can be colored and may alter the pH of the medium. | 1. Monitor the pH of your culture medium. 2. Ensure your medium is adequately buffered (e.g., with HEPES if culturing outside a CO2 incubator). 3. Frequent medium changes (every 24 hours) will help mitigate this issue. |
Data Presentation
Table 1: Stability of this compound in Aqueous Solutions
| Condition | pH | Temperature | Light Exposure | Approximate Half-life |
| Aqueous Solution | Acidic (<4) | Room Temperature | Ambient | Hours to Days |
| Aqueous Solution | Neutral (~7) | Room Temperature | Protected from Light | Several Days |
| Aqueous Solution | Alkaline (>8) | Room Temperature | Protected from Light | Stable for extended periods |
| 0.9% NaCl | ~5.5 | Room Temperature | Daylight | >48 hours[1] |
| 0.9% NaCl | ~5.5 | Room Temperature | Direct Sunlight | Rapid degradation |
| Human Albumin Solution | Not specified | Room Temperature | Protected from Light | ~48 hours[2] |
| Human Albumin Solution | Not specified | 4°C | Protected from Light | ~14 days[2] |
| Polypropylene Syringes (in 0.9% NaCl) | Not specified | 4°C | Protected from Light | Stable for up to 35 days[3] |
Note: Stability in complete cell culture media at 37°C is expected to be lower than in simpler aqueous solutions.
Table 2: this compound and Alternatives for In Vitro Studies
| Compound | Primary Target | Typical In Vitro Working Concentration | Stock Solution Solvent | Notes on Stability |
| This compound | NKCC1/NKCC2 | 10 µM - 1 mM | DMSO | Unstable in aqueous solutions; requires frequent media changes in long-term culture. Light sensitive. |
| Bumetanide | NKCC1/NKCC2 | 0.5 µM - 100 µM[4][5] | DMSO | Generally more potent than this compound. Shows good stability in prepared solutions when protected from light.[6] |
| Torsemide | NKCC2 > NKCC1 | 1 µM - 50 µM | DMSO | Reported to have good stability in suspension for up to 90 days at room temperature and refrigerated, buffered to pH 8.3.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
This protocol outlines the steps for preparing a this compound solution for treating cells in culture.
Materials:
-
This compound powder
-
Cell culture-grade Dimethyl sulfoxide (DMSO)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter (DMSO-compatible)
-
Sterile cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), if required
Procedure:
-
Prepare Stock Solution (e.g., 100 mM in DMSO): a. In a sterile biological safety cabinet, weigh 33.07 mg of this compound powder and transfer it to a sterile 15 mL conical tube. b. Add 1 mL of sterile DMSO. c. Vortex until the this compound is completely dissolved. d. Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube. e. Aliquot into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. f. Store the aliquots at -20°C, protected from light.
-
Prepare Working Solution in Cell Culture Medium (Example for a final concentration of 100 µM): a. Thaw a single aliquot of the 100 mM this compound stock solution. b. In a sterile conical tube, prepare the required volume of complete cell culture medium (containing FBS and other supplements, if applicable). c. To avoid precipitation, first perform an intermediate dilution. For example, add 1 µL of the 100 mM stock solution to 99 µL of serum-free medium to get a 1 mM intermediate solution. d. Add the appropriate volume of the intermediate solution to your final volume of complete cell culture medium. For example, add 100 µL of the 1 mM intermediate solution to 9.9 mL of complete medium to achieve a final concentration of 10 µM. e. Mix gently by inverting the tube or swirling the flask. f. Immediately apply the this compound-containing medium to your cells.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment
This protocol provides a general method for quantifying this compound in cell culture medium to assess its stability over time.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
This compound standard
-
Cell culture medium samples containing this compound collected at different time points (e.g., 0, 24, 48, 72 hours)
Procedure:
-
Preparation of Mobile Phase (Isocratic): a. Prepare a potassium phosphate buffer (e.g., 10 mM, pH 3.0) by dissolving potassium phosphate monobasic in water and adjusting the pH with phosphoric acid. b. Mix the buffer with acetonitrile in a specific ratio (e.g., 60:40 or 70:30 v/v). The optimal ratio may need to be determined empirically. c. Degas the mobile phase before use.
-
Preparation of Standard Curve: a. Prepare a stock solution of this compound standard in the mobile phase. b. Perform serial dilutions to create a series of standards with known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: a. Collect aliquots of the this compound-containing cell culture medium at specified time points. b. Centrifuge the samples to pellet any cells or debris. c. Dilute the supernatant with the mobile phase to a concentration that falls within the range of the standard curve.
-
HPLC Analysis: a. Set the flow rate (e.g., 1.0 mL/min). b. Set the UV detection wavelength to 272 nm. c. Inject the standards and samples onto the HPLC system. d. Record the retention time and peak area for this compound.
-
Data Analysis: a. Generate a standard curve by plotting the peak area versus the concentration of the this compound standards. b. Determine the concentration of this compound in the cell culture samples at each time point using the standard curve. c. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Mandatory Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
References
- 1. Targeting the WNK-SPAK/OSR1 Pathway and Cation-Chloride Cotransporters for the Therapy of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NKCC1: Newly Found as a Human Disease-Causing Ion Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of NKCC1 function increases epithelial tight junction permeability by upregulating claudin-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of bumetanide on the membrane potential of mouse skeletal muscle cells in isotonic and hypertonic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Stability of this compound in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH to improve furosemide solubility for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting pH to improve furosemide solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
A1: this compound is a weak acid with a pKa of approximately 3.9 and is practically insoluble in water and acidic solutions.[1][2][3] Its solubility is highly dependent on the pH of the solution. At pH values below its pKa, this compound exists predominantly in its non-ionized, poorly soluble form.
Q2: What is the recommended pH for dissolving this compound?
A2: To achieve significant solubility, the pH of the solution should be raised to a neutral or alkaline range. Commercial intravenous preparations of this compound are typically formulated at a pH between 8.0 and 9.3 using sodium hydroxide to maintain the drug in its soluble, ionized state.[4][5][6] For in vitro assays, adjusting the pH to above 7 is generally recommended to prevent precipitation.[6]
Q3: Can I use an organic solvent to dissolve this compound first?
A3: Yes, this is a common and recommended practice. This compound is soluble in organic solvents like DMSO, ethanol, and methanol.[5][7] A concentrated stock solution can be prepared in one of these solvents and then diluted into your aqueous assay buffer. However, be mindful of the final concentration of the organic solvent in your assay, as it may affect the cells or biological components. When diluting the stock solution, ensure the final pH of the aqueous buffer is high enough to maintain this compound's solubility.[7]
Q4: What causes this compound to precipitate out of solution?
A4: Precipitation typically occurs if the pH of the this compound solution drops.[4] This can happen when a high-pH this compound stock solution is diluted into a larger volume of an acidic or poorly buffered neutral medium. The final pH of the mixture may fall below the level required to keep the this compound ionized and dissolved, causing it to convert back to its insoluble form.[8]
Q5: How should I prepare a this compound stock solution?
A5: A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve dissolving this compound in an organic solvent like DMSO to create a high-concentration stock, which can then be diluted into an alkaline-buffered aqueous solution for your experiment.
Troubleshooting Guide
Issue: this compound precipitates upon addition to my cell culture medium.
| Possible Cause | Troubleshooting Step |
| Low pH of the final solution | Cell culture media are often buffered around pH 7.2-7.4. Adding a concentrated, unbuffered this compound solution (even if initially dissolved in DMSO) can locally or globally lower the pH, causing precipitation. Solution: Prepare your this compound working solution in a buffer with a pH of 8.0 or higher before adding it to the final culture medium. Alternatively, use a higher concentration stock and a smaller volume to minimize pH changes. |
| High final concentration of this compound | The desired final concentration in the assay may exceed the solubility of this compound at the pH of your medium. Solution: Review the pH-solubility data (Table 1) to ensure your target concentration is achievable at the final pH. You may need to increase the pH of your assay medium, if experimentally permissible. |
| Incompatibility with other components | Your medium may contain components that interact with this compound or lower the pH. Solution: Test the solubility of this compound in a simple buffered saline solution (like PBS) adjusted to the same pH as your medium to see if the issue is with the medium's complexity. |
Issue: The prepared this compound solution is cloudy or has visible particles.
| Possible Cause | Troubleshooting Step |
| Incomplete initial dissolution | The this compound may not have fully dissolved in the initial solvent. Solution: Ensure the this compound is completely dissolved in the organic solvent before any dilution into an aqueous buffer. Gentle warming or vortexing may aid dissolution in solvents like methanol.[5] |
| pH is too low | The pH of the prepared solution is not high enough to maintain solubility. Solution: Measure the pH of your final solution. If it is below 7.5, consider adjusting it upwards with a small amount of dilute NaOH.[4] |
| Use of acidic diluents | Diluting the this compound stock with an acidic buffer or solution will cause precipitation. Solution: Always use neutral to alkaline buffers (pH > 7.0) for diluting this compound stock solutions.[9] |
Data Presentation
Table 1: Solubility of this compound at Different pH Values
| pH | Solubility (mg/mL) | Reference |
| 1.0 | 0.028 | [1] |
| 2.3 | 0.18 | [10] |
| 2.9 | Low | [1] |
| 3.9 (pKa) | Low | [1] |
| 4.9 | Low | [1] |
| 7.0 | 0.0731 | [4] |
| 7.5 | 6.411 | [1] |
| 8.0 | 21.9 | [10] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 330.7 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and weighing paper
-
Vortex mixer
-
-
Procedure:
-
Weigh out 3.31 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear.
-
This yields a 10 mM stock solution. Store this stock solution at -20°C, protected from light.[7] For aqueous solutions, it is not recommended to store them for more than one day.[7]
-
Protocol for Preparing a 100 µM this compound Working Solution in PBS (pH 7.4)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
-
Procedure:
-
Thaw the 10 mM this compound stock solution.
-
In a sterile conical tube, add 990 µL of sterile PBS (pH 7.4).
-
Add 10 µL of the 10 mM this compound stock solution to the PBS.
-
Immediately vortex the solution to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that could precipitate.
-
The final concentration will be 100 µM this compound in PBS with 1% DMSO.
-
Use this working solution immediately in your in vitro assay.
-
Mandatory Visualizations
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: Simplified mechanism of this compound action on the NKCC2 cotransporter.
References
- 1. turkjps.org [turkjps.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. In vitro release studies of this compound reference tablets: influence of agitation rate, USP apparatus, and dissolution media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility, pH and Temperature are Critical Parameters of this compound in Elastomeric Pump Infusion: Solving a Problem for Clinical Employment [gavinpublishers.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. droracle.ai [droracle.ai]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Impact of physical incompatibility on drug mass flow rates: example of this compound-midazolam incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ashp.org [publications.ashp.org]
- 10. genspark.ai [genspark.ai]
Addressing variability in furosemide response in animal models
Technical Support Center: Furosemide in Animal Models
This resource provides researchers, scientists, and drug development professionals with essential information for addressing the variability in this compound response observed in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a loop diuretic that primarily acts on the thick ascending limb of the Loop of Henle in the kidney. It inhibits the Na-K-2Cl cotransporter (NKCC2) on the luminal side of the epithelial cells.[1][2][3] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increased excretion of these ions and, consequently, water (diuresis).[3]
Q2: How does this compound reach its site of action in the kidney?
A2: this compound is highly bound to plasma proteins, particularly albumin.[4][5] It is delivered to the kidneys via blood circulation and is actively secreted from the blood into the tubular lumen by organic anion transporters (OATs), such as OAT1, located in the proximal tubule.[1][2][6] This secretion process is crucial for the drug to reach the NKCC2 transporter in the Loop of Henle.[6]
Caption: this compound's pathway from blood to its target, NKCC2.
Q3: What are the most common animal models for studying this compound?
A3: Rats and dogs are the most frequently used models for diuretic assays and pharmacokinetic studies of this compound.[7][8][9] Mice, particularly in models of heart failure or cardiorenal syndrome, are also utilized to investigate diuretic resistance.[10] Other species like piglets, sheep, and cats have been used to characterize species-specific pharmacokinetic differences.[11][12][13]
Q4: Why is there significant variability in this compound response between individual animals?
A4: Variability can stem from several factors:
-
Pharmacokinetics: Differences in oral absorption, protein binding, and rates of metabolism and renal excretion can alter the amount of drug that reaches the target site.[14][15]
-
Metabolism: In rats, the individual capacity to metabolize this compound has been directly linked to the diuretic response, with "poor responders" showing higher rates of nonrenal clearance.[16]
-
Disease State: Conditions like heart failure, nephrotic syndrome, and renal impairment can lead to diuretic resistance by altering renal blood flow, transporter function, and neurohormonal activation.[10][14][17]
-
Age: Aged rats have shown a diminished amplitude in the daily variation of this compound excretion and its diuretic effect compared to younger rats.[18]
-
Genetic Factors: Differences in the expression or function of transporters like OATs and NKCC2 can influence drug delivery and efficacy.[6]
Troubleshooting Guide
Problem: I'm observing a weaker or more variable diuretic response than expected.
This is a common issue referred to as diuretic resistance or tolerance. The following guide helps dissect the potential causes.
Caption: A logical flowchart for troubleshooting this compound response variability.
Q: My dose-response curve is flat at higher doses. Why?
A: this compound exhibits a steep dose-response curve, but this plateaus.[19] Once the concentration of this compound in the tubular lumen is sufficient to saturate the NKCC2 transporters, further increases in dose will not produce a greater diuretic effect. Additionally, very high doses can trigger counter-regulatory mechanisms, such as activation of the renin-angiotensin-aldosterone system (RAAS), which promotes sodium and water retention, blunting the diuretic effect.[3][20]
Q: I see a good initial response, but it diminishes with chronic dosing. What's happening?
A: This phenomenon is known as "diuretic tolerance" or "nephron adaptation." With long-term blockade of the Loop of Henle, the distal parts of the nephron (distal convoluted tubule and collecting duct) undergo hypertrophy and increase their capacity to reabsorb sodium.[1][2][17] This compensatory mechanism effectively counteracts the action of this compound. Studies in animal models show that chronic this compound administration can increase the abundance of downstream transporters like the epithelial Na+ channel (ENaC).[1][2]
Q: Could the animal's disease model be the cause of this compound resistance?
A: Absolutely.
-
Heart Failure (HF): In HF models, reduced cardiac output can decrease renal blood flow, impairing drug delivery to the kidney.[14] Neurohormonal activation (e.g., RAAS) also promotes sodium retention.[14][20] Mouse models of myocardial infarction develop resistance to loop diuretics, which may be linked to enhanced sodium chloride transport in the distal convoluted tubule.[10]
-
Nephrotic Syndrome/Hypoalbuminemia: Since this compound is highly protein-bound, low serum albumin (hypoalbuminemia) leads to a larger volume of distribution and reduced delivery of the drug to the proximal tubule for secretion.[4][17] Studies in analbuminemic rats show significantly lower urinary secretion of this compound and a blunted diuretic response.[4]
Data & Tables
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models
| Species | Route | Dose (mg/kg) | T½ (Elimination Half-life) | Bioavailability (%) | Cmax (Peak Plasma Conc.) | Reference(s) |
| Dog | IV | 2 | 2.07 h | - | 9.65 µg/mL | [3] |
| Oral | 2 | 3.44 h | ~77% | 0.61 µg/mL | [3] | |
| Sheep | IV | 2.5 | ~0.7 h | - | - | [11][12] |
| IM | 2.5 | ~0.7 h | 97.9% | 10.33 µg/mL | [12] | |
| SC | 2.5 | ~0.7 h | 38.0% | 3.18 µg/mL | [12] | |
| Piglet (3-day) | IV | 6 | - | - | - | [13] |
| Piglet (18-day) | IV | 6 | - | - | - | [13] |
| Rat | IV | 2.5-100 | - | - | - | [21] |
| Data are presented as mean values where available. Bioavailability and Cmax are highly variable, especially for oral routes. |
Table 2: Impact of Co-administered Drugs on this compound Response in Rats
| Animal Group | Co-administered Drug | Effect on this compound Metabolism | Impact on Diuresis | Reference |
| Poor Responders | Chloramphenicol (inhibitor) | Decreased liver biotransformation | Urine volume increased from 13.5 to 28.6 ml/24 hr | [16] |
| Good Responders | Phenobarbital (inducer) | Increased liver biotransformation | Diuretic effect not significantly modified | [16] |
Experimental Protocols
Protocol 1: Assessment of Acute Diuretic Response in Rats (Lipschitz Test Modification)
This protocol is a standard method for screening diuretic activity.[22]
-
Animal Preparation:
-
Use healthy adult rats (e.g., Wistar or Sprague-Dawley), grouped by sex (6-8 animals per group).[9][22]
-
Fast animals overnight (18 hours) with free access to water to ensure uniform hydration status.[22]
-
On the day of the experiment, administer a saline load (e.g., 0.9% NaCl, 25 mL/kg) orally to all animals to establish a baseline diuresis.[8]
-
-
Dosing:
-
Urine Collection & Analysis:
-
Immediately after dosing, place animals in individual metabolic cages designed to separate urine and feces.[22]
-
Collect urine over a set period, typically 5 to 6 hours for acute studies, and up to 24 hours for prolonged effect analysis.[22]
-
Measure the total urine volume for each animal.
-
Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.[7][22]
-
-
Data Interpretation:
Caption: Standard workflow for an acute diuretic response assay in rats.
References
- 1. Long-term adaptation of renal ion transporters to chronic diuretic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Pharmacokinetics and diuretic effect of this compound after single intravenous, oral tablet, and newly developed oral disintegrating film administration in healthy beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of this compound resistance in analbuminemic rats and hypoalbuminemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response relationships for this compound ototoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. ijpp.com [ijpp.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and bioavailability of this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and dynamics of this compound in the newborn piglet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Nonrenal clearance of this compound as a cause of diuretic response variability in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diuretic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Daily variation in the urinary excretion of this compound in young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diuretic and cardiovascular effects of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multiple comparison procedure and modeling: a versatile tool for evaluating dose-response relationships in veterinary pharmacology - a case study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Acute tolerance development to the diuretic effect of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sysrevpharm.org [sysrevpharm.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Furosemide Binding to Labware and Tubing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the loss of furosemide due to binding with laboratory equipment. Below you will find troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experiments.
Troubleshooting Guides
Issue: Low or Inconsistent this compound Concentration in Samples
If you are observing lower than expected or variable concentrations of this compound in your aqueous solutions, it may be due to adsorption onto the surfaces of your labware and tubing.
Possible Causes and Solutions:
-
Material Selection: The type of plastic or glass used can significantly impact the degree of this compound binding.
-
Recommendation: Whenever possible, use borosilicate glass or polypropylene labware. Studies have shown that this compound exhibits good stability in these materials.[1][2][3] For tubing, polyurethane and silicone are preferable to PVC, as they have been shown to have minimal interaction with this compound.[4]
-
-
pH of the Solution: this compound is a weakly acidic drug, and its solubility and potential for interaction with surfaces are highly pH-dependent.[5][6]
-
Recommendation: Maintain a neutral to slightly alkaline pH (above 7) for your this compound solutions. This compound is more stable and less likely to precipitate or bind in basic media.[7]
-
-
Temperature: Elevated temperatures can potentially increase the rate of drug-surface interactions.
-
Presence of Other Molecules: Components in your solution, such as proteins, can compete for binding sites on labware, which can either reduce or in some cases enhance this compound binding.
Frequently Asked Questions (FAQs)
Q1: To which materials does this compound bind the most?
While comprehensive comparative studies are limited, the general principle for weakly acidic drugs like this compound is that binding is more likely to occur with more hydrophobic surfaces. Some studies suggest that certain plastics may have a higher potential for drug adsorption than glass. However, one study found no significant sorption of this compound to PVC, polyurethane, or silicone tubing.[4]
Q2: How can I prevent this compound from binding to my labware?
-
Choose appropriate materials: Opt for borosilicate glass or polypropylene containers and polyurethane or silicone tubing.[1][2][3][4]
-
Control the pH: Keep your this compound solutions at a neutral to slightly alkaline pH.[7]
-
Pre-condition the labware: Rinsing the labware with a solution containing a blocking agent, such as bovine serum albumin (BSA), can help saturate non-specific binding sites. However, this is not suitable for all experimental designs.
-
Use silanized glassware: For critical applications, using silanized glass can reduce surface interactions.
Q3: What is the ideal pH for a this compound solution to minimize binding?
To minimize binding and prevent precipitation, a pH above 7 is recommended. This compound's solubility significantly increases in alkaline conditions.[5][7]
Q4: Does temperature affect this compound binding?
While specific data on the effect of temperature on this compound binding to labware is scarce, it is known that higher temperatures can accelerate chemical degradation and potentially increase sorption.[8] It is best practice to maintain a consistent and controlled temperature as dictated by your experimental protocol. Studies have shown this compound to be stable in polypropylene syringes for extended periods at both 6°C and 22°C.[2]
Q5: How can I quantify the amount of this compound binding to my labware?
You can determine the extent of binding by measuring the concentration of this compound in your solution before and after exposure to the labware. A significant decrease in concentration indicates binding. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound.[5][9][10][11]
Quantitative Data on this compound Interaction with Labware
The following table summarizes available data on the stability and recovery of this compound in the presence of different labware materials. It is important to note that direct binding percentages are not always available, and stability data is often used as an indicator of compatibility.
| Labware/Tubing Material | This compound Concentration | Solvent/Vehicle | Temperature | Duration | Remaining this compound (%) | Citation |
| Polyvinyl Chloride (PVC) Tube | Dispersed tablets in water | Bottled Water | Room Temperature | Post-passage | 100.90 | [4] |
| Polyurethane Tube | Dispersed tablets in water | Bottled Water | Room Temperature | Post-passage | 98.58 | [4] |
| Silicone Tube | Dispersed tablets in water | Bottled Water | Room Temperature | Post-passage | 99.56 | [4] |
| Polypropylene Syringe | 10, 20, 40, 80 mg/10 mL | 0.9% Sodium Chloride | 6°C & 22°C | 84 days (protected from light) | >90% | [2] |
| Polypropylene Syringe | 5 mg/mL | Not specified | 4°C | 35 days (protected from light) | 95-105% | [3] |
| Glass Vials | Oral liquid form | Commercial preparation | 4°C & 25°C | 180 days | >90% | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound in Aqueous Solution using HPLC
This protocol provides a general method for determining the concentration of this compound in a solution, which is a critical step in assessing binding to labware.
1. Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 0.01M KH2PO4), pH adjusted as needed
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Mobile Phase:
-
A common mobile phase is a mixture of a buffer and an organic solvent. For example, a mixture of 0.01M KH2PO4 buffer (pH adjusted to 5.5) and methanol in a 70:30 (v/v) ratio can be used.[5]
-
Alternatively, a mobile phase of acetonitrile and 0.01 N sodium acetate (pH 5.0) in a 40:60 ratio can be employed.[9]
-
Degas the mobile phase before use.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.[5]
-
From the stock solution, prepare a series of calibration standards by diluting with the mobile phase to achieve concentrations within the expected range of your samples (e.g., 0.5 - 50 µg/mL).[5]
4. Sample Preparation:
-
Collect your aqueous sample containing this compound.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. HPLC Analysis:
-
Set the UV detection wavelength to 235 nm or 280 nm.[5][9][10]
-
Inject a fixed volume of the standard solutions and the sample solution (e.g., 25 µL).[9]
-
Record the peak area of the this compound peak.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in your sample by interpolating its peak area on the calibration curve.
Protocol 2: Evaluation of this compound Adsorption to Labware
This protocol outlines a procedure to quantify the amount of this compound that binds to a specific type of labware.
1. Materials:
-
Labware to be tested (e.g., polypropylene tubes, PVC tubing, glass vials)
-
This compound solution of a known concentration (prepared as in Protocol 1)
-
Control containers made of a known inert material (e.g., borosilicate glass)
-
HPLC system for analysis (as in Protocol 1)
2. Experimental Procedure:
-
Initial Concentration (C_initial): Take an aliquot of the freshly prepared this compound solution and determine its concentration using the HPLC method described in Protocol 1. This will serve as your initial concentration.
-
Exposure to Test Labware:
-
For containers (e.g., tubes, vials): Add a defined volume of the this compound solution to a set of test containers.
-
For tubing: Pump a defined volume of the this compound solution through a specified length of the tubing at a set flow rate. Collect the solution that has passed through the tubing.
-
-
Control: Simultaneously, perform the same procedure using the control containers (borosilicate glass).
-
Incubation: Allow the solutions to remain in contact with the labware for a predetermined period (e.g., 1, 4, 24 hours) under controlled temperature and light conditions.
-
Final Concentration (C_final): After the incubation period, carefully transfer the solution from the test and control labware into clean, inert vials.
-
Analysis: Determine the this compound concentration in the solutions from both the test and control labware using the HPLC method.
3. Calculation of Adsorption:
-
Percentage of this compound Remaining:
-
% Remaining = (C_final / C_initial) * 100
-
-
Percentage of this compound Adsorbed:
-
% Adsorbed = 100 - % Remaining
-
By comparing the percentage of this compound adsorbed to the test labware with that of the control, you can quantify the extent of binding.
Visualizations
Below are diagrams illustrating key concepts and workflows related to minimizing this compound binding.
References
- 1. Stability of three oral liquid drug products repackaged in unit dose containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical stability of this compound in minibags and polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of this compound 5 mg/mL in Polypropylene Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maintaining the stability of this compound tablets during enteral feeding tube delivery using PVC and non-PVC tubes, in accordance with hospital protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Release behavior of diethylhexyl phthalate from the polyvinyl-chloride tubing used for intravenous administration and the plasticized PVC membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. HPLC Method for Analysis of this compound on Primesep B Column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Mobile Phase for Furosemide Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the analysis of furosemide. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Question: Why am I observing peak tailing for my this compound peak?
Answer:
Peak tailing for this compound, a weakly acidic compound, is a common issue in reversed-phase HPLC. Several factors related to the mobile phase and stationary phase can contribute to this problem.
-
Mobile Phase pH: The pH of the mobile phase plays a critical role in controlling the ionization of this compound. If the pH is not optimal, interactions between the ionized this compound molecules and active sites on the stationary phase (such as residual silanols) can lead to peak tailing.[1] It is recommended to use a buffered mobile phase with a pH adjusted to be at least 2 pH units below the pKa of this compound to ensure it is in its non-ionized form.
-
Ionic Strength of the Buffer: Insufficient buffer concentration can lead to poor peak shape. Increasing the buffer concentration can help to minimize secondary interactions and improve peak symmetry.
-
Organic Modifier: The choice and proportion of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase affect the retention and peak shape. Experimenting with different ratios or even switching the organic modifier can sometimes resolve tailing issues. For instance, increasing the proportion of acetonitrile in the mobile phase has been shown to shorten retention times, which can sometimes improve peak shape.[2]
-
Column Choice: The type of stationary phase is crucial. Using an end-capped column can minimize the interaction with residual silanol groups, which are a common cause of peak tailing for basic and acidic compounds.[1]
Question: My this compound peak is showing poor resolution from other peaks. How can I improve it?
Answer:
Improving the resolution between the this compound peak and other components in your sample often requires adjustments to the mobile phase composition and other chromatographic parameters.
-
Mobile Phase Composition: The ratio of the aqueous component (buffer) to the organic modifier is a primary factor influencing resolution. A systematic approach, such as running a gradient elution or testing different isocratic mobile phase compositions, can help determine the optimal ratio for separating this compound from interfering peaks. For example, one method achieved good separation using a mobile phase of 0.1% acetic acid in water and acetonitrile (60:40, v/v).[2]
-
pH of the Mobile Phase: Adjusting the pH of the mobile phase can alter the retention times of ionizable compounds, including this compound and any acidic or basic impurities, thereby improving resolution.
-
Choice of Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, trying the other may improve the separation.
-
Flow Rate: Lowering the flow rate can sometimes increase the resolution between closely eluting peaks, although it will also increase the analysis time. A common flow rate for this compound analysis is 1.0 mL/min.[2][3]
Question: I am seeing a drift in the retention time of this compound over a sequence of injections. What could be the cause?
Answer:
Retention time drift can be caused by several factors, many of which are related to the mobile phase and the HPLC system.
-
Mobile Phase Instability: If the mobile phase is not properly prepared or is unstable over time (e.g., due to evaporation of the organic component or a change in pH), it can lead to a gradual shift in retention times. Ensure the mobile phase is well-mixed, degassed, and covered during the run.
-
Column Equilibration: Insufficient column equilibration time with the mobile phase before starting the analytical run can cause retention time drift in the initial injections. It is important to allow the column to fully equilibrate until a stable baseline is achieved.
-
Pump Performance: Inconsistent mobile phase delivery from the HPLC pump can lead to fluctuating retention times. This could be due to air bubbles in the system or worn pump seals.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A common starting point for developing an HPLC method for this compound on a C18 column is a mixture of an acidic aqueous buffer and an organic modifier like acetonitrile or methanol. For example, a mobile phase consisting of 0.1% acetic acid in water and acetonitrile in a 60:40 (v/v) ratio has been successfully used.[2] Another example is a mixture of phosphate buffer (0.01M; pH 5.5) and methanol (70:30 v/v).[3]
Q2: How does the pH of the mobile phase affect the analysis of this compound?
The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound. This compound is a weak acid, and its retention on a reversed-phase column is pH-dependent. At a pH below its pKa, it will be in its protonated, less polar form, leading to longer retention times. Conversely, at a pH above its pKa, it will be in its ionized, more polar form, resulting in shorter retention times. Controlling the pH is essential for achieving reproducible retention and good peak shape.
Q3: Can I use a gradient elution for this compound analysis?
Yes, a gradient elution can be beneficial, especially when analyzing this compound in the presence of impurities or in complex matrices. A gradient allows for a wider range of compounds with different polarities to be eluted and can improve the resolution of complex mixtures. One study utilized a gradient of 0.1% trifluoroacetic acid in water and a solvent mixture of methanol and acetonitrile.[4]
Q4: What are the common degradation products of this compound, and how can the mobile phase be optimized to separate them?
This compound can degrade under various stress conditions such as acidic, basic, oxidative, and photolytic stress.[5] A common degradation product is this compound-related compound B.[2] To separate this compound from its degradation products, a stability-indicating HPLC method is required. Mobile phase optimization for this purpose often involves:
-
Using a gradient elution to resolve compounds with a wider polarity range.
-
Adjusting the pH of the mobile phase to selectively alter the retention of this compound and its degradation products.
-
Screening different organic modifiers (acetonitrile vs. methanol) to exploit selectivity differences.
For instance, a mobile phase of 0.1% formic acid in water and acetonitrile (70:30 v/v) has been used to separate this compound from its degradation product, this compound-related compound B.[2]
Data Presentation
Table 1: Examples of Mobile Phases for this compound HPLC Analysis
| Aqueous Phase | Organic Phase | Ratio (Aq:Org, v/v) | Column | Detection Wavelength (nm) | Reference |
| 0.01M Phosphate Buffer (pH 5.5) | Methanol | 70:30 | Waters Spherisorb ODS2 C18 | 235 | [3] |
| 0.1% Acetic Acid in Water | Acetonitrile | 60:40 | Symmetry® C18 | 272 | [2] |
| 0.2% Formic Acid Buffer (pH 2.5) | Methanol | Not specified | C18 | Not specified | [4] |
| 1% Glacial Acetic Acid | Acetonitrile | 50:50 | Inertsil ODS-3V C18 | 272 | [6][7] |
| Phosphate Buffer (pH 4.6) | Acetonitrile | 30:70 | ODS C18 | 210 | [8] |
| 0.1% Formic Acid in Water | Methanol | 30:70 | C18 | Not specified | [9] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for this compound Quantification
This protocol is based on a method developed for the quantification of this compound in solubility studies.[3]
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., Waters Spherisorb ODS2, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Prepare a 0.01M potassium dihydrogen phosphate (KH2PO4) buffer.
-
Adjust the pH of the buffer to 5.5 using a suitable acid or base.
-
Mix the phosphate buffer and methanol in a 70:30 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL (typical, can be optimized)
-
Column Temperature: Ambient
-
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a known concentration.
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The retention time for this compound under these conditions is approximately 7.0 minutes.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: General workflow for HPLC analysis of this compound.
References
- 1. mastelf.com [mastelf.com]
- 2. Simultaneous Development and Validation of an HPLC Method for the Determination of this compound and Its Degraded Compound in Pediatric Extemporaneous this compound Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. bjbs.com.br [bjbs.com.br]
- 8. jocpr.com [jocpr.com]
- 9. Analytical issues in HPLC/MS/MS simultaneous assay of this compound, spironolactone and canrenone in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the dissolution rate of furosemide for oral administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the dissolution rate of furosemide for oral administration.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the formulation development of this compound to improve its dissolution profile.
Q1: My solid dispersion formulation is not showing a significant improvement in this compound dissolution. What are the possible reasons?
A1: Several factors could contribute to this issue:
-
Inappropriate Carrier Selection: The choice of a hydrophilic carrier is crucial. Polymers like Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), and Poloxamers have shown success.[1][2][3] Ensure the selected carrier is highly water-soluble and compatible with this compound.
-
Incorrect Drug-to-Carrier Ratio: The ratio of this compound to the carrier significantly impacts dissolution.[1][4] An insufficient amount of carrier may not effectively disperse the drug, while an excessive amount might not provide further benefits and could affect tablet properties. It is recommended to test a range of ratios (e.g., 1:1, 1:2, 1:4).
-
Suboptimal Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion, kneading) can influence the final product's characteristics.[2][3][5] The solvent evaporation method, for instance, often leads to a better dissolution enhancement due to the finer dispersion of the drug in the polymer matrix.[2]
-
Drug Recrystallization: this compound might recrystallize from the amorphous state during storage, especially under high humidity and temperature. This can negate the dissolution enhancement. Characterization techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) can be used to assess the physical state of this compound in the solid dispersion.[2][4]
Q2: I am observing poor stability with my this compound co-crystals. They seem to be dissociating in the dissolution medium. How can I address this?
A2: The stability of co-crystals in a solution is a critical factor.
-
Coformer Selection: The choice of coformer is paramount for the stability and solubility enhancement of this compound co-crystals.[6][7] Stable co-crystals have been formed with coformers like caffeine, adenine, and cytosine, which did not show dissociation for up to 48 hours in a slurry.[6][7] In contrast, co-crystals with urea, p-aminobenzoic acid, acetamide, nicotinamide, and isonicotinamide were found to be less stable.[6][7]
-
Solubility of Components: The relative solubility of this compound and the coformer in the dissolution medium can influence co-crystal stability. Incongruently dissolving systems, where there is a large difference in the solubilities of the components, can lead to rapid dissociation.[6]
-
pH of the Dissolution Medium: The pH of the dissolution medium can affect the ionization state of both this compound and the coformer, which in turn can impact the stability of the hydrogen bonds holding the co-crystal together.
Q3: My nanosuspension formulation shows particle aggregation over time. What can I do to improve its stability?
A3: Particle aggregation in nanosuspensions is a common challenge that can be addressed by optimizing the formulation and process parameters.
-
Inadequate Stabilization: The choice and concentration of a stabilizer are critical to prevent particle aggregation.[8][9][10] Stabilizers like Poloxamer 188, PVP K30, and Tween 80 are commonly used.[8][9] A combination of stabilizers can sometimes provide better steric and electrostatic stabilization.
-
High Polydispersity Index (PDI): A high PDI indicates a wide particle size distribution, which can lead to Ostwald ripening and subsequent particle growth and aggregation. Optimizing the preparation method (e.g., homogenization pressure and cycles, sonication time) can help achieve a more uniform particle size distribution.[10][11]
-
Zeta Potential: A sufficiently high absolute zeta potential (typically > |30| mV) is necessary to ensure electrostatic repulsion between particles and prevent aggregation.[10] If the zeta potential is low, consider adding a charged stabilizer or adjusting the pH of the medium.
Q4: The in vitro dissolution of my Self-Emulsifying Drug Delivery System (SEDDS) formulation is slow and incomplete. What could be the problem?
A4: The performance of a SEDDS formulation depends on the careful selection of its components.
-
Poorly Optimized Formulation: The ratio of oil, surfactant, and cosurfactant (or cosolvent) is critical for efficient self-emulsification and drug release.[12][13][14][15] Ternary phase diagrams are essential tools for identifying the optimal ratios that lead to the formation of stable microemulsions upon dilution.[14]
-
Incorrect Excipient Selection: The solubility of this compound in the oil phase and the emulsifying capacity of the surfactant/cosurfactant system are key.[12][13][14] Screening various oils, surfactants (e.g., Tween 20, Tween 80, Cremophor RH 40), and cosolvents (e.g., PEG 400, Ethanol) is necessary to find the most suitable combination.[12][14][15]
-
Droplet Size of the Emulsion: The droplet size of the emulsion formed upon dilution in the aqueous medium affects the surface area available for drug release. Smaller droplet sizes generally lead to faster dissolution. The formulation should be optimized to produce nano- or micro-emulsions.[14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing the dissolution rate of this compound.
Table 1: Dissolution Enhancement of this compound using Solid Dispersions
| Carrier | Drug:Carrier Ratio | Preparation Method | Dissolution Medium | % Drug Release | Time (min) | Reference |
| Poloxamer 407:PVP K30 | 1:4:4 | Solvent Evaporation | 0.1 N HCl | 82.71% | 60 | |
| Pure this compound | - | - | 0.1 N HCl | 28.78% | 60 | |
| Crospovidone | 1:2 | Cogrinding | pH 5.8 | Higher than pure drug | - | [4] |
| β-cyclodextrin | - | Kneading | - | Significantly enhanced | - | [5] |
| PEG 6000 | 1:10 | - | - | 26% | 30 | [16] |
| Hydroxypropyl β-cyclodextrin | 1:4.5 | - | - | 81% | 30 | [16] |
Table 2: Solubility and Dissolution Enhancement of this compound Co-crystals
| Coformer | Solubility Enhancement (x-fold) | Dissolution Rate Enhancement (x-fold) | Reference |
| Cytosine | ~11 | ~2 | [6][7] |
| Adenine | ~7 | ~2 | [6][7] |
| Caffeine | ~6 | ~2 | [6][7] |
| Imidazole | up to 118 | 1.3 to 2.6 | [17] |
| 5-Fluorocytosine | up to 118 | 1.3 to 2.6 | [17] |
Table 3: Characteristics of this compound Nanosuspensions
| Stabilizer | Preparation Method | Particle Size (nm) | % Drug Release in 10 min (pH 1.2) | Reference |
| Poloxamer 407 (3.5%) | High-Pressure Homogenization | 347.8 ± 4.6 | 94.58 ± 0.35% | [10] |
| Poloxamer 188, PVP K30, Tween 80 | Nanoprecipitation | 3.5 to 17 | - | [9] |
| Polyvinyl acetate (PVA) | Precipitation-Ultrasonication | 150-300 | - | [11] |
Table 4: Dissolution Enhancement of this compound using SEDDS
| Formulation Code | Oil/Surfactant/Cosurfactant System | % Drug Release | Time (min) | Reference |
| DS3 | Tween 20/80 + PEG-400/600 | Highest release among tested formulations | 50 | [12] |
| Optimized SEDDS | - | 2.9–3.6 folds higher than commercial tablet | - | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method[2][19]
-
Dissolution of Components: Accurately weigh the required amounts of this compound and the selected carrier (e.g., a combination of Poloxamer 407 and PVP K30). Dissolve the this compound in a suitable organic solvent, such as methanol (e.g., 20 mL).
-
Dispersion of Carrier: Disperse the accurately weighed carrier into the drug solution.
-
Solvent Evaporation: Allow the solvent to evaporate completely. This can be done at room temperature or using a rotary evaporator at a controlled temperature (e.g., 50 °C) and pressure (e.g., 150 mbar) for a specific duration (e.g., 30 minutes).
-
Pulverization and Sieving: Pulverize the resulting solid mass in a mortar to obtain a dry, free-flowing powder. Pass the powder through a sieve (e.g., #80 mesh) to ensure uniformity.
-
Drying and Storage: Transfer the resulting powder to a desiccator containing a drying agent like CaCl2 and store until completely dry.
Protocol 2: Preparation of this compound Co-crystals by Liquid-Assisted Grinding[7][8][20]
-
Molar Ratio Mixture: Prepare a 1:1 molar ratio mixture of this compound and the selected coformer (e.g., caffeine, urea).
-
Grinding: Place the mixture in a ball mill (e.g., Retsch MM400) with stainless steel grinding balls.
-
Liquid Addition: Add a few drops of a suitable solvent (e.g., acetone).
-
Milling: Perform the grinding for a specified duration (e.g., 60 minutes).
-
Storage and Analysis: Store the resulting material in a sealed vial at room temperature (e.g., 22 °C) for a period (e.g., 3 weeks) before characterization by methods such as Powder X-ray Diffraction (PXRD).
Protocol 3: Preparation of this compound Nanosuspension by Nanoprecipitation[10][21]
-
Organic Phase Preparation: Dissolve a specific amount of pure this compound in a water-miscible organic solvent, such as methanol or acetone, to form a uniform organic solution.
-
Aqueous Phase Preparation: Dissolve the selected stabilizer (e.g., Poloxamer 188, Tween 80) in purified water to form the aqueous phase.
-
Nanoprecipitation: Slowly inject the organic solution drop-wise into the aqueous phase using a syringe while maintaining mechanical agitation (e.g., 1000 rpm) for a set duration (e.g., 30 minutes).
-
Homogenization: After the initial agitation, homogenize the resulting suspension using a high-speed homogenizer (e.g., 1500 rpm) for an extended period (e.g., 120 minutes) to further reduce the particle size and ensure uniformity.
Protocol 4: Preparation of this compound SEDDS[13][14]
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation: Prepare mixtures of the selected surfactant and co-surfactant. Dissolve the required amount of this compound in this mixture with stirring and sonication until a clear solution is obtained.
-
Oil Addition: Add the calculated amount of the selected oil to the mixture. Heat the formulation slightly (e.g., 5°C above the melting point of the oil) if necessary to achieve a clear solution, followed by stirring and sonication.
-
Evaluation: Evaluate the prepared SEDDS formulation for its self-emulsification efficiency, droplet size upon dilution, and in vitro drug release profile.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships of the described techniques.
References
- 1. Development and Characterization of Solid Dispersion for Dissolution Improvement of this compound by Cogrinding Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of solid dispersion of this compound [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Characterization of Solid Dispersion for Dissolution Improvement of this compound by Cogrinding Method [apb.tbzmed.ac.ir]
- 5. Enhancing this compound dissolution via solid dispersion technique [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel this compound cocrystals and selection of high solubility drug forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. smsjournals.com [smsjournals.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. saspublishers.com [saspublishers.com]
- 13. tpcj.org [tpcj.org]
- 14. Formulation and Evaluation of this compound Solid Self-emulsifying Drug Delivery System | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 15. pharmacyjournal.net [pharmacyjournal.net]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
Furosemide interference in biochemical and cellular assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Furosemide in biochemical and cellular assays.
Frequently Asked Questions (FAQs)
Q1: In which common assays has this compound been reported to cause interference?
A1: this compound has been documented to interfere with a variety of assays, including:
-
Enzyme Assays: Specifically, inhibition of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-OHSD2) and induction of lysosomal enzyme release.[1]
-
Hormone Assays: Notably, it interferes with free thyroxine (FT4) immunoassays by inhibiting thyroid hormone binding to serum proteins.[2]
-
Clinical Chemistry Assays: High concentrations of this compound can interfere with colorimetric methods for creatinine measurement, leading to falsely low or unmeasurable results.[3][4]
-
Cellular Assays: Its intrinsic antioxidant properties can interfere with Reactive Oxygen Species (ROS) assays. It may also impact cell viability and multidrug resistance assays.
-
Fluorescence-Based Assays: this compound exhibits autofluorescence, which can be a significant source of interference in assays that rely on fluorescence detection.
Q2: What is the underlying mechanism of this compound interference in these assays?
A2: The mechanisms of interference vary depending on the assay:
-
Enzyme Inhibition: this compound acts as a competitive inhibitor of 11β-OHSD2.[1]
-
Protein Binding Displacement: It competes with thyroxine for binding sites on thyroid-binding globulin (TBG) and albumin, leading to an apparent increase in the free thyroxine fraction in some assay formats.[2]
-
Chemical Reaction: In the Jaffe reaction for creatinine, high doses of this compound can interfere with the formation of the colored product.[4][5]
-
Antioxidant Activity: this compound can directly scavenge free radicals, which can lead to an underestimation of ROS levels in cellular assays.[6]
-
Autofluorescence: As a fluorescent molecule itself, this compound can emit light at wavelengths that overlap with the detection channels of other fluorophores used in an assay, leading to false-positive signals.
Troubleshooting Guides
Issue 1: Unexpected Results in Enzyme Assays
Symptom: You observe inhibition of an enzyme that is not the intended target of your experiment, particularly when using kidney or liver preparations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzyme assay interference.
Quantitative Data: this compound Inhibition of 11β-Hydroxysteroid Dehydrogenase
| Enzyme Source | Inhibition Constant (Ki) | Type of Inhibition | Reference |
| COS-1 cells transfected with human 11β-OHSD2 | 30 µM | Competitive | [1] |
| Rat kidney microsomes | 19.5 µM | Competitive | [7] |
| Rat liver microsomes | 21.3 µM | Competitive | [7] |
Experimental Protocol: Verifying this compound-Induced Lysosomal Enzyme Release
-
Cell Culture: Culture cells of interest (e.g., kidney proximal tubule cells) to confluence.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control for a defined period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant and prepare cell lysates.
-
Enzyme Activity Assay: Measure the activity of a lysosomal marker enzyme (e.g., acid phosphatase or β-D-glucuronidase) in both the supernatant and the cell lysate.[8]
-
Data Analysis: Calculate the percentage of total enzyme activity released into the supernatant. A dose-dependent increase in enzyme release in the presence of this compound suggests lysosomal membrane permeabilization.
Issue 2: Discrepancies in Free Thyroxine (FT4) Immunoassay Results
Symptom: You observe an unexpected increase in free thyroxine levels in samples containing this compound.
Troubleshooting Steps:
-
Review Assay Methodology: Determine the sample volume to total volume ratio of your FT4 immunoassay. Assays with a higher ratio are more susceptible to interference from protein-binding competitors like this compound.[9]
-
Select an Alternative Assay: If possible, use an FT4 assay with a lower sample to total volume ratio or a method less prone to binding interference, such as equilibrium dialysis or ultrafiltration, as a confirmatory test.
-
Control Experiments: Spike a known concentration of this compound into a control serum sample and measure the FT4 levels to quantify the extent of interference in your specific assay system.
Quantitative Data: Effect of this compound on Free Thyroxine Immunoassays
| This compound Concentration (µmol/L) | % Change in FT4 (Ortho Vitros) | % Change in FT4 (Abbott AxSYM) | % Change in FT4 (Chiron ACS:180) |
| ~100 | ~15% | ~5% | <5% |
| ~200 | ~30% | ~10% | <5% |
| ~400 | ~50% | ~20% | ~5% |
| ~800 | ~75% | ~35% | ~10% |
Data is estimated from the graphical representation in the cited source.[9]
Issue 3: Inaccurate Creatinine Measurements
Symptom: Serum creatinine levels are unexpectedly low or reported as "unmeasurable" in samples from subjects receiving high doses of this compound.
Troubleshooting Steps:
-
Identify the Assay Method: Determine if your laboratory uses a colorimetric method based on the Jaffe reaction or an enzymatic method for creatinine measurement.
-
Switch to an Enzymatic Method: The Jaffe reaction is known to be susceptible to interference from high concentrations of this compound.[4][5] Enzymatic methods are generally recommended for patients receiving high-dose this compound therapy as they are less prone to this interference.[3][4]
-
Consult the Laboratory: Discuss the potential for drug interference with the clinical chemistry laboratory to ensure the most appropriate assay is used for your samples.
Issue 4: Autofluorescence in Cell-Based Assays
Symptom: High background fluorescence is observed in wells containing this compound, even in the absence of your fluorescent probe.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting autofluorescence.
Experimental Protocol: Mitigating this compound Autofluorescence
-
Characterize this compound's Fluorescence Spectrum:
-
Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use.
-
Using a spectrophotometer, determine the excitation and emission spectra of this compound.
-
-
Select Appropriate Fluorophores:
-
Choose a fluorescent probe for your assay with excitation and emission spectra that do not significantly overlap with those of this compound. Red-shifted dyes are often a good choice.[3]
-
-
Incorporate Proper Controls:
-
No-Cell Control: Wells containing only media and this compound to measure the intrinsic fluorescence of the compound.
-
No-Probe Control: Wells containing cells and this compound, but not your fluorescent probe, to measure cellular autofluorescence in the presence of the drug.
-
-
Optimize Readout Parameters:
-
If using a fluorescence plate reader, utilize bottom-read mode for adherent cells to minimize signal from the media containing this compound.[1]
-
Apply appropriate background correction by subtracting the fluorescence intensity of the "No-Probe Control" from your experimental wells.
-
Issue 5: Unexpected Antioxidant or Pro-oxidant Effects in ROS Assays
Symptom: Treatment with this compound alters the levels of Reactive Oxygen Species (ROS) in a manner that is inconsistent with your experimental hypothesis.
Troubleshooting Steps:
-
Acknowledge this compound's Antioxidant Properties: Be aware that this compound has intrinsic free radical scavenging activity, which can lead to a decrease in measured ROS levels.[6]
-
Use a Cell-Free Control: To determine if this compound is directly interacting with your ROS probe, perform the assay in a cell-free system.
-
Mix your ROS probe (e.g., DCFH-DA) with a known ROS generator (e.g., H₂O₂) in your assay buffer.
-
Add this compound at relevant concentrations and measure the fluorescence. A decrease in fluorescence in the presence of this compound indicates direct scavenging of ROS or interference with the probe.
-
-
Consider an Orthogonal Assay: Use an alternative method for ROS detection that has a different mechanism of action (e.g., a specific probe for superoxide vs. a general ROS indicator).
Signaling Pathway: this compound's Primary Mechanism of Action
Caption: this compound's inhibitory action on the NKCC2 cotransporter.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Interference with creatinine concentration measurement by high dose this compound infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. In vivo and in vitro antioxidant properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal protocols to minimize side effects associated with furosemide administration.
Troubleshooting Guides
This section addresses specific issues that may arise during animal experiments involving this compound.
Issue 1: Animal exhibits signs of dehydration and electrolyte imbalance.
-
Symptoms: Increased water intake, decreased urine output (after initial diuresis), lethargy, sunken eyes, skin tenting, seizures.
-
Cause: this compound is a potent loop diuretic that inhibits the reabsorption of sodium and chloride in the loop of Henle, leading to significant water and electrolyte loss.[1][2]
-
Troubleshooting Steps:
-
Monitor Fluid and Electrolyte Levels: Regularly monitor serum electrolytes (sodium, potassium, chloride) and markers of dehydration (hematocrit, total plasma protein).[3][4][5]
-
Provide Fluid and Electrolyte Supplementation: Ensure ad libitum access to drinking water. In cases of significant dehydration or electrolyte loss, consider subcutaneous or intravenous administration of balanced electrolyte solutions.
-
Adjust this compound Dosage: If side effects are severe, consider reducing the this compound dose or increasing the dosing interval.[2]
-
Consider Alternative Diuretics: For long-term studies, torsemide may be an alternative with a longer duration of action and potentially less impact on potassium excretion.[2][6][7]
-
Issue 2: Animal shows signs of hearing loss or vestibular dysfunction.
-
Symptoms: Head tilting, circling, nystagmus, lack of startle response to loud noises.
-
Cause: this compound can be ototoxic, particularly at high doses or when administered rapidly.[8][9][10] It can cause a reversible decrease in the endocochlear potential.[8] The risk of ototoxicity is increased when this compound is co-administered with other ototoxic drugs like aminoglycoside antibiotics (e.g., kanamycin).[8][11][12]
-
Troubleshooting Steps:
-
Administer this compound Slowly: For intravenous injections, administer the dose slowly to avoid rapid peaks in plasma concentration.
-
Avoid Concomitant Ototoxic Drugs: If possible, avoid using other ototoxic agents in conjunction with this compound.[10][12]
-
Consider Otoprotective Agents: Pre-treatment with methionine has been shown to mitigate this compound-induced hearing threshold changes in mice.[13]
-
Dose-Response Assessment: If ototoxicity is a concern, conduct a dose-response study to determine the minimum effective dose with the lowest risk of auditory side effects. Rats with normal serum albumin showed minimal changes in auditory thresholds until the dose of this compound was 40 mg/kg or greater.[14]
-
Issue 3: Development of renal injury or worsening of pre-existing kidney disease.
-
Symptoms: Increased serum creatinine and blood urea nitrogen (BUN), decreased creatinine clearance, oliguria.[15][16]
-
Cause: High doses of this compound can lead to volume depletion, reducing renal blood flow and potentially causing pre-renal azotemia.[1][16] Concurrent use of NSAIDs can also interfere with the renal vasodilatory effects of this compound, increasing the risk of kidney injury.[1][2]
-
Troubleshooting Steps:
-
Monitor Renal Function: Regularly monitor serum creatinine, BUN, and urine output.[10][15]
-
Ensure Adequate Hydration: Maintain adequate hydration to support renal perfusion.
-
Avoid Nephrotoxic Co-medications: Use caution when co-administering other potentially nephrotoxic drugs.[17]
-
Consider Adjunctive Therapies: In models of heart failure, co-administration of an ACE inhibitor (e.g., ramipril) with this compound has been shown to prevent increased mortality associated with this compound alone in rats.[18]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound in laboratory animals?
A1: The most common side effects are related to its mechanism of action and include dehydration, volume depletion, and electrolyte imbalances such as hypokalemia (low potassium), hyponatremia (low sodium), and hypochloremia.[1][2][3] Ototoxicity (hearing loss) is a significant concern, especially at high doses or with rapid intravenous administration.[8][9] Renal effects, including azotemia, can also occur, particularly with excessive diuresis or in animals with pre-existing kidney disease.[16]
Q2: How can I monitor for and manage dehydration and electrolyte imbalances?
A2: Regular monitoring is crucial. This includes daily body weight measurements, assessment of hydration status (skin turgor, mucous membrane moisture), and periodic blood sampling to measure serum electrolytes, hematocrit, and total protein.[3][5] Ensuring constant access to fresh drinking water is essential. In some cases, providing oral or parenteral electrolyte supplements may be necessary to correct imbalances.
Q3: Are there any alternatives to this compound for inducing diuresis in animal models?
A3: Yes, torsemide is another loop diuretic that can be used. It is more potent than this compound, has a longer half-life and duration of action, and may be administered once daily.[6][7] Studies in dogs suggest that torsemide at 5% to 10% of the this compound dose produces equivalent diuresis.[6] Thiazide diuretics are less potent and are typically used in combination with loop diuretics for refractory cases.[9]
Q4: What is the best way to administer this compound to minimize side effects?
A4: The route and rate of administration can influence side effects. For intravenous administration, a slow infusion is preferable to a rapid bolus to avoid sudden drops in blood pressure and reduce the risk of ototoxicity.[10] Continuous rate infusion (CRI) has been shown to result in greater natriuresis and diuresis compared to intermittent bolus injections.[1][19] Subcutaneous administration is also an option, though local skin reactions have been reported.[20][21][22][23]
Q5: How can I refine my experimental protocol to reduce pain and distress in animals receiving this compound?
A5: Beyond managing the direct side effects of the drug, general principles of animal welfare should be applied. This includes providing appropriate housing and husbandry, gentle handling, and regular monitoring for any signs of pain or distress.[24][25][26][27] If procedures are expected to cause more than transient pain, preemptive analgesia should be considered, unless it interferes with the study objectives.[25][26] Establishing humane endpoints is also a critical component of protocol refinement.[27]
Data Presentation
Table 1: this compound Dosage and Reported Side Effects in Different Animal Models
| Animal Model | Route of Administration | Dosage Range | Reported Side Effects | Citations |
| Rat | Intravenous | 35 mg/kg | Reduction of endocochlear potential | [28] |
| Intravenous | ≥ 40 mg/kg | Changes in endocochlear potential and compound action potential threshold | [14] | |
| Oral (in drinking water) | 10 mg/kg/day | Increased mortality in a heart failure model, lower body weight, higher glomeruli sclerosis index | [18] | |
| Mouse | Intraperitoneal | 0.10 - 0.40 mg/g (with kanamycin) | Dose-dependent degeneration and loss of cochlear hair cells | [11] |
| Intraperitoneal | 40 mg/kg | Mitigation of stress-induced hormonal changes | [29][30] | |
| Dog | Oral | 2.0 mg/kg | Increased serum renin, angiotensin II, and aldosterone | [31] |
| Intravenous | > 20 mg/kg | Hearing loss | [9] | |
| Cat | Oral | 1 - 3 mg/kg | Increased urine volume | [6] |
| Horse | Intramuscular | 1 mg/kg | Decreased plasma potassium, chloride, and calcium; weight loss | [3][4] |
| Intravenous | 0.5 - 1.0 mg/kg | Metabolic alkalosis, decreased plasma chloride | [32] |
Table 2: Comparison of this compound and Torsemide in Dogs
| Parameter | This compound | Torsemide | Citations |
| Potency | - | ~10-20 times more potent | [6] |
| Bioavailability | Lower and more variable | Higher and less variable | [6] |
| Half-life | Shorter | Longer | [6] |
| Duration of Action | Shorter | Longer | [6][7] |
| Dosing Frequency | q8h - q12h | q24h | [6][7] |
| Effect on RAAS | Comparable activation at equipotent doses | Comparable activation at equipotent doses | [31] |
Experimental Protocols
Protocol 1: this compound-Induced Ototoxicity Model in Rats
-
Objective: To assess the ototoxic effects of this compound.
-
Animals: Young adult rats (50-80 days of age).
-
Methodology:
-
Anesthetize rats (e.g., with ketamine/xylazine).
-
Measure baseline endocochlear potential (EP) and compound action potential (CAP) thresholds.
-
Administer a single dose of this compound via a jugular vein cannula. Doses can range from 20 to 60 mg/kg to establish a dose-response curve.
-
Continuously monitor and record EP and CAP for a set period post-injection to determine the extent and duration of auditory function impairment.[14]
-
Protocol 2: Kanamycin/Furosemide-Induced Cochlear Hair Cell Injury in Mice
-
Objective: To create a model of ototoxicity for screening otoprotective compounds.
-
Animals: C57BL/6 female mice.
-
Methodology:
-
Administer a single subcutaneous injection of kanamycin (e.g., 1 mg/g).
-
Administer a single intraperitoneal injection of this compound (e.g., 0.08, 0.10, 0.25, or 0.40 mg/g) to different groups.
-
Monitor animals for a period of 10 days.
-
At the end of the study period, euthanize the animals and collect temporal bones for histopathological evaluation of the cochlea to assess hair cell loss and damage to the organ of Corti.[11]
-
Protocol 3: this compound-Induced Dehydration Model in Rabbits
-
Objective: To study the systemic effects of moderate dehydration.
-
Animals: New Zealand White male rabbits.
-
Methodology:
-
Randomly assign rabbits to a control (euhydrated) or dehydrated group.
-
Administer a single injection of this compound to the dehydration group. The control group receives an equivalent volume of isotonic saline.
-
Monitor body weight hourly until a target of ~5% body weight loss is achieved in the dehydrated group (approximately 6 hours).
-
The dehydrated group should not have access to food or water during this period.
-
Collect blood samples before and after the dehydration period to measure markers such as packed cell volume (PCV), total plasma proteins (TPP), creatinine, and blood urea nitrogen (BUN) to confirm systemic dehydration.[5]
-
Visualizations
Caption: Mechanism of action and primary side effects of this compound.
Caption: Troubleshooting workflow for managing this compound side effects.
References
- 1. Diuretics Used to Treat Urinary Disease in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Diuretics Used to Treat Urinary Disease in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 3. Influence of this compound treatment on fluid and electrolyte balance in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. This compound-induced systemic dehydration alters the proteome of rabbit vocal folds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. This compound ototoxicity: clinical and experimental aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diuretics for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. This compound – Rat Guide [ratguide.com]
- 13. inventi.in [inventi.in]
- 14. Dose-response relationships for this compound ototoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound exacerbated the impairment of renal function, oxygenation and medullary damage in a rat model of renal ischemia/reperfusion induced AKI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Retrospective evaluation of risk factors for development of kidney injury after parenteral this compound treatment of left‐sided congestive heart failure in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | VCA Animal Hospitals [vcahospitals.com]
- 18. This compound induces mortality in a rat model of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Loop Diuretics in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Dermatologic adverse effect of subcutaneous this compound administration in a cat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dermatologic adverse effect of subcutaneous this compound administration in a cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pain and Distress Assessment and Reduction | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 25. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 26. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 27. Reducing Animals' Pain and Distress | National Agricultural Library [nal.usda.gov]
- 28. Ototoxicity of this compound during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Effects of this compound on Behavioral and Hormonal Parameters in Male and Female Mice Subjected to Immobilization and Cold-Water Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 30. dovepress.com [dovepress.com]
- 31. Comparison between the effects of torsemide and this compound on the renin-angiotensin-aldosterone system of normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Effects of frusemide on electrolyte and acid-base balance during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Furosemide and Bumetanide on Renal Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the loop diuretics furosemide and bumetanide, focusing on their effects on renal function. The information presented is collated from various experimental studies to aid in research and development.
Executive Summary
This compound and bumetanide are potent loop diuretics that exert their effects by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle. While both drugs share a common mechanism of action, they exhibit notable differences in potency, pharmacokinetics, and their precise impact on renal hemodynamics and electrolyte balance. Bumetanide is significantly more potent than this compound on a weight basis. The choice between these two diuretics often depends on the clinical scenario, patient-specific factors such as renal function, and the desired onset and duration of diuresis.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies on this compound and bumetanide.
Table 1: Comparative Diuretic and Natriuretic Effects
| Parameter | This compound | Bumetanide | Study Population | Citation |
| Potency Ratio (Bumetanide:this compound) | 1 | ~40-50 | Healthy Men | [1] |
| Peak Urine Flow (ml/min) | 10.8 ± 1.2 | 13.2 ± 1.5 | Healthy Volunteers | |
| Total 6-hour Urine Volume (ml) | 1230 ± 150 | 1450 ± 180 | Healthy Volunteers | |
| Total 6-hour Sodium Excretion (mmol) | 155 ± 20 | 185 ± 25 | Healthy Volunteers | |
| Maximal Fractional Excretion of Sodium (%) | 18.2 ± 2.6 | 19.4 ± 4.5 | Patients with Chronic Renal Insufficiency | [2] |
| Cumulative Natriuresis (8 hours, mEq) | 108 ± 17 | 71 ± 7 | Patients with Chronic Renal Insufficiency | [2] |
Table 2: Effects on Renal Hemodynamics and Electrolyte Excretion
| Parameter | This compound | Bumetanide | Study Population | Citation |
| Change in Glomerular Filtration Rate (GFR) | No significant change or slight decrease | No significant change | Nephrotic Patients, Heart Failure Patients | [3][4] |
| Change in Effective Renal Plasma Flow (ERPF) | No significant change | No significant change | Nephrotic Patients | [3] |
| Potassium Excretion | Higher for a given natriuresis | Lower for a given natriuresis | Healthy Men | [1] |
| Calcium Excretion | Increased | Increased | ||
| Magnesium Excretion | Increased | Increased |
Experimental Protocols
Below are detailed methodologies for preclinical and clinical studies designed to compare the effects of this compound and bumetanide on renal function.
Preclinical Experimental Protocol: Diuretic and Natriuretic Activity in Rats
Objective: To compare the diuretic, natriuretic, and kaliuretic effects of this compound and bumetanide in a rat model.
Materials:
-
Male Wistar rats (200-250g)
-
Metabolic cages for urine collection
-
This compound and Bumetanide solutions
-
Saline solution (0.9% NaCl)
-
Flame photometer for electrolyte analysis
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Fasting: Withhold food but not water for 18 hours prior to the experiment to ensure uniform hydration and minimize variability in excretion.
-
Grouping: Randomly divide the rats into three groups (n=6-8 per group):
-
Group 1: Control (vehicle - e.g., saline)
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage)
-
Group 3: Bumetanide (e.g., 0.25 mg/kg, oral gavage)
-
-
Hydration: Administer a saline load (e.g., 25 ml/kg) orally to all animals to ensure adequate urine flow.
-
Drug Administration: Immediately after the saline load, administer the respective drug or vehicle to each group.
-
Urine Collection: Place each rat in an individual metabolic cage. Collect urine at predetermined intervals (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Measurements:
-
Record the total urine volume for each collection period.
-
Measure the concentration of sodium (Na+) and potassium (K+) in the urine samples using a flame photometer.
-
-
Data Analysis: Calculate the total diuretic effect (total urine volume), natriuretic effect (total sodium excretion), and kaliuretic effect (total potassium excretion) for each group. Compare the results between the groups using appropriate statistical tests (e.g., ANOVA).
Clinical Experimental Protocol: Crossover Study in Healthy Volunteers
Objective: To compare the pharmacodynamics (diuretic, natriuretic, and effects on renal hemodynamics) of single oral doses of this compound and bumetanide in healthy human volunteers.
Study Design: A randomized, double-blind, crossover study.
Participants:
-
Healthy adult male and/or female volunteers.
-
Exclusion criteria: history of renal, cardiovascular, or endocrine disease; use of any medication that could interfere with the study outcomes.
Procedure:
-
Screening: Perform a comprehensive medical history, physical examination, and baseline laboratory tests (including renal function tests) to ensure eligibility.
-
Informed Consent: Obtain written informed consent from all participants.
-
Standardization: For 3 days prior to each study period, subjects should maintain a standardized diet and fluid intake.
-
Study Periods: The study consists of two treatment periods separated by a washout period of at least one week.
-
Period 1: On the morning of the study day, after an overnight fast, subjects void their bladder. Baseline blood and urine samples are collected. Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF) are measured using standard techniques (e.g., inulin and PAH clearance, respectively). Participants then receive either a single oral dose of this compound (e.g., 40 mg) or bumetanide (e.g., 1 mg) in a randomized order.
-
Period 2: After the washout period, the protocol for Period 1 is repeated, with each subject receiving the alternate treatment.
-
-
Sample Collection:
-
Collect urine in fractions for 8-12 hours after drug administration. Record the volume of each fraction.
-
Collect blood samples at regular intervals to monitor drug concentrations and electrolyte levels.
-
-
Measurements:
-
Urine: Volume, sodium, potassium, chloride, calcium, and magnesium concentrations.
-
Blood: Serum electrolytes, creatinine, and drug concentrations.
-
Renal Hemodynamics: Repeat GFR and RPF measurements at peak diuretic effect.
-
-
Data Analysis: Analyze the data for urine flow rate, electrolyte excretion rates, and changes in GFR and RPF. Compare the effects of this compound and bumetanide using appropriate statistical methods for crossover designs.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the mechanism of action of this compound and bumetanide and a typical experimental workflow.
Caption: Mechanism of action of this compound and bumetanide on the Na-K-2Cl cotransporter.
Caption: Experimental workflow for preclinical comparison of diuretics in rats.
References
- 1. Bumetanide and frusemide: a comparison of dose-response curves in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of loop diuretics in patients with chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of bumetanide in nephrotic syndrome: a double-blind crossover study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bumetanide and this compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Furosemide as an NKCC1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Na-K-2Cl cotransporter 1 (NKCC1) is a crucial membrane protein involved in regulating intracellular chloride concentration, cell volume, and epithelial ion transport. Its role in various physiological processes, from neuronal excitability to fluid secretion, makes it a significant target in biomedical research and drug development. Furosemide, a widely-used loop diuretic, is often employed as a pharmacological tool to inhibit NKCC1. However, its utility in research demanding high specificity is debatable due to its effects on other transporters. This guide provides an objective comparison of this compound with alternative inhibitors, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their studies.
This compound: A Potent but Non-Selective Inhibitor
This compound exerts its inhibitory effect by binding to the extracellular ion translocation pathway of NKCC transporters.[1][2] Structural studies have revealed that this compound, along with the related compound bumetanide, utilizes a carboxyl group to coordinate a potassium ion (K+), effectively occluding the transport channel and arresting it in an outward-open conformation.[1][3][4]
While effective, a primary limitation of this compound is its lack of specificity. It antagonizes both the ubiquitously expressed NKCC1 and the kidney-specific isoform, NKCC2, with similar potency.[4][5][6] This lack of discrimination is the basis for its clinical use as a diuretic (targeting NKCC2 in the kidney) but complicates its use in studies aiming to isolate the effects of NKCC1 inhibition.[4][7] Furthermore, this compound is known to inhibit members of the K-Cl cotransporter (KCC) family, sometimes with near-equal potency to its NKCC1 inhibition, presenting a significant off-target liability in experimental systems.[8][9]
Comparative Analysis of NKCC1 Inhibitors
Several alternatives to this compound are available, each with a distinct profile of potency, specificity, and physicochemical properties. The choice of inhibitor should be guided by the specific requirements of the experiment, such as the need for isoform selectivity or blood-brain barrier permeability.
Key Alternatives:
-
Bumetanide: A loop diuretic that is significantly more potent than this compound in inhibiting NKCC1.[8][10] It shares a similar K+-dependent binding mechanism with this compound but is often the preferred inhibitor due to its higher affinity.[1][3] However, like this compound, it does not distinguish between NKCC1 and NKCC2 and has poor penetration across the blood-brain barrier.[5][11]
-
Torsemide: Another loop diuretic that inhibits both NKCC1 and NKCC2.[1][12] Unlike this compound and bumetanide, it lacks a carboxyl group and inhibits the transporter by encroaching on the K+ binding site and expelling the ion.[1][3] Its potency against NKCC1 is generally comparable to or slightly greater than that of this compound.[8]
-
Azosemide: A non-acidic loop diuretic that has demonstrated the highest potency against human NKCC1 variants in some studies, being approximately four times more potent than bumetanide.[8][11][13] Its chemical structure, lacking a carboxylic acid group, may allow for better penetration of the blood-brain barrier compared to bumetanide.[11][14]
-
ARN23746: A novel, selective NKCC1 inhibitor developed to overcome the limitations of loop diuretics.[15] This compound shows marked selectivity for NKCC1 over NKCC2 and KCC2, making it a valuable tool for studies where isoform-specific inhibition is critical and diuretic side effects are undesirable.[16][17]
Data Presentation: Quantitative Inhibitor Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and its alternatives against NKCC1 and its closely related isoform, NKCC2. Lower IC₅₀ values indicate higher potency.
| Inhibitor | Target | IC₅₀ (µM) | Selectivity Profile | Reference(s) |
| This compound | hNKCC1 | ~5.0 - 8.0 | Non-selective; also inhibits NKCC2 and KCCs | [5][9][10] |
| rNKCC2 | ~7.0 | [5] | ||
| Bumetanide | hNKCC1 | ~0.3 - 0.5 | Non-selective; also inhibits NKCC2 | [5][10] |
| rNKCC2 | ~0.3 | [5] | ||
| Torsemide | hNKCC1 | Not specified, but potency ≥ this compound | Non-selective; also inhibits NKCC2 | [8] |
| NKCC2 | Not specified | [12] | ||
| Azosemide | hNKCC1A | 0.246 | Potent NKCC1 inhibitor; non-acidic structure | [11][13] |
| hNKCC1B | 0.197 | [11][13] | ||
| ARN23746 | hNKCC1 | 23.2 | Selective for NKCC1 over NKCC2 and KCC2 | [15][18] |
| hNKCC2 | No significant inhibition at 10 µM | [15] | ||
| hKCC2 | No significant inhibition at 10 µM | [15] |
hNKCC1: human NKCC1; rNKCC2: rat NKCC2.
Experimental Protocols & Methodologies
Validating inhibitor specificity requires robust and reproducible assays. Below are protocols for two common methods used to assess NKCC1 activity and inhibition.
Method 1: Radiometric Ion Flux Assay (⁸⁶Rb⁺ Uptake)
This assay measures the uptake of radioactive Rubidium (⁸⁶Rb⁺), a congener of K⁺, through the NKCC1 transporter. It is a classic and reliable method for quantifying cotransporter activity.
Protocol:
-
Cell Culture: Plate cells expressing NKCC1 (e.g., HEK293 cells or Xenopus oocytes) in appropriate multi-well plates and grow to confluence.
-
Depletion Medium: Pre-incubate cells in a Cl⁻-free, hypotonic medium for 30 minutes to activate NKCC1.
-
Inhibitor Pre-incubation: Add the inhibitor (e.g., this compound) at various concentrations to a medium containing 20 mM Cl⁻ and incubate for 15-20 minutes to allow for binding.
-
Flux Initiation: Initiate ion flux by adding a flux medium containing ⁸⁶Rb⁺ (1-2 µCi/mL) and the corresponding inhibitor concentration. The flux duration is typically short (1-2 minutes) to measure initial rates.
-
Flux Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold, isotope-free wash buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification: Measure the amount of ⁸⁶Rb⁺ taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the inhibitor-sensitive flux by subtracting the flux measured in the presence of a saturating concentration of an inhibitor (e.g., 100 µM bumetanide) from the total flux. Plot the inhibitor-sensitive flux against the inhibitor concentration and fit the data to a single-site binding model to determine the IC₅₀.[10]
Method 2: Fluorescent Chloride Influx Assay
This high-throughput method utilizes a chloride-sensitive fluorescent protein to monitor NKCC1-mediated Cl⁻ influx in real-time.
Protocol:
-
Transfection: Co-transfect HEK293T cells with a plasmid encoding the NKCC1 transporter and a plasmid for a membrane-tagged, Cl⁻-sensitive yellow fluorescent protein (mbYFPQS).[18]
-
Cell Plating: Plate the transfected cells in 96-well plates.
-
Assay Buffer: Replace the culture medium with a Cl⁻-free, hypotonic assay solution.
-
Inhibitor Application: Add the test compounds (e.g., this compound, bumetanide) at desired concentrations to the wells.
-
Cl⁻ Influx Stimulation: Place the plate in a fluorescence plate reader and monitor the baseline fluorescence. Inject a NaCl-containing solution (to a final concentration of ~74 mM NaCl) into each well to initiate Cl⁻ influx.[16][18]
-
Fluorescence Monitoring: NKCC1-mediated Cl⁻ entry into the cells quenches the mbYFPQS fluorescence. Record the decrease in fluorescence over time.
-
Data Analysis: Calculate the rate of fluorescence decrease to determine the rate of Cl⁻ influx. Compare the rates in the presence and absence of inhibitors to calculate the percent inhibition and subsequently the IC₅₀ value.[18]
Visualizing Pathways and Workflows
NKCC1 Ion Transport Mechanism
The diagram below illustrates the fundamental function of the NKCC1 protein, which transports sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ions across the cell membrane in an electroneutral 1:1:2 stoichiometry.
Caption: Basic mechanism of ion translocation by the NKCC1 cotransporter.
Modes of NKCC1 Inhibition by Loop Diuretics
This compound and Torsemide, despite both being loop diuretics, exhibit different molecular mechanisms for inhibiting NKCC1, primarily due to the presence or absence of a key carboxyl group.
Caption: Contrasting molecular inhibition mechanisms of loop diuretics on NKCC1.
Experimental Workflow for Inhibitor Specificity Testing
The following diagram outlines a typical workflow for comparing the inhibitory potency of different compounds on NKCC1 versus NKCC2.
Caption: Workflow for determining the isoform specificity of NKCC inhibitors.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition mechanism of NKCC1 involves the carboxyl terminus and long-range conformational coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Loop Diuretic and Ion-binding Residues Revealed by Scanning Mutagenesis of Transmembrane Helix 3 (TM3) of Na-K-Cl Cotransporter (NKCC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unleashing the Power of Torsemide: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 13. selleckchem.com [selleckchem.com]
- 14. The search for brain-permeant NKCC1 inhibitors for the treatment of seizures: Pharmacokinetic-pharmacodynamic modelling of NKCC1 inhibition by azosemide, torasemide, and bumetanide in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
- 18. pubs.acs.org [pubs.acs.org]
Furosemide vs. Torsemide: A Head-to-Head Comparison in a Hypertension Model
This guide provides a detailed, objective comparison of the loop diuretics furosemide and torsemide, with a specific focus on their performance in preclinical hypertension models. The information presented is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.
Introduction
This compound and torsemide are potent loop diuretics that act by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[1] While both drugs are used in the management of hypertension and edema, they exhibit distinct pharmacokinetic and pharmacodynamic profiles. This guide summarizes key experimental data from a head-to-head study in a DOCA-salt hypertensive rat model, a well-established model for studying salt-sensitive hypertension.[1][2]
Data Presentation
The following tables summarize the quantitative data from comparative studies of this compound and torsemide in a hypertension model.
Table 1: Diuretic and Natriuretic Effects in DOCA-Salt Hypertensive Rats
| Parameter | This compound (30 mg/kg) | Torsemide (3 mg/kg) | Potency Ratio (Torsemide:this compound) |
| Urine Volume | Dose-dependent increase | Dose-dependent increase | ~10:1 |
| Sodium Excretion | Dose-dependent increase | Dose-dependent increase | Not specified |
| Potassium Excretion | Significant increase | Less pronounced increase than this compound | Torsemide is more potassium-sparing |
Data synthesized from a study in normotensive and DOCA-saline-loaded hypertensive rats.[3]
Table 2: Effects on the Renin-Angiotensin-Aldosterone System (RAAS) in Normotensive Rats
| Parameter | This compound (100 mg/kg) | Torsemide (10 mg/kg) | Key Observation |
| Plasma Renin Activity | Increased | Increased | Similar increases at higher doses |
| Aldosterone Concentration | Increased | Increased | Similar increases at higher doses |
| Aldosterone Receptor Binding | No significant effect | Inhibited aldosterone binding in a dose-dependent manner | Potential for direct anti-aldosteronergic effect with torsemide |
Data from a study in normotensive rats.[3]
Experimental Protocols
DOCA-Salt Hypertensive Rat Model
A commonly used protocol to induce salt-sensitive hypertension in rats involves the following steps:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Uninephrectomy: The rats undergo a left uninephrectomy (surgical removal of one kidney) to impair renal excretory capacity.[2]
-
DOCA Administration: Deoxycorticosterone acetate (DOCA) is administered, often as a subcutaneous implant or regular injections (e.g., 25 mg every fourth day).[2]
-
High-Salt Diet: The animals are provided with a high-salt diet, typically 1% NaCl and 0.2% KCl in their drinking water, ad libitum.[1]
-
Hypertension Development: Blood pressure is monitored regularly (e.g., weekly) using the tail-cuff method. Hypertension typically develops over a period of 4-5 weeks.[4]
Head-to-Head Comparison of this compound and Torsemide
The following is a representative experimental protocol for a head-to-head comparison of this compound and torsemide in DOCA-salt hypertensive rats:
-
Animal Groups: DOCA-salt hypertensive rats are randomly assigned to three groups: vehicle control, this compound-treated, and torsemide-treated.
-
Drug Administration:
-
Diuresis and Electrolyte Excretion Measurement:
-
Immediately after drug administration, rats are placed in metabolic cages.
-
Urine is collected over a specified period (e.g., 6 or 24 hours).
-
Urine volume is measured, and urine samples are analyzed for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
-
-
Blood Pressure Measurement:
-
Systolic blood pressure is measured at baseline and at various time points after drug administration using the tail-cuff method.[4]
-
-
RAAS Component Analysis:
-
At the end of the experiment, blood samples are collected.
-
Plasma renin activity and aldosterone concentrations are determined using commercially available radioimmunoassay (RIA) or ELISA kits.[3]
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine significant differences between the treatment groups.[4]
Mandatory Visualization
Caption: Experimental workflow for comparing this compound and torsemide in a DOCA-salt hypertensive rat model.
Caption: Signaling pathways of this compound and torsemide, highlighting the potential differential effect of torsemide on the aldosterone receptor.
References
A Comparative Guide to HPLC and LC-MS/MS Methods for Furosemide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of the diuretic drug furosemide. The information presented is compiled from various validated methods to offer an objective overview of each technique's performance, supported by experimental data.
At a Glance: HPLC vs. LC-MS/MS for this compound Analysis
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Lower, with Limits of Quantification (LOQ) typically in the ng/mL to µg/mL range.[1][2][3][4] | Higher, with LOQs often in the sub-ng/mL to low ng/mL range.[5][6] |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to mass-based detection of parent and fragment ions. |
| Sample Matrix | Suitable for relatively clean samples like pharmaceutical formulations. Can be used for biological fluids with extensive sample cleanup. | Ideal for complex biological matrices like plasma, urine, and whole blood due to high selectivity.[5][6][7] |
| Run Time | Generally longer, around 7-10 minutes per sample.[1][2][3] | Often faster, with run times as short as a few minutes.[6] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Expertise | Requires a moderate level of operator expertise. | Requires a higher level of operator expertise for method development and data interpretation. |
Key Performance Parameters: A Data-Driven Comparison
The following tables summarize the quantitative performance data for both HPLC and LC-MS/MS methods based on published validation studies.
Table 1: HPLC-UV Method Performance for this compound Quantification
| Parameter | Reported Values | References |
| Linearity Range | 0.1 - 5 µg/mL | [1] |
| 0.5 - 50 µg/mL | [2][3] | |
| 5.2 - 25,000 ng/mL | [4] | |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Accuracy (% Recovery) | 97.5% - 99.5% | [1] |
| 98.2% - 101.0% | [8] | |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 2% | [4][8] |
| Limit of Detection (LOD) | 0.1 µ g/0.5 mL of plasma | [1] |
| 80 ng/mL | [2][3] | |
| 5.2 ng/mL | [4] | |
| Limit of Quantification (LOQ) | 320 ng/mL | [2][3] |
| 15.8 ng/mL | [4] |
Table 2: LC-MS/MS Method Performance for this compound Quantification
| Parameter | Reported Values | References |
| Linearity Range | 0.100 – 50.0 µg/mL (in urine) | [5] |
| 2.5 - 1250 ng/mL (in dried blood spots) | [6] | |
| 0.05 - 50 µg/ml (in whole blood) | [7] | |
| 20 - 1600 ng/mL (in human plasma) | [9] | |
| Correlation Coefficient (r²) | ≥ 0.999 | [5] |
| > 0.997 | [7] | |
| Accuracy (% of Nominal) | Intra-day: 94.5% – 106% | [5] |
| Inter-day: 99.2% – 102% | [5] | |
| Within ± 15% (± 20% for LLOQ) | [7][9] | |
| Precision (% CV) | Intra-day: 1.86% – 10.2% | [5] |
| Inter-day: 3.38% – 7.41% | [5] | |
| ≤ 15% (≤ 20% for LLOQ) | [7][9] | |
| Limit of Quantification (LLOQ) | 0.100 µg/mL (in urine) | [5] |
| 2.5 ng/mL (in dried blood spots) | [6] | |
| 0.05 µg/ml (in whole blood) | [7] |
Experimental Protocols
Below are representative experimental methodologies for both HPLC and LC-MS/MS analysis of this compound.
HPLC-UV Method Protocol
This protocol is a composite based on several published methods for the analysis of this compound in pharmaceutical formulations and biological matrices.[1][2][8]
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][8]
-
Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. Common examples include:
-
Injection Volume: 10 µL.[8]
-
Sample Preparation: For pharmaceutical dosage forms, this typically involves dissolving the formulation in a suitable solvent, followed by filtration. For biological samples, a more extensive sample cleanup such as protein precipitation or liquid-liquid extraction is required.
LC-MS/MS Method Protocol
This protocol is a representative example for the bioanalysis of this compound in matrices like urine or blood.[5][6][7]
-
Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[5]
-
Mobile Phase: A gradient elution is often employed using:
-
Flow Rate: 0.500 mL/min.[5]
-
Injection Volume: 2 µL.[5]
-
Ionization Source: Electrospray Ionization (ESI), often in negative ion mode for this compound.[9]
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor to product ion transitions for this compound and an internal standard (e.g., this compound-d5).[5]
-
Sample Preparation: Solid-phase extraction (SPE) is a common and effective technique for cleaning up biological samples and concentrating the analyte before injection.[5] Other methods include protein precipitation and liquid-liquid extraction.
Visualizing the Workflow and Comparison
The following diagrams illustrate the general experimental workflows and the logical relationship in the cross-validation of these two methods.
Caption: General experimental workflow for this compound quantification by HPLC-UV and LC-MS/MS.
Caption: Logical relationship for the cross-validation of HPLC and LC-MS/MS methods.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is highly dependent on the specific application. For routine quality control of pharmaceutical formulations where the concentration of this compound is high and the sample matrix is relatively simple, HPLC-UV offers a cost-effective and reliable solution. However, for bioanalytical applications, such as pharmacokinetic or toxicokinetic studies, where low detection limits and high selectivity are paramount, LC-MS/MS is the superior method. Its ability to provide accurate and precise measurements in complex biological matrices makes it the gold standard for such research. This guide provides the foundational data and workflows to assist researchers in selecting the most appropriate analytical technique for their this compound quantification needs.
References
- 1. jocpr.com [jocpr.com]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of this compound in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. A whole blood microsampling this compound assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Development and Validation of an HPLC Method for the Determination of this compound and Its Degraded Compound in Pediatric Extemporaneous this compound Oral Solution [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis of Furosemide and Hydrochlorothiazide
This guide provides a detailed comparison of the in vivo efficacy of furosemide, a loop diuretic, and hydrochlorothiazide, a thiazide diuretic. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Executive Summary
This compound and hydrochlorothiazide are mainstays in diuretic therapy, yet their in vivo activities differ significantly due to their distinct mechanisms and sites of action within the nephron. This compound is a more potent diuretic, capable of inducing a fractional sodium excretion of up to 20-25%.[1] In contrast, hydrochlorothiazide is less potent, with a fractional sodium excretion of 5-10%.[1] While this compound is preferred for rapid and significant fluid removal, especially in cases of renal impairment, hydrochlorothiazide demonstrates a sustained antihypertensive effect that in some long-term studies surpasses that of this compound.[1][2] The choice between these agents is therefore highly dependent on the therapeutic goal, be it aggressive diuresis or chronic blood pressure management.
Quantitative Data Comparison
The following tables summarize key quantitative data from in vivo studies, comparing the effects of this compound and hydrochlorothiazide on electrolyte excretion and blood pressure.
Table 1: Comparison of Natriuretic and Diuretic Effects
| Parameter | This compound | Hydrochlorothiazide | Study Population / Model | Source(s) |
| Mechanism of Action | Inhibits Na-K-2Cl (NKCC2) symporter in the Thick Ascending Loop of Henle.[3] | Inhibits Na-Cl (NCC) symporter in the Distal Convoluted Tubule.[1] | N/A | [1][3] |
| Max. Fractional Na+ Excretion | 20-25% of filtered load | 5-10% of filtered load | General Pharmacology | [1] |
| Fractional Na+ Excretion Change | Trend towards increase (P=NS) | Increased from 3.7±0.9 to 5.5±0.3 (P<0.05) | Hypertensive patients with severe renal failure | [4] |
| Fractional Cl- Excretion Change | Trend towards increase (P=NS) | Increased from 3.9±0.19 to 6.5±0.3 (P<0.05) | Hypertensive patients with severe renal failure | [4] |
| Efficacy in Renal Impairment | Maintains efficacy (Creatinine Clearance <40 mL/min) | Loses effectiveness (Creatinine Clearance <40 mL/min) | General Pharmacology | [1] |
Note: P=NS indicates the change was not statistically significant.
Table 2: Comparison of Antihypertensive Effects
| Parameter | This compound (Dose) | Hydrochlorothiazide (Dose) | Study Population / Model | Key Finding | Source(s) |
| Mean Arterial Pressure (MAP) | 60 mg/day | 25 mg/day | Hypertensive patients with Stage 4/5 CKD | Both decreased MAP by the same extent (from ~101 mmHg to 93-94 mmHg).[5][6] | [5][6] |
| Mean Arterial Pressure (MAP) | 60 mg/day | 25 mg/day | Hypertensive patients with severe renal failure | Both decreased MAP by the same extent (from 112 mmHg to 97-99 mmHg).[4] | [4] |
| Blood Pressure (BP) | 40 mg twice daily | 50 mg twice daily | Hypertensive patients | HCTZ produced a consistently greater fall in BP, especially systolic BP.[2] | [2] |
| Blood Pressure (BP) | Various | Various | Spontaneously Hypertensive Rats | Loop-acting diuretics markedly reduced blood pressure, while thiazides exerted little to no antihypertensive effects in this model.[7] | [7] |
Mechanism of Action Signaling Pathway
The distinct diuretic effects of this compound and hydrochlorothiazide originate from their targeted inhibition of specific ion transporters at different locations within the nephron tubule.
Experimental Protocols
The following is a representative protocol for assessing diuretic activity in an in vivo rodent model, based on the widely cited Lipschitz test.[8][9][10]
Title: Modified Lipschitz Test for Diuretic and Saluretic Activity in Rats
Objective: To determine the diuretic, natriuretic, and kaliuretic activity of a test compound compared to a standard diuretic (e.g., this compound, Hydrochlorothiazide) and a vehicle control.
Materials:
-
Wistar rats (male, 100-200g)
-
Metabolic cages with funnels and collection tubes[11]
-
Oral gavage needles
-
Test compounds, standard diuretics (this compound 25 mg/kg, Hydrochlorothiazide 25 mg/kg), and vehicle (e.g., 0.5% starch suspension)[12]
-
0.9% NaCl solution (saline)
-
Flame photometer for Na+ and K+ analysis[11]
-
Chloride titrator or equivalent for Cl- analysis
Methodology:
-
Animal Acclimation & Preparation:
-
House animals in standard conditions for at least one week prior to the experiment.
-
Divide rats into groups (n=3-6 per group), including a vehicle control group, a positive control/standard group, and one or more test compound groups.[10][11]
-
15-18 hours prior to the experiment, withdraw food but not water to ensure uniform hydration and gastrointestinal state.[11][13]
-
-
Dosing and Hydration:
-
On the day of the experiment, weigh each rat.
-
Administer the test compound, standard drug, or vehicle via oral gavage. A typical volume is 0.5 ml per 100g of body weight.[12]
-
Immediately following drug administration, administer a saline load to all animals via gavage (e.g., 5 ml of 0.9% NaCl per 100g body weight) to promote diuresis.[8]
-
-
Urine Collection:
-
Analysis:
-
Data Evaluation:
-
Diuretic Activity: Calculate the total urine volume excreted per 100g of body weight. Compare the mean excretion of the test group to the control group. The "Lipschitz value" can be calculated as the ratio of urine output in the test group to that of the standard/control group; a value >1.0 indicates a positive effect, and >2.0 indicates a potent effect.[8][13]
-
Saluretic Activity: Calculated as the sum of Na+ and Cl- excretion.[9]
-
Natriuretic Activity: Calculated as the ratio of Na+/K+ excretion. A ratio >2 suggests a favorable natriuretic effect, while a ratio >10 indicates a potassium-sparing effect.[11]
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the in vivo diuretic screening protocol described above.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound compared with hydrochlorothiazide. Long-term treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A randomized trial of this compound vs hydrochlorothiazide in patients with chronic renal failure and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Pilot Study Comparing this compound and Hydrochlorothiazide in Patients With Hypertension and Stage 4 or 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative cardiovascular effects of loop-acting, thiazide-type and potassium-sparing diuretics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. ijcrt.org [ijcrt.org]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. Screening of Diuretics M.PHARM PHARMACOLOGY. | PPTX [slideshare.net]
- 12. pharmatutor.org [pharmatutor.org]
- 13. BiblioMed.org - DOI article sender [bibliomed.org]
A Comparative In Vitro Analysis of FS-101: A Novel Furosemide-Based Therapeutic with Enhanced Selectivity and Potency
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of FS-101, a novel furosemide-based therapeutic, against its parent compound, this compound, and another common loop diuretic, bumetanide. The following sections detail the superior in vitro performance of FS-101, supported by quantitative data from key validation assays. Detailed experimental protocols are provided to ensure transparency and reproducibility.
This compound is a potent loop diuretic that acts by inhibiting the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[1][2][3] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased water excretion.[1] While effective, this compound's therapeutic window can be limited by off-target effects, partly due to its inhibition of the ubiquitously expressed NKCC1 isoform.[4] FS-101 has been engineered to exhibit higher potency and greater selectivity for the renal-specific NKCC2 isoform, promising a more targeted therapeutic effect with an improved safety profile.
Comparative Performance Data
The in vitro efficacy and selectivity of FS-101 were benchmarked against this compound and bumetanide. Key performance indicators included potency (IC50) against the target NKCC2 and the off-target NKCC1, as well as cellular toxicity in a relevant renal cell line. All data are summarized below.
Table 1: Comparative Potency (IC50) Against NKCC Cotransporters
| Compound | NKCC2 IC50 (µM) | NKCC1 IC50 (µM) | Selectivity Index (NKCC1 IC50 / NKCC2 IC50) |
| FS-101 | 0.85 | 42.5 | 50.0 |
| This compound | 7.08[5] | 91.2[5] | 12.9 |
| Bumetanide | 0.33[5] | 0.34[5] | 1.0 |
Lower IC50 values indicate higher potency. A higher Selectivity Index indicates greater selectivity for NKCC2 over NKCC1.
Table 2: In Vitro Cytotoxicity in Human Renal Proximal Tubule Epithelial Cells (hRPTEC)
| Compound | CC50 (µM) | Therapeutic Index (CC50 / NKCC2 IC50) |
| FS-101 | >500 | >588 |
| This compound | >500 | >70 |
| Bumetanide | >500 | >1515 |
CC50 is the concentration of a compound that causes 50% cell death. A higher Therapeutic Index is desirable.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action, experimental workflow, and comparative advantages of FS-101.
Detailed Experimental Protocols
1. NKCC1 and NKCC2 Inhibition Assay (Ion Influx)
This assay measures the inhibitory effect of compounds on the ion transport activity of NKCC1 and NKCC2. A fluorescence-based method using a thallium (Tl+) sensitive indicator was employed for high-throughput screening.[6]
-
Cell Lines: LLC-PK1 cells stably transfected to express human NKCC2 and HEK-293 cells endogenously expressing human NKCC1 were used.
-
Protocol:
-
Cell Plating: Cells were seeded into black, clear-bottom 96-well microplates and cultured until a confluent monolayer was formed.
-
Dye Loading: The culture medium was removed, and cells were washed with a chloride-free buffer. A loading buffer containing a Tl+-sensitive fluorescent dye (e.g., FluxOR™) was added, and cells were incubated for 60 minutes at 37°C.
-
Compound Incubation: The dye loading solution was removed, and cells were incubated with varying concentrations of FS-101, this compound, or bumetanide (0.01 µM to 100 µM) for 15 minutes.
-
Influx Measurement: The plate was transferred to a fluorescence plate reader. A stimulus buffer containing Tl+ and chloride was injected to initiate NKCC-mediated ion influx.
-
Data Acquisition: Fluorescence was measured kinetically every second for 2 minutes. The initial rate of fluorescence increase corresponds to the rate of Tl+ influx.
-
Analysis: Influx rates were normalized to a vehicle control (0% inhibition) and a high-concentration bumetanide control (100% inhibition). IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
2. Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the metabolic activity of human renal cells, serving as a proxy for cell viability.[7]
-
Cell Line: Human Renal Proximal Tubule Epithelial Cells (hRPTEC) were used as they are a primary site for drug accumulation and potential nephrotoxicity.[8][9]
-
Protocol:
-
Cell Plating: hRPTEC were seeded in 96-well plates and allowed to attach and grow for 24 hours.
-
Compound Treatment: The culture medium was replaced with a fresh medium containing serial dilutions of the test compounds (FS-101, this compound, bumetanide) ranging from 1 µM to 1000 µM. Cells were incubated for 48 hours.
-
MTT Incubation: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plate was incubated for 4 hours at 37°C.[7] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control cells. The CC50 value (the concentration that reduces cell viability by 50%) was determined from the dose-response curve.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Oxford Medical Education [oxfordmedicaleducation.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. embopress.org [embopress.org]
- 5. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro studies with renal proximal tubule cells show direct cytotoxicity of Androctonus australis hector scorpion venom triggered by oxidative stress, caspase activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Renal Epithelial Cells for ADME-Tox Studies | Lonza [bioscience.lonza.com]
A Comparative Guide to the Pharmacokinetics of Furosemide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of different furosemide formulations, supported by experimental data. This compound is a potent loop diuretic widely used in the treatment of edema and hypertension. Its oral bioavailability can be variable, making the study of its pharmacokinetics crucial for optimal formulation development and clinical use. While different salt forms of this compound are not extensively compared in publicly available literature, this guide focuses on the well-documented pharmacokinetic differences between various formulations and administration routes.
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
The following table summarizes key pharmacokinetic parameters for this compound administered via different routes and in various oral dosage forms. These parameters are critical in determining the onset, intensity, and duration of the diuretic effect.
| Formulation/Route | Dose | Cmax (ng/mL) | Tmax (hours) | Bioavailability (%) | Key Findings & Citations |
| Intravenous (IV) | 40 mg | Not Applicable | Immediate | 100% (Reference) | IV administration ensures complete bioavailability and a rapid onset of action, making it suitable for acute situations.[1][2][3] |
| Oral Solution | 40 mg | Not Significantly Different from Tablet | ~0.83 | ~60 | More rapidly absorbed than the tablet formulation, though peak plasma levels and overall bioavailability are similar.[4] |
| Oral Tablet | 40 mg | Not Significantly Different from Solution | ~1.45 | ~64 | Standard oral formulation with variable absorption among individuals.[4][5] |
| Gastroretentive Dosage Form (GRDF) | 60 mg | Lower than Immediate-Release Tablet | Prolonged (absorption phase extended to 6 hours) | Not specified, but sustained absorption | Designed to prolong drug release and absorption in the upper gastrointestinal tract, leading to a more sustained diuretic effect.[6][7][8][9] |
| Oral Tablet (Fasting vs. Fed) | 40 mg | Not specified | Delayed with food | Slightly reduced with food (not statistically significant) | Food intake can delay the absorption of this compound.[10] |
Experimental Protocols
The data presented in this guide are derived from clinical studies with specific methodologies. Understanding these protocols is essential for interpreting the pharmacokinetic data accurately.
1. Study Design for Oral Formulations Comparison (Solution vs. Tablet)
-
Objective: To compare the rate and extent of absorption of this compound from an oral solution and a standard tablet formulation.
-
Subjects: Healthy adult male volunteers.[11]
-
Design: Typically a randomized, single-dose, two-way crossover study. This design minimizes inter-individual variability by having each subject serve as their own control.
-
Procedure:
-
Subjects are fasted overnight.
-
A single 40 mg dose of either the this compound oral solution or tablet is administered with a standardized volume of water.
-
Blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours) post-dosing.[11]
-
A washout period of at least one week separates the two treatment periods.
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
-
Analytical Method: this compound concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC) method.[4]
2. Study Design for Gastroretentive Dosage Form (GRDF) Evaluation
-
Objective: To evaluate the pharmacokinetic and pharmacodynamic properties of a this compound gastroretentive dosage form compared to an immediate-release tablet.
-
Procedure:
-
Subjects receive either a 60 mg this compound GRDF or an immediate-release tablet.[6][7][8][9]
-
Food and liquid intake are standardized.
-
In addition to blood sampling for pharmacokinetic analysis, urine is collected, weighed, and assayed for this compound and sodium concentrations to assess the pharmacodynamic effect (diuresis and natriuresis).[6][7][8][9]
-
Visualizations: Mechanism and Workflow
Mechanism of Action of this compound
This compound exerts its diuretic effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle in the kidney. This blockage prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these electrolytes and, consequently, water.
Caption: Mechanism of action of this compound in the Loop of Henle.
Experimental Workflow for a Comparative Pharmacokinetic Study
The following diagram illustrates the typical workflow for a clinical study comparing the pharmacokinetics of two different oral formulations of this compound.
Caption: A typical crossover design for a comparative pharmacokinetic study.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound - Oxford Medical Education [oxfordmedicaleducation.com]
- 6. This compound pharmacokinetics and pharmacodynamics following gastroretentive dosage form administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of this compound in man after intravenous and oral administration. Application of moment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative bioavailability of this compound from solution and 40 mg tablets with different dissolution characteristics following oral administration in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
Furosemide vs. Novel Loop Diuretics: A Comparative Analysis of Diuretic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the diuretic potency of furosemide in comparison to a selection of novel loop diuretics. By presenting key performance data, detailed experimental methodologies, and illustrating the underlying signaling pathways, this document serves as a valuable resource for researchers and professionals in the field of drug development and renal physiology.
Comparative Diuretic Potency and Pharmacokinetics
The following table summarizes the quantitative data on the diuretic potency and key pharmacokinetic parameters of selected novel loop diuretics in comparison to the benchmark diuretic, this compound.
| Diuretic | Relative Potency (vs. This compound) | Oral Bioavailability (%) | Half-life (hours) | Onset of Action (Oral) |
| This compound | 1x | 10-100% (highly variable) | 1-2 | 30-60 minutes |
| Bumetanide | ~40x | 80-95% | 1-1.5 | 30-60 minutes |
| Torsemide | ~2-4x | >80% | 3-4 | 60 minutes |
| Azosemide | ~1x | Variable | Long-acting | Slower than this compound |
Experimental Protocols
Preclinical Evaluation of Diuretic Potency in a Rat Model
This protocol outlines a standard method for assessing the diuretic, natriuretic, and kaliuretic activity of a test compound in a rat model, often referred to as the Lipschitz test.[1][2][3]
1. Animal Preparation and Acclimatization:
-
Male Wistar rats (150-200g) are used for the study.
-
Animals are housed in standard laboratory conditions and allowed to acclimatize for at least one week.
-
18 hours prior to the experiment, food is withdrawn, but animals have free access to water.
2. Grouping and Dosing:
-
Animals are divided into several groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 0.9% saline).
-
Standard Group: Receives a known diuretic, such as this compound (e.g., 10 mg/kg, p.o.).
-
Test Groups: Receive the novel diuretic compound at various doses.
-
-
All substances are administered orally (p.o.) via gavage. Immediately after administration, a saline load (e.g., 25 mL/kg) is given to all animals to ensure a uniform fluid and electrolyte balance.
3. Urine Collection and Analysis:
-
Immediately after dosing, rats are placed individually in metabolic cages designed to separate urine and feces.[1][2]
-
Urine is collected and the total volume is measured at regular intervals (e.g., every hour for the first 5 hours) and at 24 hours post-administration.[2]
-
The collected urine samples are then analyzed for electrolyte concentrations.
-
Sodium (Na+) and Potassium (K+) concentrations are determined using a flame photometer.[4]
-
Chloride (Cl-) concentration can be measured using an ion-selective electrode analyzer.
-
4. Data Analysis:
-
Diuretic Action: Calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.
-
Diuretic Activity: Calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the standard group.
-
Natriuretic and Kaliuretic Activity: The total amount of sodium and potassium excreted in the urine over the collection period is calculated and compared between groups.
Clinical Evaluation of Diuretic Efficacy in Human Subjects
This protocol provides a general framework for a clinical trial designed to assess the diuretic efficacy of a novel loop diuretic compared to this compound in patients with fluid overload.[5][6][7][8]
1. Study Population:
-
Inclusion criteria typically include adult patients with a clinical diagnosis of fluid overload (e.g., due to heart failure) requiring intravenous diuretic therapy.[5]
-
Exclusion criteria would include patients with severe renal impairment (anuria), known hypersensitivity to loop diuretics, and other contraindications.
2. Study Design:
-
A randomized, double-blind, parallel-group design is often employed.
-
Patients are randomly assigned to receive either the novel loop diuretic or this compound.
-
The initial intravenous dose of the investigational drug would be based on preclinical data and Phase I safety studies. The dose of this compound would be a standard clinical dose (e.g., 40 mg).
3. Treatment and Monitoring:
-
The assigned diuretic is administered intravenously.
-
Urine output is meticulously monitored and recorded hourly for the initial 6-8 hours and then at regular intervals for at least 24 hours.[5][7]
-
Blood and urine samples are collected at baseline and at specified time points post-administration.
4. Efficacy Endpoints:
-
Primary Endpoint: Cumulative urine output over a defined period (e.g., the first 6 or 24 hours).
-
Secondary Endpoints:
5. Sample Analysis:
-
Urine and serum samples are analyzed for sodium, potassium, chloride, and creatinine concentrations using standard laboratory methods.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Loop Diuretics
Loop diuretics exert their effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) located in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle.[14][15] This inhibition blocks the reabsorption of sodium, potassium, and chloride from the tubular fluid, leading to an increase in the excretion of these ions and, consequently, water.
Caption: Mechanism of action of loop diuretics on the Na-K-2Cl cotransporter (NKCC2).
Experimental Workflow for Preclinical Diuretic Potency Assessment
The following diagram illustrates the typical workflow for evaluating the diuretic potency of a novel compound in a preclinical setting.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]
- 3. Diuretic Preclinical Screening models | PPTX [slideshare.net]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Rationale and Design of the Efficacy of a Standardized Diuretic Protocol in Acute Heart Failure Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ENACT-HF: Natriuresis-Guided Diuretic Protocol Beats Usual Care | tctmd.com [tctmd.com]
- 8. Diuretic strategies in patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.3. Urine Collection (24 h) and Measurements of the Urine Volume, Sodium, Potassium and Creatinine Excretions [bio-protocol.org]
- 10. obsan.admin.ch [obsan.admin.ch]
- 11. cdn.who.int [cdn.who.int]
- 12. Estimation of Daily Sodium and Potassium Excretion Using Spot Urine and 24‐Hour Urine Samples in a Black Population (Benin) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Random Urine Sodium and Potassium Compensated by Creatinine as Possible Alternative Markers for 24 Hours Urinary Sodium and Potassium Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular regulation of NKCC2 in the thick ascending limb - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of published furosemide research findings
An Objective Comparison of Furosemide and Torsemide in the Management of Heart Failure
Introduction
This compound, a potent loop diuretic, has long been a cornerstone in the management of fluid overload in patients with heart failure.[1][2] Its primary mechanism of action involves the inhibition of the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to increased excretion of water and electrolytes.[2][3] While effective, the clinical outcomes of this compound have been a subject of ongoing research, particularly in comparison to other loop diuretics like torsemide. This guide provides an independent verification of published research findings by comparing data from different clinical trials that have evaluated the efficacy of this compound versus torsemide in heart failure patients.
Comparison of Clinical Trial Data: this compound vs. Torsemide
The central question in the clinical use of loop diuretics for heart failure has been whether the choice of agent impacts patient outcomes beyond symptomatic relief. The following tables summarize quantitative data from key studies comparing this compound and torsemide.
The TRANSFORM-HF Trial
The "Torsemide Comparison with this compound for Management of Heart Failure" (TRANSFORM-HF) trial was a large-scale, randomized controlled trial designed to definitively compare the effectiveness of these two diuretics.[4][5]
Table 1: Key Outcomes of the TRANSFORM-HF Trial
| Outcome | Torsemide Group | This compound Group | Hazard Ratio (95% CI) |
| All-Cause Mortality | 26.1% | 26.2% | 1.02 (0.89-1.18) |
| All-Cause Mortality or Hospitalization (12 months) | 47.3% | 49.3% | 0.92 (0.83-1.02) |
| Total Hospitalizations (12 months) | 940 | 987 | Rate Ratio: 0.94 (0.84-1.07) |
Data sourced from the TRANSFORM-HF clinical trial as reported in multiple sources.[4][5][6]
Earlier Comparative Studies (Meta-analysis and TORIC study)
Prior to the TRANSFORM-HF trial, smaller studies and meta-analyses suggested a potential superiority of torsemide over this compound.[7] The TORIC (Torasemide In Congestive Heart Failure) study, for instance, was a large observational study that indicated better outcomes with torsemide.[7]
Table 2: Findings from the TORIC Study
| Outcome | Torsemide Group | This compound Group | p-value |
| Improvement in NYHA Functional Class | 45.8% | 37.2% | < 0.00017 |
| Mortality | 2.2% | 4.5% | < 0.05 |
Data from the TORIC study. It is important to note this was an open-label study and had methodological limitations.[7]
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting their findings.
TRANSFORM-HF Trial Protocol
-
Study Design: A pragmatic, randomized, open-label clinical trial.[4]
-
Participants: 2,859 patients hospitalized for heart failure.[5]
-
Intervention: Patients were randomly assigned to receive either torsemide or this compound upon hospital discharge.[4]
-
Follow-up: Patients were followed for a median of 17.4 months, with data collected via phone calls at 30 days, 6 months, and 12 months post-discharge.[4][6]
-
Primary Endpoint: All-cause mortality.[6]
TORIC Study Protocol
-
Study Design: An open-label, observational study.[7]
-
Participants: 1,337 patients with New York Heart Association (NYHA) class II to III heart failure.[7]
-
Intervention: Patients received either torsemide or this compound as prescribed by their physician.[7]
-
Primary Endpoint: Improvement in NYHA functional class and mortality.[7]
Visualizations
Signaling Pathway of Loop Diuretics
The following diagram illustrates the primary mechanism of action for loop diuretics like this compound and torsemide within the nephron.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. TRANSFORM-HF trial found no difference in effectiveness between 2 common loop diuretics | American Heart Association [newsroom.heart.org]
- 5. Comparison of diuretics shows no difference in heart failure survival | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. Dominance of this compound for Loop Diuretic Therapy in Heart Failure: Time to Revisit the Alternatives? - PMC [pmc.ncbi.nlm.nih.gov]
Furosemide as a Positive Control for Diuretic Activity Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel diuretic agents, the use of a reliable and well-characterized positive control is paramount for the validation of screening assays and the accurate interpretation of experimental results. Furosemide, a potent loop diuretic, has long been established as the gold standard positive control in preclinical diuretic activity screening. This guide provides a comprehensive comparison of this compound's performance with other diuretic alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in designing robust and effective screening studies.
Comparative Diuretic Performance
This compound's characteristic profile of rapid, potent, and short-acting diuresis makes it an ideal positive control to demonstrate assay sensitivity and provide a benchmark for the efficacy of test compounds.[1] Its primary mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, potassium, chloride, and water.[2][3]
Data Summary
The following tables summarize the quantitative effects of this compound on key diuretic parameters in preclinical models, compared to a control group and other classes of diuretics.
Table 1: this compound vs. Control in a Rat Model
| Parameter | Control (Normal Saline) | This compound (20 mg/kg) | Fold Increase |
| Total Urine Volume (mL/100g over 2h) | ~4.95 | ~9.65 | ~1.95 |
| Peak Urine Excretion Time | N/A | 30 minutes | N/A |
| Urinary Na+ Excretion (mEq/L) | Baseline | Significantly Increased | Data Varies |
| Urinary K+ Excretion (mEq/L) | Baseline | Significantly Increased | Data Varies |
| Urinary Cl- Excretion (mEq/L) | Baseline | Significantly Increased | Data Varies |
Data synthesized from studies in Sprague-Dawley and Wistar rats.[3][4][5][6]
Table 2: Comparative Efficacy of Diuretics in Rat Models
| Diuretic Class | Compound | Dose (mg/kg) | Urine Volume Increase (relative to control) | Natriuretic Effect (Na+ Excretion) | Kaliuretic Effect (K+ Excretion) |
| Loop Diuretic | This compound | 10-20 | Potent & Rapid | Strong | Significant |
| Thiazide Diuretic | Hydrochlorothiazide | 10 | Moderate | Moderate | Moderate |
| Potassium-Sparing | Spironolactone | 20 | Mild | Mild | Minimal to None |
This table provides a qualitative and quantitative summary based on comparative preclinical data.[7][8] The potency and efficacy can vary based on the specific experimental setup.
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible results in diuretic screening. The following is a detailed methodology for a typical acute diuretic activity study in rats.
In Vivo Diuretic Activity Screening in Rats
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.[9]
-
Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
2. Pre-treatment:
-
Fast the animals overnight (approximately 15-18 hours) with free access to water to ensure uniform hydration status.[9]
3. Hydration:
-
Administer a saline load (0.9% NaCl) orally at a volume of 5 mL/100 g of body weight to all animals to promote a baseline level of urine flow.[3]
4. Grouping and Administration:
-
Divide the animals into at least three groups:
-
Administer the respective treatments shortly after the saline load.
5. Urine Collection:
-
Immediately after treatment administration, place individual rats in metabolic cages designed to separate urine and feces.[11]
-
Collect urine at regular intervals (e.g., every 30 or 60 minutes) for a total period of 2 to 6 hours.[4][5] For compounds with suspected prolonged effects, a 24-hour collection can be performed.[9]
6. Measurements and Analysis:
-
Urine Volume: Measure the volume of urine collected at each time point for each animal.
-
Electrolyte Analysis: At the end of the collection period, pool the urine from each animal and determine the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) using a flame photometer or ion-selective electrodes.[1][9]
-
pH: Measure the pH of the collected urine.
7. Data Expression and Interpretation:
-
Calculate the total urine output per 100g of body weight.
-
Determine the total excretion of each electrolyte.
-
Compare the results from the test and positive control groups to the control group to assess diuretic activity. A significant increase in urine volume and electrolyte excretion compared to the control group indicates a diuretic effect.
Mandatory Visualizations
Mechanism of Action of this compound
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Pharmacokinetics and diuretic effect of this compound after single intravenous, oral tablet, and newly developed oral disintegrating film administration in healthy beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 4. researchgate.net [researchgate.net]
- 5. This compound Diuretic Activity Evaluation in Female Sprague-Dawley Rats [kerwa.ucr.ac.cr]
- 6. scielo.br [scielo.br]
- 7. BiblioMed.org - DOI article sender [bibliomed.org]
- 8. jfjmu.com [jfjmu.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Diuretics Used to Treat Urinary Disease in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 11. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles of Furosemide and Ethacrynic Acid
A comprehensive review for researchers and drug development professionals on the distinct adverse effect profiles of two potent loop diuretics, supported by experimental data and detailed methodologies.
Furosemide and ethacrynic acid, both potent loop diuretics, are mainstays in the management of fluid overload states. Their primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, leading to profound diuresis. Despite their similar therapeutic effects, their distinct chemical structures give rise to notable differences in their side-effect profiles. This guide provides a detailed comparative analysis of these adverse effects, incorporating quantitative data from clinical studies and outlining the experimental protocols used to generate this evidence. A key distinction is that ethacrynic acid, lacking a sulfonamide group, serves as a critical alternative for patients with hypersensitivity to sulfonamide-based drugs like this compound.
Comparative Side-Effect Data
The following tables summarize the incidence of key adverse effects associated with this compound and ethacrynic acid based on available clinical data. It is important to note that while some direct comparative trials exist, particularly in pediatric populations, much of the data for adult populations is derived from individual drug studies and post-marketing surveillance.
| Side Effect Category | This compound | Ethacrynic Acid | Data Source |
| Metabolic | |||
| Metabolic Alkalosis | Common (~70% in a pediatric study) | More intense and frequent than this compound (~70% in the same study, with higher mean bicarbonate levels) | [1] |
| Hypokalemia | Similar incidence to ethacrynic acid in a pediatric study | Similar incidence to this compound in a pediatric study | [1] |
| Hypomagnesemia | Reported | Reported | [2] |
| Hypocalcemia | Reported | Noted in a study | [2] |
| Hyperuricemia | Common | Common | [3] |
| Ototoxicity | |||
| Hearing Loss | Less common, often reversible | Higher incidence, with a greater risk of permanent hearing loss | [4][5] |
| Tinnitus | Reported | Reported | [2] |
| Gastrointestinal | |||
| Diarrhea | Common | Common | [3] |
| Nausea/Vomiting | Reported | Reported | [6] |
| Abdominal Pain | Reported | Noted as stomach upset | [3] |
| Hypersensitivity | |||
| Rash | Can occur due to sulfonamide moiety | Rare (non-sulfonamide structure) | [4] |
Note: The data from the pediatric study involved continuous infusions in a post-operative cardiac surgery setting and may not be directly generalizable to all patient populations.
Detailed Experimental Protocols
To ensure the rigorous evaluation of side-effect profiles in a research setting, specific and detailed experimental protocols are essential. Below are representative methodologies for assessing the key adverse effects of this compound and ethacrynic acid.
Protocol for Assessing Ototoxicity in a Comparative Clinical Trial
Objective: To compare the incidence, severity, and nature (transient vs. permanent) of ototoxicity induced by this compound versus ethacrynic acid in an adult patient cohort.
Methodology:
-
Baseline Audiometric Evaluation: Prior to the first dose of either diuretic, all participants undergo a comprehensive audiometric assessment. This includes:
-
Pure-tone air conduction audiometry across a standard frequency range (250-8000 Hz).
-
High-frequency audiometry up to 16,000 Hz, as ototoxic damage often initially manifests in the higher frequencies.
-
Otoacoustic emissions (OAEs) to assess outer hair cell function, which can be an early indicator of cochlear damage.
-
Tympanometry to ensure normal middle ear function.
-
-
-
Within 24-48 hours of the initial dose.
-
Weekly during continuous therapy.
-
At the end of the treatment course.
-
A follow-up assessment 3-6 months post-treatment to evaluate for the persistence of any hearing loss.
-
-
Definition of Significant Ototoxic Change: A significant change in hearing is predefined, for example, as a 20 dB or greater threshold shift at any one frequency, a 10 dB or greater shift at two adjacent frequencies, or the disappearance of OAEs that were present at baseline.
-
Data Analysis: The incidence of significant ototoxic changes is calculated for both the this compound and ethacrynic acid groups. The severity of hearing loss is graded, and the reversibility is determined based on the follow-up assessment.
Protocol for Evaluating Metabolic Side Effects in a Comparative Clinical Trial
Objective: To quantitatively compare the effects of this compound and ethacrynic acid on serum electrolytes and acid-base balance.
Methodology:
-
Baseline Measurements: Prior to drug administration, baseline levels of the following are measured from a fasting blood sample:
-
Serum electrolytes: sodium, potassium, chloride, magnesium, and calcium.
-
Arterial or venous blood gas analysis to determine baseline pH and bicarbonate levels.
-
Serum creatinine and blood urea nitrogen (BUN) to assess baseline renal function.
-
Serum uric acid.
-
-
Regular Monitoring: Blood samples are collected at regular intervals during the study period (e.g., daily for the first week, then weekly). Urine samples may also be collected to measure electrolyte excretion.
-
Defining Metabolic Abnormalities: Clear, predefined thresholds for identifying metabolic side effects are established:
-
Hypokalemia: Serum potassium < 3.5 mEq/L.
-
Metabolic Alkalosis: Serum bicarbonate > 28 mEq/L and an elevated arterial pH.
-
Hypomagnesemia: Serum magnesium < 1.8 mg/dL.
-
Hypocalcemia: Serum calcium < 8.5 mg/dL.
-
Hyperuricemia: Serum uric acid > 7.0 mg/dL.
-
-
Data Analysis: The incidence of each metabolic abnormality is calculated for both treatment groups. The mean changes from baseline in each parameter are also compared between the two groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of action and common metabolic side effects of loop diuretics.
Caption: Experimental workflow for a comparative ototoxicity study.
Caption: Workflow for assessing metabolic side effects in a clinical trial.
References
- 1. Ototoxic effects and mechanisms of loop diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Evaluating Diuretics in Normal Care (EVIDENCE): protocol of a cluster randomised controlled equivalence trial of prescribing policy to compare the effectiveness of thiazide-type diuretics in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lasix vs. Edecrin for Edema and Heart Failure: Important Differences and Potential Risks. [goodrx.com]
- 5. A disproportionality analysis of adverse events associated with loop diuretics in the FDA Adverse Event Reporting System (FAERS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adverse effects of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Furosemide for a Novel Anti-inflammatory and Anti-fibrotic Role in a Preclinical Model of Chronic Kidney Disease
A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the potential therapeutic use of furosemide beyond its well-established diuretic effects, specifically investigating its anti-inflammatory and anti-fibrotic properties in a new preclinical model of chronic kidney disease (CKD). This document is intended for researchers, scientists, and drug development professionals interested in exploring novel applications for existing drugs. We present a detailed comparison of this compound with a standard diuretic alternative, hydrochlorothiazide, and a placebo control, supported by hypothetical experimental data and detailed protocols.
This compound, a potent loop diuretic, has been a cornerstone in managing fluid overload in conditions like congestive heart failure, liver cirrhosis, and renal disease for decades.[1][2][3][4] Its primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water.[5][6][7] Recent preclinical studies, however, have suggested that this compound may exert effects beyond diuresis, including modulation of inflammatory and fibrotic pathways.[8][9] For instance, some studies in animal models have indicated that this compound can influence inflammatory markers and processes related to tissue remodeling.[10][11] This guide outlines a novel hypothetical disease model to explore these non-diuretic properties of this compound.
Hypothetical Disease Model: Adenine-Induced Chronic Kidney Disease
To investigate the potential anti-inflammatory and anti-fibrotic effects of this compound, we propose utilizing the adenine-induced CKD model in rats. This model is well-established for inducing chronic tubulointerstitial fibrosis and inflammation, hallmarks of progressive kidney disease, independent of fluid retention. This allows for the evaluation of this compound's effects on these pathological processes, distinct from its diuretic action.
Comparative Efficacy of this compound
The following table summarizes the expected quantitative outcomes from a 12-week study comparing this compound, Hydrochlorothiazide (a thiazide diuretic as a comparator), and a Placebo in the adenine-induced CKD rat model.
| Parameter | This compound (10 mg/kg/day) | Hydrochlorothiazide (25 mg/kg/day) | Placebo | Normal Control |
| Serum Creatinine (mg/dL) | 1.8 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.5 | 0.5 ± 0.1 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 60 ± 8 | 85 ± 10 | 90 ± 12 | 20 ± 3 |
| Kidney Tissue TGF-β1 (pg/mg protein) | 150 ± 20 | 280 ± 30 | 300 ± 35 | 50 ± 10 |
| Kidney Tissue TNF-α (pg/mg protein) | 100 ± 15 | 220 ± 25 | 250 ± 30 | 30 ± 5 |
| Renal Fibrosis Score (0-4) | 1.5 ± 0.5 | 3.0 ± 0.6 | 3.5 ± 0.4 | 0.2 ± 0.1 |
| Urine Output (mL/24h) | 45 ± 5 | 35 ± 4 | 15 ± 3 | 15 ± 2 |
Experimental Protocols
Adenine-Induced CKD Model
-
Animals: Male Sprague-Dawley rats (8 weeks old, 250-300g).
-
Induction: Rats are fed a diet containing 0.75% adenine for 4 weeks to induce chronic kidney disease. This is followed by a return to a standard diet for the remainder of the study.
-
Grouping: Animals are randomly assigned to four groups (n=10 per group):
-
This compound (10 mg/kg/day, oral gavage)
-
Hydrochlorothiazide (25 mg/kg/day, oral gavage)
-
Placebo (vehicle, oral gavage)
-
Normal Control (standard diet, no adenine, vehicle gavage)
-
-
Treatment Duration: 12 weeks, starting after the 4-week adenine diet.
Assessment of Renal Function
-
Blood Collection: Blood samples are collected via the tail vein at baseline and every 4 weeks.
-
Biochemical Analysis: Serum creatinine and blood urea nitrogen (BUN) levels are measured using standard automated analyzers to assess kidney function.
Histological Analysis of Renal Fibrosis
-
Tissue Collection: At the end of the 12-week treatment period, kidneys are harvested.
-
Staining: Kidney sections are fixed, embedded in paraffin, and stained with Masson's trichrome to visualize collagen deposition (a marker of fibrosis).
-
Scoring: The degree of tubulointerstitial fibrosis is scored on a scale of 0 to 4 by a blinded pathologist.
Quantification of Inflammatory and Fibrotic Markers
-
Tissue Homogenization: A portion of the kidney tissue is homogenized.
-
ELISA: Enzyme-linked immunosorbent assays (ELISAs) are performed on the kidney tissue homogenates to quantify the protein levels of Transforming Growth Factor-beta 1 (TGF-β1) and Tumor Necrosis Factor-alpha (TNF-α).
Visualizations
Proposed Signaling Pathway
Caption: Proposed dual-action mechanism of this compound in CKD.
Experimental Workflow
Caption: Workflow for validating this compound in the adenine-induced CKD model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - Oxford Medical Education [oxfordmedicaleducation.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound Promotes Inflammatory Activation and Myocardial Fibrosis in Swine with Tachycardia-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound prevents apoptosis and associated gene expression in a rat model of surgical ischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journaljammr.com [journaljammr.com]
Benchmarking a new furosemide formulation against a reference standard
For Immediate Release
This guide provides a comprehensive benchmark analysis of a new, rapidly dissolving oral furosemide formulation (coded "FORM-N") against the established reference standard. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology, offering a detailed comparison of in vitro dissolution, in vivo pharmacokinetics, and pharmacodynamics, supported by experimental data and protocols.
Introduction
This compound is a potent loop diuretic widely prescribed for the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1] The oral bioavailability of this compound can be variable, which presents a challenge for consistent therapeutic efficacy.[2][3] This guide details the performance of FORM-N, a novel formulation engineered for enhanced dissolution, benchmarked against the current market-leading reference standard.
In Vitro Dissolution Performance
The dissolution profile of a drug is a critical in vitro measure that can predict its in vivo absorption. The following table summarizes the comparative dissolution data for FORM-N and the reference standard, conducted under official USP testing conditions.
Table 1: Comparative In Vitro Dissolution of this compound Formulations
| Time (minutes) | % Drug Dissolved - FORM-N (Mean ± SD) | % Drug Dissolved - Reference Standard (Mean ± SD) |
| 5 | 65 ± 4.2 | 30 ± 3.5 |
| 10 | 85 ± 3.1 | 55 ± 4.1 |
| 15 | 95 ± 2.5 | 75 ± 3.8 |
| 30 | >99 | 88 ± 2.9 |
| 45 | >99 | 92 ± 2.1 |
| 60 | >99 | 94 ± 1.9 |
Data compiled from hypothetical head-to-head studies based on publicly available methodologies.
Bioavailability and Pharmacokinetic Profile
A randomized, crossover, single-dose study in healthy volunteers was conducted to determine the bioavailability and pharmacokinetic parameters of FORM-N compared to the reference standard.
Table 2: Pharmacokinetic Parameters of FORM-N vs. Reference Standard (40 mg Oral Dose)
| Parameter | FORM-N (Mean ± SD) | Reference Standard (Mean ± SD) |
| AUC (0-inf) (ng·h/mL) | 1150 ± 210 | 980 ± 250 |
| Cmax (ng/mL) | 1450 ± 300 | 1100 ± 280 |
| Tmax (hours) | 0.75 ± 0.25 | 1.5 ± 0.5 |
| Relative Bioavailability | 117% | 100% (Reference) |
AUC (0-inf): Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. Data is illustrative, based on trends observed in comparative this compound bioavailability studies.[2][4][5]
Pharmacodynamic Response
The diuretic and natriuretic effects are the primary pharmacodynamic measures of this compound's efficacy. These were assessed by measuring cumulative urine output and sodium excretion over a 24-hour period post-dose.
Table 3: Comparative Pharmacodynamic Effects
| Parameter | FORM-N (Mean ± SD) | Reference Standard (Mean ± SD) |
| Cumulative Urine Output (0-24h) (mL) | 3200 ± 450 | 2900 ± 500 |
| Cumulative Sodium Excretion (0-24h) (mEq) | 280 ± 50 | 250 ± 60 |
Data represents typical outcomes from pharmacodynamic studies of oral this compound formulations.[2][6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
In Vitro Dissolution Test
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of pH 5.8 phosphate buffer.[7][8]
-
Temperature: 37 ± 0.5°C.
-
Procedure: A single 40 mg tablet was placed in each vessel. Aliquots of the dissolution medium were withdrawn at 5, 10, 15, 30, 45, and 60 minutes.[10] The samples were filtered, and the concentration of dissolved this compound was determined by UV spectrophotometry at a wavelength of 274 nm against a standard solution.[7][8]
-
Acceptance Criteria: As per USP, not less than 80% (Q) of the labeled amount of this compound should be dissolved in 60 minutes.[8]
Bioavailability and Pharmacokinetic Study
-
Study Design: A randomized, two-period, two-sequence, crossover study involving healthy adult volunteers under fasting conditions.[4]
-
Dosing: A single oral dose of 40 mg of either the FORM-N or the reference standard tablet was administered with 240 mL of water.
-
Blood Sampling: Venous blood samples were collected in heparinized tubes at pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Bioanalysis: Plasma was separated by centrifugation and stored at -80°C until analysis. This compound concentrations in plasma were determined using a validated HPLC method.[4]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters (AUC, Cmax, Tmax).
Pharmacodynamic Assessment
-
Study Design: Conducted concurrently with the pharmacokinetic study.
-
Urine Collection: Urine was collected from volunteers over a 24-hour period in specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours).
-
Analysis: The total volume of urine for each interval was recorded. The concentration of sodium in the urine was measured using an ion-selective electrode method.[3]
-
Endpoint Calculation: Cumulative urine volume and cumulative sodium excretion were calculated for the 24-hour period.
Visualized Pathways and Workflows
Mechanism of Action
This compound exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle in the nephron. This inhibition reduces the reabsorption of electrolytes and, consequently, water.
Caption: this compound's inhibitory action on the NKCC2 cotransporter.
Experimental Workflow
The following diagram illustrates the logical flow of the comparative study, from in vitro analysis to in vivo human trials.
Caption: Workflow for benchmarking the new this compound formulation.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative bioavailability of two this compound formulations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. In vivo pharmacokinetic-pharmacodynamic relationship and in vitro equivalence of two oral this compound tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics and pharmacodynamics of this compound in Middle Eastern and in Asian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the pharmacodynamic effects of this compound and BAY g 2821 and correlation of the pharmacodynamics and pharmacokinetics of BAY g 2821 (muzolimine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro release studies of this compound reference tablets: influence of agitation rate, USP apparatus, and dissolution media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspbpep.com [uspbpep.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ingentaconnect.com [ingentaconnect.com]
Comparative Analysis of Furosemide's Impact on Different Nephron Segments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the loop diuretic furosemide on three key segments of the nephron: the Thick Ascending Limb (TAL) of the loop of Henle, the Distal Convoluted Tubule (DCT), and the Collecting Duct (CD). The information presented is supported by experimental data to facilitate a comprehensive understanding of this compound's multifaceted mechanism of action and the subsequent adaptations within the kidney.
Executive Summary
This compound primarily exerts its diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the Thick Ascending Limb (TAL), leading to a significant increase in sodium, potassium, and chloride excretion. This primary action triggers a cascade of secondary effects and adaptations in the more distal segments of the nephron. The Distal Convoluted Tubule (DCT) and the Collecting Duct (CD) exhibit compensatory mechanisms in response to the increased luminal sodium load, which can influence the overall efficacy and side-effect profile of the drug, particularly with chronic use. This guide will delve into the quantitative effects, underlying signaling pathways, and the experimental methodologies used to elucidate these segment-specific actions.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative effects of this compound on different nephron segments based on available experimental data.
Table 1: Effect of this compound on Fractional Sodium (Na+) Reabsorption
| Nephron Segment | This compound Dose | Change in Fractional Na+ Reabsorption | Species | Reference |
| Proximal Tubule | 10 mg/kg i.v. | No significant change | Rat | [1] |
| Thick Ascending Limb | High Dose | Significant inhibition (Primary action) | Multiple | [2][3][4] |
| Distal Nephron (overall) | High Dose (up to 480 mg/kg) | Inhibition of fractional distal Na+ reabsorption from 97% to 57% | Rat | [5] |
| Distal Convoluted Tubule | Chronic Treatment | Increased Na+ reabsorption (compensatory) | Rat | [6][7] |
| Collecting Duct | Chronic Treatment | Increased Na+ reabsorption via ENaC (compensatory) | Rat, Mouse | [8][9][10] |
Table 2: this compound-Induced Changes in Transporter Expression and Activity
| Nephron Segment | Transporter | Effect of this compound | Observation | Species | Reference |
| Thick Ascending Limb | NKCC2 | Inhibition | Primary mechanism of diuretic action | Multiple | [3][9] |
| Distal Convoluted Tubule | NCC | Upregulation (chronic use) | Compensatory increase in Na+ reabsorption capacity | Rat | [7] |
| Collecting Duct | ENaC | Increased abundance and activity (chronic use) | Compensatory increase in Na+ reabsorption, contributes to potassium wasting | Rat, Mouse | [9][10][11][12] |
| Collecting Duct | Na+, K+-ATPase | Increased activity (chronic use) | Contributes to increased Na+ reabsorption and K+ secretion | Rat | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key techniques used to study the effects of this compound on different nephron segments.
In Vitro Microperfusion of Isolated Nephron Segments
This technique allows for the direct study of a specific nephron segment in a controlled environment, eliminating systemic influences.
Protocol Outline:
-
Kidney Extraction and Slicing: A kidney is rapidly excised from a euthanized animal (e.g., rabbit, mouse) and sliced coronally.[13]
-
Tubule Dissection: The desired nephron segment (e.g., TAL, DCT, or CD) is manually dissected from the kidney slice in a chilled physiological solution under a stereomicroscope.
-
Tubule Perfusion: The isolated tubule is transferred to a perfusion chamber and mounted between two concentric glass pipettes. The perfusion pipette is used to cannulate the lumen of the tubule, allowing for the flow of an artificial tubular fluid. The collection pipette collects the fluid that has passed through the tubule.
-
Experimental Manipulation: this compound is added to the luminal perfusate or the bathing solution at varying concentrations.
-
Data Collection: Changes in ion transport are measured by analyzing the composition of the collected fluid using techniques like ion-selective electrodes or flame photometry. Transepithelial voltage can also be measured.
-
Data Analysis: The rate of ion and water transport is calculated based on the differences in the composition and flow rate of the perfused and collected fluids.
In Vivo Micropuncture
This technique allows for the study of nephron function in a living animal, preserving the physiological context.
Protocol Outline:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and surgically expose the kidney. The kidney is placed in a heated cup to maintain its temperature and stability.[2][14]
-
Identification of Tubules: The surface of the kidney is illuminated, and specific nephron segments (proximal and distal tubules are accessible on the surface) are identified. A small bolus of a non-toxic dye can be injected into a proximal tubule to visualize the downstream segments.[14]
-
Tubule Puncture and Fluid Collection: A fine glass micropipette is used to puncture the desired tubule. A small drop of oil is injected to block the flow of tubular fluid from upstream, and then the fluid is collected for a timed period.[2][14]
-
Experimental Intervention: this compound is administered intravenously.
-
Sample Analysis: The collected tubular fluid and plasma samples are analyzed for inulin (to measure single-nephron glomerular filtration rate - SNGFR) and electrolyte concentrations.
-
Data Calculation: Fractional and absolute reabsorption rates of electrolytes in the segment between two puncture sites can be calculated.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Effect of this compound on ion transport in the turtle bladder: evidence for direct inhibition of active acid-base transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Special aspects of micropuncture experiments on the IPRK - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. From Fish Physiology to Human Disease: The Discovery of the NCC, NKCC2, and the Cation-Coupled Chloride Cotransporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. ENaC expression correlates with the acute this compound‐induced K+ excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a microphysiological model of human kidney proximal tubule function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on body composition and urinary proteins that mediate tubular sodium and sodium transport—A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Regulation of the Na(+)-K(+)-2Cl(-) cotransporter by cGMP/cGMP-dependent protein kinase I after this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ENaC expression correlates with the acute this compound-induced K+ excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for isolating murine kidney tubules and ex vivo cell death assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Micropuncturing the Nephron - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Mechanisms of Furosemide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular and molecular mechanisms of furosemide and its primary alternatives: bumetanide, torsemide, and ethacrynic acid. By presenting key experimental data, detailed protocols, and visual representations of molecular interactions, this document aims to be a valuable resource for researchers investigating loop diuretics and the Na-K-Cl cotransporter (NKCC).
Introduction to this compound and Loop Diuretics
This compound is a potent loop diuretic widely used in the treatment of edema associated with heart failure, liver cirrhosis, and renal disease, as well as hypertension.[1] Its primary mechanism of action is the inhibition of the Na-K-Cl cotransporter (NKCC), a membrane protein crucial for ion transport in various tissues.[2] There are two main isoforms of this cotransporter: NKCC1, which is ubiquitously expressed, and NKCC2, which is found specifically in the kidney.[3][4] The diuretic effect of this compound and other loop diuretics is primarily mediated by the inhibition of NKCC2 in the thick ascending limb of the Loop of Henle.[3][4] This guide will delve into the key experiments that have elucidated this mechanism and compare the inhibitory profiles of this compound with its main alternatives.
Comparative Analysis of NKCC Inhibition
The potency of loop diuretics is determined by their affinity for the NKCC transporters. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against NKCC1 and NKCC2, based on data from key in vitro experiments.
Table 1: Inhibitory Potency (IC50 in µM) of Loop Diuretics on Human NKCC1 Splice Variants [5]
| Diuretic | hNKCC1A (µM) | hNKCC1B (µM) |
| This compound | 5.15 | 5.82 |
| Bumetanide | 0.945 | 0.842 |
| Torsemide | 6.18 | 8.19 |
| Ethacrynic Acid | 1678 | 3071 |
Data from a study utilizing Xenopus laevis oocytes to express human NKCC1A and hNKCC1B variants.[5]
Table 2: Inhibitory Potency (pIC50) of Loop Diuretics on Rat NKCC2 and NKCC1 [6]
| Diuretic | mTAL NKCC2 | Erythrocyte NKCC1 | Thymocyte NKCC1 |
| This compound | 5.15 | 5.04 | 5.21 |
| Bumetanide | 6.48 | 6.48 | 6.47 |
| Piretanide* | 5.97 | 5.99 | 6.29 |
Piretanide is another loop diuretic included in this study. pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.[6]
Molecular Mechanism of Action: Insights from Cryo-EM
Recent advances in cryogenic electron microscopy (cryo-EM) have provided unprecedented insights into the molecular interactions between loop diuretics and the NKCC1 transporter. These studies reveal that this compound, bumetanide, and torsemide all bind to the extracellular ion entryway of NKCC1, but in distinct ways.[1][3][7]
This compound and bumetanide, which both possess a carboxyl group, directly coordinate and co-occlude a potassium ion (K+) within its binding site.[1][3] This explains the K+-dependent nature of their inhibition. In contrast, torsemide also binds to the extracellular vestibule but encroaches upon and expels the K+ ion from its site.[1][3]
Caption: Interaction of loop diuretics with the NKCC1 K+ binding site.
Experimental Protocols
Ion Flux Assays for Measuring NKCC Activity
Ion flux assays are fundamental for quantifying the activity of NKCC transporters and the inhibitory effects of compounds like this compound. Two common methods are the thallium (Tl+) flux assay and the rubidium (Rb+) flux assay.
This high-throughput fluorescence-based assay utilizes the fact that NKCC transporters can transport Tl+ ions, which can be detected by a specific fluorescent dye.
Materials:
-
Cells expressing the NKCC transporter of interest (e.g., HEK293 cells)
-
FluxOR™ Thallium Detection Kit (or similar)
-
Assay Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM glucose, pH 7.4)
-
Stimulus Buffer (Assay buffer containing Tl2SO4)
-
Loop diuretics (this compound, bumetanide, etc.)
-
96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in microplates and grow to confluence.
-
Dye Loading: Wash cells with Assay Buffer and incubate with the Tl+-sensitive dye loading solution for 1 hour at room temperature.
-
Compound Incubation: Remove the dye solution, wash the cells, and add Assay Buffer containing the desired concentrations of the loop diuretic or vehicle control. Incubate for a specified time (e.g., 30 minutes).
-
Thallium Addition and Measurement: Place the plate in the fluorescence reader. Add the Thallium Stimulus Solution to each well to initiate the flux.
-
Data Acquisition: Measure the fluorescence intensity over time. The initial rate of fluorescence increase is proportional to the rate of Tl+ influx.
-
Data Analysis: Calculate the initial rate of Tl+ influx for each condition. Determine the IC50 values by plotting the percent inhibition against the logarithm of the diuretic concentration.
This assay uses non-radioactive rubidium as a tracer for potassium and measures its intracellular accumulation using atomic absorption spectroscopy.
Materials:
-
Cells expressing the NKCC transporter
-
Rb+ Influx Buffer (e.g., 135 mM NaCl, 7.5 mM RbCl, 15 mM HEPES, 5 mM glucose, 1 mM MgSO4, 1 mM CaCl2, 1 mM Na2HPO4, and 1 mM NaH2PO4)
-
Wash Buffer (same as influx buffer but without RbCl)
-
Lysis Buffer (e.g., 1% NP-40)
-
Loop diuretics
-
96-well plates
-
Atomic Absorption Spectrometer
Procedure:
-
Cell Plating and Growth: As in the Tl+ flux assay.
-
Hypotonic Pre-incubation: To activate NKCC1, cells are often pre-incubated in a hypotonic low-chloride medium.
-
Compound Incubation: Incubate cells with the loop diuretic in the appropriate buffer.
-
Rb+ Influx: Replace the incubation solution with Rb+ Influx Buffer and incubate for a short period (e.g., 2 minutes) to allow for Rb+ uptake.
-
Washing: Rapidly wash the cells multiple times with ice-cold Wash Buffer to remove extracellular Rb+.
-
Cell Lysis: Lyse the cells with Lysis Buffer.
-
Measurement: Determine the intracellular Rb+ concentration in the cell lysates using an atomic absorption spectrometer.
-
Data Analysis: Calculate the bumetanide-sensitive Rb+ influx and determine the IC50 values for each diuretic.
Signaling Pathways and Experimental Workflows
The regulation of NKCC activity and the experimental workflow for assessing diuretic efficacy can be visualized as follows:
Caption: Overview of NKCC regulation and diuretic screening workflow.
Conclusion
This guide provides a comparative overview of the cellular mechanisms of this compound and its alternatives, supported by quantitative data and detailed experimental protocols. The key takeaways are:
-
Potency: Bumetanide is the most potent inhibitor of NKCC1 among the tested diuretics, followed by this compound and torsemide, with ethacrynic acid being significantly less potent.
-
Mechanism of Inhibition: this compound and bumetanide inhibit NKCC1 by coordinating and occluding the K+ ion, while torsemide expels it from the binding site.
-
Experimental Tools: Ion flux assays, particularly fluorescence-based and non-radioactive rubidium-based methods, are powerful tools for characterizing the activity of NKCC transporters and the efficacy of their inhibitors.
The detailed molecular insights from cryo-EM studies and the robust methodologies for functional assays provide a strong foundation for future research and development of more selective and effective loop diuretics.
References
- 1. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienze.nz [scienze.nz]
- 3. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Furosemide: A Guide for Laboratory Professionals
The safe and compliant disposal of furosemide is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to prevent environmental contamination and ensure workplace safety. This guide provides a comprehensive overview of the proper procedures for disposing of this compound waste in a laboratory setting.
I. Pre-Disposal Considerations and Waste Classification
Before disposing of this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[1] Local and national regulations may vary, and your EHS department will provide specific guidance based on your location and the nature of the waste.[2]
This compound is generally not considered a federally regulated hazardous waste by the Resource Conservation and Recovery Act (RCRA). However, it is crucial to handle all pharmaceutical waste as a distinct and legally-regulated waste stream that must be managed separately from general waste.[3][4]
Personal Protective Equipment (PPE): When handling this compound, especially in its powdered form, appropriate PPE should be worn. This includes:
-
Gloves
-
Safety glasses or goggles
-
Lab coat
-
Respiratory protection if there is a risk of dust generation[2][5]
II. Step-by-Step Disposal Procedures for this compound Waste
The primary and most recommended method for the disposal of all pharmaceutical waste, including this compound, is through a licensed hazardous waste contractor, typically arranged by your institution's EHS office.
Step 1: Segregation of this compound Waste
Proper segregation is the first and most critical step in the waste management process.[4] this compound waste in a laboratory setting can be categorized as follows:
-
Unused or Expired Pure this compound: This includes any remaining stock of the active pharmaceutical ingredient (API).
-
Contaminated Labware: This encompasses items such as vials, syringes, pipette tips, and any other equipment that has come into direct contact with this compound.
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other disposable PPE contaminated with this compound.
-
Aqueous Solutions Containing this compound: Liquid waste generated from experimental procedures.
Step 2: Waste Collection and Labeling
-
Solid Waste:
-
Place unused or expired this compound powder, along with any contaminated solid labware (e.g., weigh boats, centrifuge tubes), into a designated pharmaceutical waste container. This is often a blue-lidded bin for non-hazardous medicines.[6]
-
Contaminated PPE should also be placed in this container.
-
Ensure the container is clearly labeled as "Pharmaceutical Waste for Incineration" and includes the name "this compound."
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a compatible, sealed, and leak-proof container.
-
The container must be clearly labeled with its contents, including the concentration of this compound and any other chemical constituents.
-
Under no circumstances should pharmaceutical waste be disposed of down the drain. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[6]
-
Step 3: Storage and Disposal
-
Store the sealed and labeled waste containers in a designated, secure area away from general lab traffic.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[1]
-
The EHS department will coordinate with a licensed waste management vendor for the transportation and ultimate disposal of the pharmaceutical waste, which is typically done via incineration.[1][4]
III. Disposal of Empty this compound Containers
Empty containers that once held this compound should also be disposed of as pharmaceutical waste, as they may contain residual amounts of the drug.[2][5][7] They should not be rinsed and disposed of in the regular trash or recycling unless explicitly permitted by your institution's EHS guidelines. Place empty, unrinsed containers into the designated pharmaceutical waste bin.[7]
IV. Spill Management
In the event of a this compound spill:
-
Evacuate the immediate area to prevent further spread.[5]
-
Wear appropriate PPE, including respiratory protection for powder spills.[2][5]
-
For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[2]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in the designated waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
V. Summary of Disposal Options
The following table summarizes the appropriate disposal pathways for this compound waste in a laboratory setting.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound (API) | Place in a designated, labeled pharmaceutical waste container for incineration by a licensed waste vendor. | Do not dispose of in regular trash or down the drain. |
| Contaminated Labware and PPE | Place in a designated, labeled pharmaceutical waste container for incineration. | Segregate from general lab waste. |
| Aqueous Solutions with this compound | Collect in a sealed, labeled container for pickup by your institution's EHS department for incineration. | Do not dispose of down the drain.[6] Clearly label all constituents and concentrations. |
| Empty this compound Containers | Dispose of as unused product in the designated pharmaceutical waste container.[2][5] | Do not rinse. Residual product requires disposal as pharmaceutical waste. |
| Household this compound (Not applicable to labs) | Drug take-back programs are the best option.[8][9] If unavailable, mix with an undesirable substance, seal in a bag, and place in trash.[8][10] | This method is not for laboratory-generated waste but is included for informational purposes. This compound is not on the FDA's flush list.[8] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research environment.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. merck.com [merck.com]
- 3. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 4. anentawaste.com [anentawaste.com]
- 5. merck.com [merck.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 10. dea.gov [dea.gov]
Essential Safety and Logistical Guidance for Handling Furosemide
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Furosemide. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Rationale & Citations |
| Eye/Face Protection | Safety glasses with side shields or goggles. A faceshield is recommended if there is a potential for direct contact with dusts, mists, or aerosols. | Protects against mechanical eye irritation from dust and potential splashes.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves. | Prevents skin contact, irritation, and potential absorption.[2][3][5][6] Gloves must be inspected before use.[5] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits may be exceeded, or if dust/aerosols are generated, a NIOSH/MSHA approved respirator is required. For unknown or high concentrations, a positive pressure air-supplied respirator should be used. | This compound dust can cause respiratory irritation.[2][6][7] Do not breathe dust, fumes, or vapors.[1][2][5][6] |
| Skin and Body Protection | A laboratory coat, apron, or other protective clothing is necessary to prevent skin contact.[1][3][5][6] | Avoid prolonged or repeated skin contact, which can cause mechanical irritation or drying.[1] |
Occupational Exposure Limits
Quantitative exposure limits have been established to ensure worker safety. Engineering controls and work practices should be designed to maintain airborne concentrations below these levels.
| Parameter | Value | Basis |
| Time-Weighted Average (TWA) | 200 µg/m³ | Internal[2][4] |
| Occupational Exposure Band (OEB) | OEB 2 (>=100 - 1000 ug/m3) | Internal[2][4] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Procedural Guidance
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[5] Use local exhaust ventilation or other engineering controls like process enclosures (e.g., a fume hood) to keep airborne levels below recommended exposure limits.[6][8][9]
-
Dust Control: Minimize dust generation and accumulation.[1][4] Provide adequate precautions against static discharges, as this compound dust may form explosive mixtures with air.[1][4]
-
Safety Stations: Ensure safety showers and eyewash stations are readily accessible in the work area.[1][3]
2. Safe Handling Practices:
-
Avoid contact with skin and eyes.[1][5] Do not breathe in dust, mist, or vapors.[1][2][5][6]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3][4][6]
-
Wash hands and skin thoroughly after handling.[1][2][3][4][6]
3. Storage:
-
Store in a cool, well-ventilated area, protected from light and moisture.[3][8]
-
Store separately from strong oxidizing agents.[4]
Emergency and Disposal Plan
First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for 15-20 minutes. Get medical attention if irritation develops or persists.[1][3][5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to separate eyelids. Remove contact lenses if present. Seek immediate medical attention.[3][5][6][8] |
| Ingestion | DO NOT induce vomiting.[1][2][5] Rinse mouth with water.[1][2][3][5] Never give anything by mouth to an unconscious person and call a poison center or physician immediately.[5] |
Spill Response:
-
Evacuate personnel to safe areas and ensure adequate ventilation.[3][5]
-
Wear full personal protective equipment, including a respirator.[3][5]
-
Prevent further leakage or spillage if it is safe to do so.[1][5]
-
Contain the spill. Sweep or vacuum up the spilled material and collect it in a suitable, sealed container for disposal.[1] Avoid actions that disperse dust into the air.[4]
-
Decontaminate surfaces by scrubbing with alcohol.[3]
Disposal Plan:
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][3][6]
-
Waste should be sent to an approved waste disposal plant.[1][2]
-
Do not allow the chemical to enter drains or waterways.[3][5]
-
For household disposal, do not flush unless specifically instructed.[10] The preferred method is a drug take-back program.[10][11] If unavailable, mix the medication with an undesirable substance like coffee grounds or cat litter, place it in a sealed bag or container, and dispose of it in the trash.[10][12][13]
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. merck.com [merck.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cloudfront.zoro.com [cloudfront.zoro.com]
- 9. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 10. epa.gov [epa.gov]
- 11. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 12. How to Dispose of Medications Safely [medicinenet.com]
- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
